molecular formula C24H27NO6 B557683 Fmoc-D-Glu(OtBu)-OH CAS No. 104091-08-9

Fmoc-D-Glu(OtBu)-OH

Número de catálogo: B557683
Número CAS: 104091-08-9
Peso molecular: 425.5 g/mol
Clave InChI: OTKXCALUHMPIGM-HXUWFJFHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Fmoc-D-Glu(OtBu)-OH (CAS 104091-08-9) is a chiral, protected amino acid derivative essential for modern Fmoc solid-phase peptide synthesis (SPPS) . This compound features a D-glutamic acid backbone with two orthogonal protecting groups: the 9-fluorenylmethoxycarbonyl (Fmoc) group protects the alpha-amino function, allowing for selective removal under basic conditions, while the tert-butyl (OtBu) ester protects the gamma-side chain carboxyl group, which is stable to base but can be cleaved with strong acid. This protection scheme is critical for preventing side reactions and enabling the sequential synthesis of complex peptides. The compound typically appears as a white to off-white crystalline powder with a molecular weight of 425.47 g/mol and a molecular formula of C₂₄H₂₇NO₆. It is recommended to store the product sealed in a dry environment at 2-8°C. In research, this compound serves as a crucial building block for incorporating D-glutamic acid residues into peptide sequences. Its primary application is in the synthesis of complex peptides, as demonstrated in the solid-phase total synthesis of the antibiotic Bacitracin A . Furthermore, it finds utility in drug development, particularly for neurological disorders , due to its structural similarity to neurotransmitters, as well as in bioconjugation and protein engineering studies. The high enantiomeric purity (often ≥98.0%, with ≤0.5% L-enantiomer) ensures the stereochemical integrity of the final synthetic peptide, which is vital for its biological activity and for structure-activity relationship (SAR) studies. Handling Note: This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic, therapeutic, or cosmetic procedures, and is not for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO6/c1-24(2,3)31-21(26)13-12-20(22(27)28)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKXCALUHMPIGM-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427037
Record name Fmoc-D-Glu(OtBu)-OH
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URL https://comptox.epa.gov/dashboard/DTXSID60427037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104091-08-9
Record name Fmoc-D-Glu(OtBu)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-5-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-D-Glu(OtBu)-OH for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Glu(OtBu)-OH is a pivotal building block in modern solid-phase peptide synthesis (SPPS), particularly for the incorporation of D-glutamic acid residues into peptide sequences.[1] The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and the tert-butyl (OtBu) ester protecting the γ-carboxyl side chain allows for a robust and orthogonal strategy in the stepwise assembly of peptides. This technical guide provides a comprehensive overview of the chemical properties, applications, and detailed experimental protocols for the effective use of this compound in peptide synthesis.

Core Properties and Specifications

This compound is a white to off-white crystalline powder.[1][2] Its chemical structure and key properties are summarized in the tables below.

Chemical Identity
AttributeValue
IUPAC Name (2R)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5-(tert-butoxy)-5-oxopentanoic acid
Synonyms Fmoc-D-glutamic acid 5-tert-butyl ester, N-α-Fmoc-D-glutamic acid γ-tert-butyl ester
CAS Number 104091-08-9
Molecular Formula C₂₄H₂₇NO₆
Molecular Weight 425.48 g/mol [1]
Appearance White to light yellow crystal powder[1]
Physicochemical Data
PropertyValue
Melting Point 83-89 °C[1][3][4]
Solubility Clearly soluble in DMF (1 mmole in 2 ml)[5], slightly soluble in water.[4]
Storage 2-8°C[1][4]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a standard reagent for the introduction of D-glutamic acid residues in peptides via Fmoc-based SPPS.[6] The orthogonal protection scheme is central to its utility:

  • Fmoc Group (N-terminal protection): This base-labile group is stable to acidic conditions and is selectively removed using a secondary amine, typically piperidine, in a polar aprotic solvent like dimethylformamide (DMF).

  • OtBu Group (Side-chain protection): The tert-butyl ester is stable to the basic conditions used for Fmoc removal but is readily cleaved under strongly acidic conditions, such as with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[5][7]

This orthogonality ensures the integrity of the growing peptide chain and prevents unwanted side reactions at the glutamic acid side chain during synthesis.

Experimental Protocols

The following are detailed protocols for the key steps involving this compound in manual solid-phase peptide synthesis.

Fmoc Deprotection

This procedure removes the N-terminal Fmoc group from the resin-bound peptide, exposing a free amine for the subsequent coupling step.

Materials:

  • Peptide-resin with an N-terminal Fmoc group

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • DMF, peptide synthesis grade

  • Reaction vessel

Procedure:

  • Swell the peptide-resin in DMF for 15-30 minutes.

  • Drain the DMF from the reaction vessel.

  • Add the deprotection solution (20% piperidine in DMF) to the resin.

  • Agitate the mixture for 5-10 minutes.

  • Drain the deprotection solution.

  • Repeat steps 3-5 one more time for a total of two treatments.

  • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[3][4]

Fmoc_Deprotection_Workflow resin Fmoc-AA-Resin swell Swell in DMF resin->swell Start deprotect1 Treat with 20% Piperidine/DMF (5-10 min) swell->deprotect1 deprotect2 Repeat Treatment (5-10 min) deprotect1->deprotect2 wash Wash with DMF (5-7x) deprotect2->wash free_amine H2N-AA-Resin wash->free_amine Ready for Coupling SPPS_Cycle start Start with Resin-Bound Peptide (Fmoc-AA(n)-Resin) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection washing1 2. Washing (DMF) deprotection->washing1 coupling 3. Coupling (this compound + Activator) washing1->coupling washing2 4. Washing (DMF) coupling->washing2 next_cycle Repeat for Next Amino Acid washing2->next_cycle Chain Elongation final_cleavage Final Cleavage (TFA) washing2->final_cleavage Final Step Pyroglutamate_Formation n_terminal_glu N-terminal Glutamic Acid H2N-Glu(...)-Peptide cyclization Intramolecular Cyclization n_terminal_glu->cyclization Base or Acid Catalysis pyroglutamate Pyroglutamate (pGlu) pGlu(...)-Peptide cyclization->pyroglutamate Formation

References

Fmoc-D-Glu(OtBu)-OH: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a deep understanding of the building blocks of peptide synthesis is paramount. This guide provides a detailed overview of Fmoc-D-Glu(OtBu)-OH, a crucial derivative of glutamic acid for the synthesis of peptides containing D-amino acids.

This compound, with the IUPAC name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid, is a protected form of D-glutamic acid widely utilized in solid-phase peptide synthesis (SPPS).[][2][3] Its strategic design, incorporating two key protecting groups, allows for the controlled and efficient elongation of peptide chains.

Core Structure and Stereochemistry

The molecule's foundation is the D-enantiomer of glutamic acid, a non-proteinogenic stereoisomer of the naturally occurring L-glutamic acid. The "D" designation refers to the configuration at the alpha-carbon, which is crucial for the synthesis of peptides with specific three-dimensional structures and biological activities, such as enhanced stability against enzymatic degradation.[]

Two critical protecting groups are attached to the D-glutamic acid core:

  • Fmoc (9-fluorenylmethyloxycarbonyl) group: This base-labile protecting group is attached to the α-amino group. Its removal under mild basic conditions, typically with piperidine, allows for the stepwise addition of amino acids to the growing peptide chain.[4]

  • OtBu (tert-butyl ester) group: This acid-labile protecting group shields the γ-carboxyl group of the glutamic acid side chain. This prevents unwanted side reactions during peptide synthesis. The OtBu group is stable throughout the synthesis cycles and is typically removed during the final cleavage of the peptide from the solid support under strong acidic conditions, such as with trifluoroacetic acid (TFA).[4]

The orthogonality of these protecting groups—one being base-labile and the other acid-labile—is fundamental to the success of Fmoc-based SPPS, enabling the precise and efficient construction of complex peptide sequences.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below, providing a valuable reference for experimental design and execution.

PropertyValueReferences
Molecular Formula C₂₄H₂₇NO₆[5][6][7][8]
Molecular Weight 425.47 g/mol [5][6]
Appearance White to off-white or light yellow crystalline powder[][5]
Melting Point 80-96 °C[][5][7][8][9]
Optical Rotation ([α]/D) +4.5 ± 1 (c = 1 in acetic acid: water (4:1))[5]
Solubility Slightly soluble in water[7]
Storage Temperature 2-8°C[][5][7]
CAS Number 104091-08-9[][5][6][7][8]

Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis

The following is a representative protocol for the incorporation of an this compound residue into a peptide chain using manual Fmoc-SPPS on a Rink Amide resin. This protocol is intended as a general guideline and may require optimization based on the specific peptide sequence and scale of the synthesis.

Materials:

  • Rink Amide resin

  • This compound

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: The Rink Amide resin is swelled in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: The Fmoc group on the resin is removed by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. The resin is then washed thoroughly with DMF and DCM.

  • Amino Acid Activation: In a separate vial, this compound (3 equivalents) is dissolved in DMF. HBTU (2.9 equivalents) and DIPEA (6 equivalents) are added, and the mixture is allowed to pre-activate for 2-5 minutes.

  • Coupling: The activated amino acid solution is added to the deprotected resin. The reaction is allowed to proceed for 1-2 hours at room temperature with agitation.

  • Washing: After the coupling reaction, the resin is washed thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Kaiser Test: A small sample of the resin is tested to ensure complete coupling. A negative Kaiser test (yellow beads) indicates a successful reaction.

  • Chain Elongation: Steps 2-6 are repeated for each subsequent amino acid to be added to the peptide chain.

  • Final Deprotection: After the addition of the final amino acid, the terminal Fmoc group is removed as described in step 2.

  • Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (including the OtBu group on the D-glutamic acid residue) are removed by treating the resin with a cleavage cocktail for 2-3 hours.[4]

  • Peptide Precipitation and Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and washed. The final peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

Workflow Visualization

The following diagram illustrates the key steps in the incorporation of this compound during a cycle of solid-phase peptide synthesis.

Fmoc_SPPS_Workflow Resin Resin with N-terminal Fmoc Protection Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Free_Amine Resin with Free N-terminal Amine Deprotection->Free_Amine Coupling Coupling Reaction Free_Amine->Coupling Activation Activation of This compound (HBTU/DIPEA) Activation->Coupling Coupled_Peptide Resin with Elongated Peptide Chain (N-terminal Fmoc) Coupling->Coupled_Peptide Coupled_Peptide->Deprotection Next Cycle

Caption: A diagram illustrating a single cycle of Fmoc-SPPS for the incorporation of this compound.

References

Fmoc-D-Glu(OtBu)-OH molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fmoc-D-Glu(OtBu)-OH: Core Properties

For researchers, scientists, and professionals in drug development, a precise understanding of the chemical properties of reagents is paramount. This compound is a crucial building block in solid-phase peptide synthesis (SPPS). This guide provides core technical data on its molecular weight and formula.

Physicochemical Data

This compound, also known as N-α-Fmoc-D-glutamic acid γ-t-butyl ester, is a derivative of the amino acid D-glutamic acid.[] The N-terminal is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side chain's carboxyl group is protected by a tert-butyl (OtBu) ester.[] This strategic protection is essential for controlled, sequential peptide chain elongation.[][2]

The quantitative properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₂₄H₂₇NO₆[][2][3][4]
Molecular Weight 425.47 g/mol [2][3][4][5]
Exact Mass 425.183838 u[5]
CAS Number 104091-08-9[][3]

Structural and Property Relationship

The molecular structure dictates the compound's properties and its application in peptide synthesis. The relationship between the compound and its key identifiers is visualized below.

Fmoc_D_Glu_OtBu_OH_Properties cluster_properties Chemical Properties compound This compound formula Formula: C₂₄H₂₇NO₆ compound->formula has mol_weight Molecular Weight: 425.47 g/mol compound->mol_weight has cas CAS Number: 104091-08-9 compound->cas identified by

Caption: Core properties of this compound.

References

A Technical Guide to Fmoc-D-Glu(OtBu)-OH: Synthesis, Identification, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of N-α-Fmoc-D-glutamic acid γ-t-butyl ester, commonly known as Fmoc-D-Glu(OtBu)-OH. It is a critical building block in solid-phase peptide synthesis (SPPS), valued for its role in introducing D-glutamic acid residues into peptide sequences. This guide covers its identification, physicochemical properties, and detailed protocols for its application and quality control.

Identification and Chemical Structure

This compound is a derivative of the non-proteinogenic D-amino acid glutamic acid.[1] It is modified with two key protecting groups: a base-labile fluorenylmethoxycarbonyl (Fmoc) group at the α-amino position and an acid-labile tert-butyl (OtBu) ester on the γ-carboxyl group of the side chain.[] This orthogonal protection scheme is fundamental to its utility in Fmoc-based peptide synthesis.

The primary identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.

  • CAS Number : 104091-08-9[][3][4][5]

  • Hydrate CAS Number : 1899809-49-4[][6]

Below is a diagram illustrating the key components of the molecule.

cluster_mol This compound Structure Glu D-Glutamic Acid Core OtBu OtBu Ester (Side-chain protection) Glu->OtBu attached to γ-carboxyl group AlphaCOOH α-Carboxyl (for peptide bond formation) Glu->AlphaCOOH contains free Fmoc Fmoc Group (N-terminal protection) Fmoc->Glu attached to α-amino group

Caption: Logical structure of this compound.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are essential for its handling, storage, and application in synthesis. The following table summarizes key quantitative data for the compound.

PropertyValueSource(s)
CAS Number 104091-08-9[][3][4]
Molecular Formula C₂₄H₂₇NO₆[][4][7]
Molecular Weight 425.47 g/mol [4][8]
Appearance White to off-white or light yellow powder[1][][7]
Melting Point 80-95 °C[][3]
Boiling Point 633.5 °C at 760 mmHg[][3]
Density 1.232 g/cm³[]
Purity (Typical) ≥98.0% (HPLC), ≥98% (TLC)
Storage Temperature 2-8 °C[]
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid[]
Synonyms Fmoc-D-glutamic acid 5-tert-butyl ester, N-α-Fmoc-D-glutamic acid γ-t-butyl ester[][4]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a standard building block for incorporating D-glutamic acid into a growing peptide chain using Fmoc-based SPPS. The Fmoc group provides temporary N-terminal protection, while the OtBu group shields the side-chain carboxyl functionality to prevent unwanted side reactions during coupling steps.[]

The general workflow for incorporating a single this compound residue onto a resin-bound peptide chain is illustrated below.

start Start: Resin-bound peptide with free N-terminal coupling 1. Coupling Add this compound and activation reagents (e.g., HBTU/DIEA) start->coupling wash1 2. Wash (e.g., with DMF) coupling->wash1 deprotection 3. Fmoc Deprotection Treat with piperidine solution to expose new N-terminal wash1->deprotection wash2 4. Wash (e.g., with DMF) deprotection->wash2 wash2->coupling Repeat cycle for next amino acid end Result: Resin-bound peptide elongated by one residue wash2->end

Caption: The Fmoc-SPPS cycle for amino acid incorporation.

Protocol 3.1: Standard Coupling Procedure This protocol describes the coupling of this compound to a resin-supported peptide with a free N-terminal amine.

  • Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.

  • Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), a coupling agent like HBTU (3-5 eq.), and a base such as DIEA (6-10 eq.) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling Reaction: Drain the DMF from the swollen resin and add the activated amino acid solution. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the complete consumption of free amines. If the test is positive, extend the coupling time or repeat the coupling step.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin extensively with DMF (3-5 times) to remove excess reagents.

Protocol 3.2: Fmoc Group Deprotection This step removes the N-terminal Fmoc group to prepare the peptide for the next coupling cycle.

  • Deprotection: Add a solution of 20-40% piperidine in DMF to the washed peptide-resin.[]

  • Reaction: Agitate the mixture for 5-15 minutes at room temperature. A two-step deprotection (e.g., 2 min followed by 8 min with fresh solution) is often employed.

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine. The resin is now ready for the next coupling step.

Protocol 3.3: Final Cleavage and Side-Chain Deprotection After synthesis is complete, the peptide is cleaved from the solid support, and the side-chain protecting groups (including the OtBu ester) are removed simultaneously.

  • Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under a vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail for removing the OtBu group is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v).[] TIS acts as a scavenger to trap the reactive tert-butyl cations generated from the cleavage of the OtBu group.[]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash. Dry the resulting crude peptide pellet under a vacuum. The peptide can then be purified by reverse-phase HPLC.[]

Identification and Quality Control

Ensuring the identity and purity of this compound is crucial for successful peptide synthesis. High-Performance Liquid Chromatography (HPLC) and Infrared Spectroscopy (IR) are common analytical methods.

Protocol 4.1: Purity Analysis by Reverse-Phase HPLC This method is used to assess the purity of the this compound raw material.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A linear gradient from 30% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 265 nm (for the Fmoc group).

  • Sample Preparation: Dissolve a small amount of the compound in a 1:1 mixture of Acetonitrile and Water.

  • Analysis: Inject the sample and integrate the peak areas. Purity is reported as the area percentage of the main peak. A purity of ≥98.0% is common for synthesis-grade reagents.

Protocol 4.2: Identity Confirmation by Infrared (IR) Spectroscopy IR spectroscopy can confirm the presence of key functional groups.

  • Sample Preparation: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

  • Interpretation: The resulting spectrum should be compared against a reference spectrum. Key expected peaks include C=O stretching (from carboxyl and ester groups), N-H bending (from the amide), and aromatic C-H stretching (from the Fmoc group). The identity is confirmed if the sample spectrum "passes test" against a known standard.

References

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Role of the Fmoc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Pivotal Role of the 9-fluorenylmethyloxycarbonyl (Fmoc) Protecting Group in Solid-Phase Peptide Synthesis (SPPS).

This technical guide provides a deep dive into the chemistry, application, and significance of the Fmoc protecting group, a molecule that has revolutionized the field of peptide synthesis. Its unique properties have enabled the routine and automated synthesis of complex peptides, which are crucial for a vast array of applications in research, diagnostics, and therapeutics.[1] This document will cover the foundational chemical principles, present key quantitative data, detail experimental protocols, and illustrate the core workflows of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Introduction: The Rise of a Dominant Strategy

Solid-phase peptide synthesis (SPPS), first developed by Bruce Merrifield, simplifies peptide synthesis by anchoring the growing peptide chain to an insoluble resin, allowing for easy removal of excess reagents and byproducts through simple washing steps.[2][3][4] The success of this technique hinges on the strategic use of protecting groups to prevent unwanted side reactions and ensure the correct amino acid sequence.[1][3]

For decades, two main strategies have dominated the field: the Boc (tert-butyloxycarbonyl) and the Fmoc (9-fluorenylmethyloxycarbonyl) strategies.[4][5] While both are effective, the Fmoc strategy has largely become the method of choice in modern peptide synthesis.[2][6] This is primarily due to its use of a base-labile Nα-protecting group (the Fmoc group), which is removed under mild basic conditions, typically with piperidine.[1][2][7] This contrasts sharply with the Boc strategy, which requires repeated use of moderately strong acid for deprotection.[4][5]

The mild conditions of the Fmoc strategy offer a significant advantage known as orthogonality .[2][] This principle allows for the selective removal of the Nα-Fmoc group while acid-labile protecting groups on the amino acid side chains remain intact.[1][] These side-chain protecting groups are then removed simultaneously during the final cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).[3][5] This orthogonality is crucial for synthesizing complex peptides and those with post-translational modifications, such as phosphorylation or glycosylation, which are often unstable under the harsh acidic conditions of the Boc strategy.[6][9]

The Chemistry of the Fmoc Group

The 9-fluorenylmethyloxycarbonyl group is a carbamate that protects the α-amino group of an amino acid.[6] Its chemical structure, featuring a large, planar fluorenyl ring system, is central to its function.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction.[10] The process occurs in two main steps when treated with a secondary amine base like piperidine:[11][12]

  • Proton Abstraction: The base removes the acidic proton from the C9 position of the fluorene ring.[11][12]

  • β-Elimination: This abstraction initiates a cascade of electron movement, leading to the elimination of a dibenzofulvene (DBF) intermediate and the release of the free amine as a carbamic acid, which quickly decarboxylates.[11]

  • Adduct Formation: The highly reactive DBF molecule is immediately trapped by the excess secondary amine (piperidine) to form a stable adduct.[11][12] This prevents DBF from reacting with the newly deprotected N-terminus of the peptide chain.[13]

The formation of the dibenzofulvene-piperidine adduct is a key feature of Fmoc chemistry, as this adduct has a strong UV absorbance at approximately 301 nm.[1][10] This property allows for real-time, quantitative monitoring of the deprotection reaction, providing a valuable quality control checkpoint during automated synthesis.[1][][10]

Fmoc_Deprotection cluster_0 Fmoc-Protected Peptide on Resin cluster_1 Deprotection Reagent Fmoc-NH-Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction (β-Elimination) Fmoc-NH-Peptide->Proton_Abstraction Piperidine Piperidine Piperidine->Proton_Abstraction Free_Peptide H₂N-Peptide-Resin (Free Amine) Proton_Abstraction->Free_Peptide DBF_Adduct Dibenzofulvene-Piperidine Adduct (UV Active @ 301 nm) Proton_Abstraction->DBF_Adduct

Mechanism of Fmoc deprotection by piperidine.

Quantitative Data and Performance Metrics

The success of Fmoc-SPPS is highly dependent on the efficiency of both the coupling and deprotection steps. The choice of reagents can significantly impact yield, purity, and the potential for side reactions.

Comparison of Coupling Reagents

Coupling reagents (or activators) are necessary to form the amide bond between the incoming Fmoc-amino acid and the deprotected N-terminus of the resin-bound peptide. Modern synthesis relies heavily on highly efficient aminium/uronium or phosphonium salt-based reagents.

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Level of RacemizationKey Advantages & Disadvantages
HATU Aminium/Uronium Salt15-45 minutes>99%Very LowAdvantages: Highly reactive, excellent for sterically hindered couplings.[3][14] Disadvantages: Higher cost.[14]
HBTU Aminium/Uronium Salt20-60 minutes>98%LowAdvantages: Fast, efficient, and widely used.[3][14] Disadvantages: Potential for side reactions if used in excess.[14]
HCTU Aminium/Uronium Salt15-45 minutes>99%Very LowAdvantages: Very fast reaction times, cost-effective alternative to HATU.[3][15]
PyBOP Phosphonium Salt30-120 minutes>98%LowAdvantages: Efficient, no risk of guanidinylation side reactions.[3][14]
DIC/HOBt Carbodiimide/Additive60-180 minutes95-98%Low-ModerateAdvantages: Cost-effective.[3] Disadvantages: Slower reaction times, potential for side reactions.[3]

Table 1: Performance comparison of common coupling reagents in Fmoc-SPPS. Data is representative and can be sequence-dependent.[3][14]

Comparison of Deprotection Reagents

While a 20% solution of piperidine in DMF is the standard reagent for Fmoc removal, alternatives have been explored to mitigate side reactions or improve efficiency in difficult sequences.[4][16]

Deprotection ReagentConcentrationTypical Deprotection TimeEfficacyKey Considerations
Piperidine 20% in DMF2 x 5-10 minHighStandard reagent. Can cause aspartimide formation in sensitive sequences (e.g., Asp-Gly).[16][17]
4-Methylpiperidine (4-MP) 20% in DMF2 x 5-10 minHighSimilar performance to piperidine, may slightly reduce some side reactions.[4]
Piperazine (PZ) 5-10% in DMFSlower kineticsModerate-HighMilder base, significantly reduces aspartimide formation.[4][16] Often used in combination with DBU.
DBU 2% in DMF1-5 minVery HighVery fast but strong, non-nucleophilic base.[18] Increases risk of side reactions; requires a nucleophilic scavenger (e.g., piperidine or piperazine).[4][18]
Piperazine/DBU 5% PZ / 2% DBU in DMF1-5 minVery HighRapid and efficient, minimizes side reactions. A safer and highly effective alternative to piperidine.[4][12]

Table 2: Comparison of common Fmoc deprotection reagents. Performance can be sequence-dependent.[4][16]

Experimental Protocols

The following sections provide detailed, generalized protocols for the key stages of manual Fmoc-based solid-phase peptide synthesis.

Resin Preparation and First Amino Acid Loading (Wang Resin)

Wang resin is commonly used for the synthesis of peptides with a C-terminal carboxylic acid.[7][19][20]

  • Resin Swelling: Place the desired amount of Wang resin in a reaction vessel. Add sufficient N,N-Dimethylformamide (DMF) to cover the resin and allow it to swell for at least 30-60 minutes with gentle agitation.[7]

  • Activation of First Amino Acid: In a separate container, dissolve 3-5 equivalents of the first Fmoc-protected amino acid and an equal molar amount of HOBt in DMF. Add 3-5 equivalents of DIC.

  • Coupling: Drain the DMF from the swollen resin. Add the activated amino acid solution to the resin.

  • Reaction: Agitate the mixture for 2-4 hours at room temperature.

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, wash the resin with DMF and then treat it with a solution of acetic anhydride and a base (like DIPEA or pyridine) in DMF for 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and Isopropyl Alcohol (IPA) (3x). Dry the resin under vacuum.

The SPPS Cycle: Deprotection and Coupling

This cycle is repeated for each amino acid in the peptide sequence.

SPPS_Cycle start Start Cycle (Fmoc-AA(n-1)-Resin) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Amino Acid Coupling (Fmoc-AA(n), Activator, Base in DMF) wash1->coupling wash2 4. DMF Wash coupling->wash2 end_cycle End Cycle (Fmoc-AA(n)-Peptide-Resin) wash2->end_cycle next_cycle Repeat for Next Amino Acid end_cycle->next_cycle

The iterative workflow of the Fmoc-SPPS cycle.

  • Fmoc Deprotection:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Drain the DMF and add a solution of 20% (v/v) piperidine in DMF. Agitate for 3 minutes.[12]

    • Drain the deprotection solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes to ensure complete Fmoc removal.[12]

    • Drain the solution and wash the resin thoroughly with DMF (5-6 times).[12]

  • Amino Acid Coupling (Using HBTU/HATU):

    • Activation: In a separate vessel, dissolve 3 equivalents of the next Fmoc-amino acid and 2.9 equivalents of HBTU (or HATU) in DMF. Add 6 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). Allow the mixture to pre-activate for 2-5 minutes.[14]

    • Coupling: Add the pre-activated amino acid solution to the deprotected peptide-resin.

    • Reaction: Agitate the mixture at room temperature for 30-60 minutes.[14]

    • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the reaction has gone to completion (a negative test indicates no free primary amines remain).

    • Washing: Once the coupling is complete, drain the solution and wash the resin with DMF (3-5 times). The resin is now ready for the next cycle.

Monitoring Fmoc Deprotection by UV-Vis Spectroscopy

This protocol allows for the quantitative verification of Fmoc group removal.

  • Collect Filtrate: During the deprotection step, collect the combined filtrates from both piperidine treatments into a volumetric flask of a known volume (e.g., 25 mL).[10]

  • Dilute: Dilute the collected solution to the mark with DMF and mix thoroughly. A further serial dilution may be required to bring the absorbance into the linear range of the spectrophotometer.[10]

  • Measure Absorbance: Using a quartz cuvette, blank the spectrophotometer with the 20% piperidine/DMF solution. Measure the absorbance of the diluted filtrate at ~301 nm.[10]

  • Calculate Loading: The amount of Fmoc removed (and thus the loading of the peptide on the resin) can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for the DBF-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.

Final Cleavage and Deprotection

This final step cleaves the completed peptide from the resin support and removes the acid-labile side-chain protecting groups.

  • Final Deprotection: Perform a final N-terminal Fmoc deprotection as described in section 4.2.

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry it under vacuum for at least 1 hour.

  • Prepare Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the amino acids in the sequence. A common general-purpose cocktail is "Reagent K": TFA/water/phenol/thioanisole/ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).[5] For simpler peptides without sensitive residues, a mixture of TFA/Triisopropylsilane (TIS)/water (95:2.5:2.5 v/v) is often sufficient.[5]

  • Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin) in a fume hood. Agitate the mixture at room temperature for 2-3 hours.[1]

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise into a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[1][6]

  • Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the pellet again with cold ether, and re-centrifuge.[1]

  • Drying: Dry the final peptide pellet under a stream of nitrogen or under vacuum to remove residual ether.[1] The crude peptide is now ready for purification, typically by reverse-phase HPLC.

Conclusion

The 9-fluorenylmethyloxycarbonyl protecting group is a cornerstone of modern solid-phase peptide synthesis.[1] Its base-lability provides a mild, orthogonal protection strategy that is compatible with a wide range of chemistries, including the synthesis of peptides with sensitive post-translational modifications.[6] The amenability of Fmoc chemistry to automation, coupled with robust monitoring methods, has revolutionized the field, making custom peptides readily accessible for a vast number of applications.[1][9] By understanding the core principles, optimizing reaction conditions, and adhering to detailed protocols, researchers can effectively leverage the power of Fmoc chemistry to successfully synthesize peptides of significant length and complexity.[3]

References

The Sentinel of the Side Chain: An In-depth Technical Guide to Tert-Butyl (OtBu) Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and the broader landscape of organic chemistry, the strategic use of protecting groups is paramount to achieving high-purity, functionally-correct molecules. Among the arsenal of protective moieties, the tert-butyl (OtBu) group stands out for its unique balance of stability and controlled lability. This technical guide provides a comprehensive overview of the purpose, application, and technical nuances of OtBu side-chain protection, with a particular focus on its indispensable role in modern solid-phase peptide synthesis (SPPS).

The Core Purpose: Preventing Unwanted Reactivity

The primary function of the tert-butyl protecting group is to temporarily mask reactive functional groups found on the side chains of certain amino acids.[1][2][3] These include the carboxyl groups of aspartic acid (Asp) and glutamic acid (Glu), and the hydroxyl groups of serine (Ser), threonine (Thr), and tyrosine (Tyr).[4][5] If left unprotected during peptide synthesis, these nucleophilic side chains can engage in undesirable reactions, leading to the formation of branched peptides, side-chain acylation, and other impurities that complicate purification and compromise the integrity of the final product.[1][6] The bulky steric hindrance provided by the tert-butyl group effectively prevents these side reactions.[7]

The OtBu group is a cornerstone of the widely adopted Fmoc/tBu orthogonal protection strategy in SPPS.[3][8][9][10] In this elegant approach, the N-terminal α-amino group of the growing peptide chain is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. In contrast, the reactive side chains are protected by acid-labile groups, predominantly OtBu.[10] This orthogonality is the key to the strategy's success: the Fmoc group can be selectively removed at each cycle of amino acid addition using a mild base (typically piperidine) without affecting the acid-labile OtBu protecting groups on the side chains.[2][3] The OtBu groups remain steadfast throughout the chain elongation process and are only removed during the final step of cleaving the completed peptide from the solid support, which is accomplished using a strong acid like trifluoroacetic acid (TFA).[2]

Quantitative Data on Performance

The selection of a protecting group strategy is often guided by quantitative measures of its stability and the efficiency of its removal. The following tables summarize key data on the performance of the OtBu protecting group.

Table 1: Stability of OtBu and Other Side-Chain Protecting Groups

Protecting GroupAmino AcidConditionsStability/Side Product FormationReference(s)
OtBu Asp20% Piperidine/DMF (prolonged)Low level of aspartimide formation, can be sequence-dependent.[11]
OMpeAsp20% Piperidine/DMF (prolonged)Significantly reduced aspartimide formation compared to OtBu.
OBnoAsp20% Piperidine/DMF (prolonged)Almost undetectable aspartimide formation.
tBu Ser20% Piperidine/DMFStable.[2]
TrtCys20% Piperidine/DMFStable.[11]

Table 2: Efficiency of OtBu Deprotection and Side Product Formation with Various TFA Cocktails

TFA Cocktail Composition (v/v/v)Target Peptide% Desired Peptide% S-tert-butylated Side ProductReference(s)
95% TFA / 5% H₂OCys-containing peptide75%25%[12]
95% TFA / 2.5% H₂O / 2.5% TISCys-containing peptide90%10%[12]
92.5% TFA / 5% Thioanisole / 2.5% EDTCys-containing peptide95%5%[12]
Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT)Cys-containing peptide>98%<2%[12]
95% TFA / 2.5% H₂O / 2.5% TISSomatostatin analogue81.4%18.6% (total S-tBu)[13]
90% TFA / 2.5% H₂O / 2.5% TIS / 5% ThioanisoleSomatostatin analogue90.9%9.0% (total S-tBu)[13]

TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol. Data is illustrative and can be sequence-dependent.

Experimental Protocols

Protocol for the Synthesis of Fmoc-Asp(OtBu)-OH

This protocol describes a common method for the synthesis of Fmoc-protected aspartic acid with a tert-butyl ester on its side chain.[14]

Materials:

  • L-aspartic acid 4-tert-butyl ester

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate

  • Dioxane

  • Water

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve L-aspartic acid 4-tert-butyl ester in an aqueous solution of sodium bicarbonate.

  • Cool the solution in an ice bath.

  • Add a solution of Fmoc-Cl in dioxane dropwise to the cooled amino acid solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, perform an aqueous workup. Acidify the aqueous layer and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield Fmoc-Asp(OtBu)-OH as a white crystalline powder.[14]

Protocol for On-Resin Peptide Cleavage and OtBu Deprotection

This protocol outlines the final step in Fmoc/tBu SPPS, where the synthesized peptide is cleaved from the solid support and all side-chain protecting groups, including OtBu, are removed.[7][15]

Materials:

  • Peptide-resin (fully synthesized and N-terminally deprotected)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT), thioanisole)

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin thoroughly with DCM to remove any residual DMF and dry it under vacuum.[2]

  • Prepare a cleavage cocktail. The composition of the cocktail depends on the amino acid sequence of the peptide. A common general-purpose cocktail is Reagent B (88% TFA, 5% phenol, 5% water, 2% TIS).[15] For peptides containing sensitive residues like cysteine or methionine, a more robust cocktail like Reagent K (82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT) is recommended.[2]

  • Add the cleavage cocktail to the dried peptide-resin in a reaction vessel (approximately 10 mL of cocktail per gram of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate should form.

  • Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by HPLC.

Visualizations of Key Processes

To further elucidate the role of OtBu protection, the following diagrams, generated using the DOT language, illustrate the core workflows and principles.

sps_workflow cluster_cycle SPPS Elongation Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA(OtBu)-OH, Activator) wash1->coupling wash2 Wash (DMF) coupling->wash2 wash2->deprotection Repeat n-1 times final_peptide Fully Protected Peptide on Resin wash2->final_peptide start Resin-Bound Amino Acid start->deprotection cleavage Final Cleavage & Deprotection (TFA Cocktail) final_peptide->cleavage purified_peptide Purified Peptide cleavage->purified_peptide

Fmoc/tBu Solid-Phase Peptide Synthesis Workflow.

orthogonal_protection cluster_peptide Protected Dipeptide peptide Fmoc-AA1(SideChain-PG) - AA2(SideChain-PG)-Resin product1 H₂N-AA1(SideChain-PG) - AA2(SideChain-PG)-Resin (Ready for next coupling) peptide->product1 product2 H₂N-AA1(SideChain) - AA2(SideChain)-OH (Fully deprotected peptide) peptide->product2 reagent1 Base (e.g., Piperidine) reagent1->peptide Removes Fmoc reagent2 Acid (e.g., TFA) reagent2->peptide Removes Side-Chain PG & Cleaves from Resin

The Principle of Orthogonal Protection.

cleavage_workflow start Dry Peptide-Resin add_cocktail Add TFA Cleavage Cocktail (with Scavengers) start->add_cocktail agitate Agitate at Room Temperature (2-3 hours) add_cocktail->agitate filter_resin Filter to Separate Resin agitate->filter_resin precipitate Precipitate Peptide in Cold Diethyl Ether filter_resin->precipitate isolate Isolate Peptide by Centrifugation precipitate->isolate wash_pellet Wash Pellet with Cold Ether isolate->wash_pellet dry_peptide Dry Crude Peptide wash_pellet->dry_peptide end Crude Peptide for Purification dry_peptide->end

Experimental Workflow for Peptide Cleavage and Deprotection.

Conclusion

The tert-butyl side-chain protection strategy is a robust and versatile tool in the arsenal of synthetic chemists, particularly those in the field of peptide science and drug development. Its stability under basic conditions and clean removal with acid make it an ideal component of the orthogonal Fmoc/tBu protection scheme, which has become the gold standard in solid-phase peptide synthesis. A thorough understanding of its properties, potential side reactions, and the appropriate experimental conditions for its use and removal is critical for the successful synthesis of high-purity, complex peptides. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals seeking to optimize their synthetic strategies and advance their scientific endeavors.

References

Technical Guide: Solubility Characteristics of Fmoc-D-Glu(OtBu)-OH in Dimethylformamide (DMF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-α-(9-Fluorenylmethoxycarbonyl)-D-glutamic acid γ-tert-butyl ester (Fmoc-D-Glu(OtBu)-OH) in the polar aprotic solvent N,N-Dimethylformamide (DMF). Understanding the solubility of this crucial protected amino acid is paramount for its effective use in solid-phase peptide synthesis (SPPS), ensuring optimal reaction kinetics and minimizing aggregation-related side reactions.

Core Concepts in Solubility for Peptide Synthesis

The dissolution of protected amino acids like this compound is a critical prerequisite for efficient peptide coupling in SPPS.[1] Poor solubility can lead to significant challenges, including incomplete coupling reactions, which result in deletion sequences in the target peptide. Furthermore, aggregation of the amino acid in solution can reduce its effective concentration, thereby slowing down reaction rates and potentially leading to the formation of impurities.[1] The choice of solvent is therefore a key parameter in peptide synthesis, with DMF being one of the most widely used due to its excellent solvating properties for a broad range of organic molecules, including protected amino acids.

Quantitative Solubility Data

The solubility of this compound in DMF is generally characterized as high. Several suppliers of this reagent provide a qualitative assessment of its solubility, which has been converted to a quantitative measure in the table below.

CompoundSolventConcentrationTemperatureObservations
This compoundDMF~212.7 mg/mL (0.5 M)Not SpecifiedClearly Soluble

This data is derived from the qualitative statement "clearly soluble (1 mmole in 2 ml DMF)" provided by multiple chemical suppliers.

Factors Influencing Solubility

Several factors can influence the solubility of Fmoc-protected amino acids, including this compound, in DMF:

  • Purity of the Solute: The presence of impurities can negatively impact the solubility of the protected amino acid.

  • Water Content: The presence of water in DMF can alter its solvating properties and potentially lead to hydrolysis of the Fmoc group over time.

  • Aggregation: The planar and aromatic nature of the Fmoc protecting group can lead to π-π stacking interactions, promoting self-assembly and aggregation, which in turn reduces solubility.

Experimental Protocol for Solubility Determination

The following is a standard "shake-flask" methodology for determining the equilibrium solubility of this compound in DMF. This method is widely accepted for its reliability in establishing the thermodynamic solubility limit.

1. Materials and Equipment:

  • This compound (high purity)

  • Anhydrous DMF

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of this compound into several vials.

    • Add a precise volume of anhydrous DMF to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. Equilibrium is confirmed when the concentration of the solute in the supernatant does not change over successive time points.

  • Sample Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand to let the excess solid settle.

    • Centrifuge the vials to ensure complete separation of the undissolved solid from the supernatant.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial.

    • Dilute the aliquot with a known volume of DMF to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound. A standard calibration curve should be prepared for accurate quantification.

  • Data Reporting:

    • The solubility should be reported in mg/mL and moles/L. The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound in DMF.

Solubility_Workflow Workflow for Solubility Determination A Preparation of Supersaturated Solution (Excess this compound in DMF) B Equilibration (Thermostatic Shaker, 24-72h) A->B Agitation C Phase Separation (Centrifugation) B->C Settling D Sample Withdrawal (Aliquot of Supernatant) C->D Clear Supernatant E Sample Dilution D->E Known Volume F Concentration Analysis (HPLC) E->F Analysis G Data Reporting (Solubility in mg/mL and M) F->G Calculation

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This compound exhibits high solubility in DMF, a critical characteristic that facilitates its widespread use in solid-phase peptide synthesis. While a precise solubility value can be influenced by several factors, the established qualitative and derived quantitative data provide a strong foundation for researchers and drug development professionals. For applications requiring stringent control over reaction conditions, it is recommended to experimentally determine the solubility using a standardized protocol, such as the one detailed in this guide. An understanding of these solubility characteristics is essential for the optimization of peptide synthesis, leading to higher purity and yields of the final product.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the recommended storage conditions and stability profile of Fmoc-D-Glu(OtBu)-OH, a critical building block in solid-phase peptide synthesis (SPPS). Understanding the factors that can impact the purity and stability of this reagent is paramount for ensuring the successful synthesis of high-quality peptides.

Overview of this compound

This compound, or N-α-(9-Fluorenylmethoxycarbonyl)-D-glutamic acid γ-tert-butyl ester, is a derivative of the amino acid D-glutamic acid. It incorporates two key protecting groups:

  • Fmoc (9-Fluorenylmethoxycarbonyl) group: A base-labile protecting group for the α-amino group. Its removal is typically achieved using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).

  • OtBu (tert-butyl) group: An acid-labile protecting group for the γ-carboxyl group of the glutamic acid side chain. This group is stable to the basic conditions used for Fmoc removal and is typically cleaved at the final stage of peptide synthesis using strong acids such as trifluoroacetic acid (TFA).

The orthogonal nature of these protecting groups is fundamental to the Fmoc/tBu strategy in SPPS.

Recommended Storage Conditions

The stability of this compound is highly dependent on storage conditions. Improper storage can lead to degradation, compromising the integrity of subsequent peptide synthesis.

Solid-State Storage

For long-term storage, this compound should be stored as a solid powder under controlled conditions.

ParameterRecommendationRationale
Temperature 2°C to 8°C is the most commonly recommended temperature range for routine use.[1][] For extended long-term storage (years), -20°C is advisable.Lower temperatures minimize the rate of potential degradation reactions.
Light Store in the dark or in an amber vial.The Fmoc group can be sensitive to light, and prolonged exposure may lead to degradation.[3]
Moisture Store in a tightly sealed container in a dry environment, preferably in a desiccator.The compound is susceptible to hydrolysis, which can be accelerated by the presence of moisture.[3]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible.This minimizes exposure to atmospheric moisture and oxygen, further preserving the compound's integrity.
Storage in Solution

When dissolved in solvents for use in peptide synthesis, the stability of this compound is significantly reduced.

ParameterRecommendationRationale
Temperature Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for longer-term storage (up to 6 months).[3]Freezing the solution slows down degradation processes that occur more rapidly at room temperature.
Solvent Use high-purity, amine-free solvents such as DMF or N-Methyl-2-pyrrolidone (NMP).The presence of amine impurities in solvents can cause premature cleavage of the Fmoc group.[3]
Handling Prepare solutions fresh whenever possible. Avoid repeated freeze-thaw cycles.Repeated temperature fluctuations can accelerate degradation. Aliquoting stock solutions is recommended.

Stability Profile and Degradation Pathways

The chemical structure of this compound contains two key protecting groups that are susceptible to specific degradation pathways.

Lability of the Fmoc Group

The Fmoc group is susceptible to cleavage under basic conditions and at elevated temperatures.

  • Base-catalyzed Degradation: The most common degradation pathway is the premature cleavage of the Fmoc group. This can be initiated by exposure to basic substances, including trace amine impurities in solvents. The mechanism involves a β-elimination reaction.

  • Thermal Degradation: Studies have shown that the Fmoc group can be cleaved thermally, particularly at temperatures above 100°C in solvents like DMSO and DMF. This underscores the importance of avoiding high temperatures during storage and handling.

Lability of the OtBu Group

The tert-butyl ester is sensitive to acidic conditions.

  • Acid-catalyzed Hydrolysis: Exposure to acidic environments can lead to the cleavage of the OtBu group, exposing the free carboxylic acid on the side chain. This is generally less of a concern during storage of the solid material but can be relevant if the compound is exposed to acidic contaminants.

Potential Impurities

The presence of certain impurities in the starting material can affect its stability and performance in peptide synthesis.

  • Free D-Glu(OtBu)-OH: The presence of the free amino acid indicates degradation of the Fmoc group.

  • Dipeptides: Self-condensation of the amino acid can lead to the formation of Fmoc-D-Glu(OtBu)-D-Glu(OtBu)-OH.

  • Residual Solvents and Reagents: Residual solvents from the manufacturing process, such as ethyl acetate, can lead to the formation of acetic acid upon storage, which can act as a chain terminator in SPPS.[4][5]

The following diagram illustrates the primary degradation pathways for this compound.

This compound This compound Free D-Glu(OtBu)-OH Free D-Glu(OtBu)-OH This compound->Free D-Glu(OtBu)-OH Base / Heat Fmoc-D-Glu-OH Fmoc-D-Glu-OH This compound->Fmoc-D-Glu-OH Acid

Primary degradation pathways of this compound.

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is crucial for assessing the purity and degradation of this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Stability-Indicating HPLC Method (General Protocol)

This protocol provides a general framework. Method optimization and validation are essential for specific applications.

Objective: To separate this compound from its potential degradation products and impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Gradient Elution:

Time (min)% Mobile Phase B
030
2090
2590
2630
3030

Flow Rate: 1.0 mL/min Column Temperature: 25°C Detection Wavelength: 265 nm (for Fmoc group) and 214 nm (for peptide backbone) Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or DMF) to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Forced Degradation Studies

To confirm that the HPLC method is stability-indicating, forced degradation studies should be performed. This involves subjecting the sample to stress conditions to intentionally induce degradation.

  • Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Incubate the sample in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid sample at 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm) for 24 hours.

The chromatograms of the stressed samples should show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products, demonstrating the method's ability to separate these species.

The following diagram outlines a typical workflow for assessing the stability of this compound.

cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Evaluation Prepare_Sample Prepare this compound solution Acid Acidic Stress Prepare_Sample->Acid Base Basic Stress Prepare_Sample->Base Oxidative Oxidative Stress Prepare_Sample->Oxidative Thermal Thermal Stress Prepare_Sample->Thermal Photolytic Photolytic Stress Prepare_Sample->Photolytic HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photolytic->HPLC Evaluate Assess Purity and Degradation HPLC->Evaluate

Workflow for stability assessment of this compound.

Conclusion and Best Practices

To ensure the highest quality of synthesized peptides, it is imperative to handle and store this compound correctly.

  • Always store the solid compound at 2-8°C, protected from light and moisture. For long-term storage, consider -20°C.

  • Use high-purity, amine-free solvents for preparing solutions.

  • Prepare solutions fresh and avoid repeated freeze-thaw cycles.

  • Routinely assess the purity of the reagent, especially for critical applications, using a validated stability-indicating HPLC method.

  • Be aware of potential impurities and their impact on peptide synthesis.

By adhering to these guidelines, researchers can minimize the risk of using degraded material and enhance the reliability and reproducibility of their peptide synthesis endeavors.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Fmoc-D-Glu(OtBu)-OH Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of Fmoc-D-Glu(OtBu)-OH, a critical building block in modern solid-phase peptide synthesis (SPPS). The information presented herein is intended to assist researchers, scientists, and professionals in drug development in understanding the fundamental properties of this compound, ensuring its proper handling, characterization, and application in the synthesis of complex peptides.

Physical and Chemical Properties

This compound is a derivative of the amino acid D-glutamic acid, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain carboxylic acid is protected as a tert-butyl (OtBu) ester. This dual protection strategy is fundamental to its application in Fmoc-based solid-phase peptide synthesis.

Physical Appearance: The compound typically presents as a white to off-white or light yellow crystalline powder.[1]

Data Presentation: Summary of Quantitative Data

The following table summarizes the key quantitative physical and chemical data for this compound.

PropertyValueReferences
Molecular Formula C₂₄H₂₇NO₆[2][3][4][5]
Molecular Weight 425.47 g/mol [2][3][4][5][6]
Melting Point 80-96 °C[1][2][6]
Optical Rotation [α]D +4.5 ± 1° (c=1 in acetic acid:water 4:1)[2]
Purity (HPLC) ≥98.0%[1][2]
Purity (TLC) ≥98%[1]
Purity (Acidimetric) ≥92.0%[1]
Solubility Slightly soluble in water. Soluble in DMSO and DMF.[4][7]
Density ~1.2 g/cm³[4][6]
Appearance White to off-white or light yellow powder/crystalline powder.[1]
Storage Temperature 2-8°C[2][4]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

2.1. Melting Point Determination

The melting point is a crucial indicator of purity. For a crystalline solid, a sharp melting range close to the literature value suggests high purity.

  • Apparatus: Digital melting point apparatus with a heating block and a viewing lens, capillary tubes.

  • Sample Preparation: The this compound powder should be completely dry and finely powdered.[8][9][10] If necessary, gently crush any coarse crystals using a mortar and pestle.[8][10] Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[11]

  • Procedure:

    • Place the packed capillary tube into the heating block of the melting point apparatus.[9]

    • Set a rapid heating rate to quickly approach the expected melting point (e.g., heat to ~75°C).

    • Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[12]

    • Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range).

    • Record the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).[12]

    • Report the melting point as a range.

2.2. Determination of Optical Rotation

Optical rotation confirms the enantiomeric identity of the compound. For this compound, a positive rotation is expected.

  • Apparatus: Polarimeter, a 1 dm polarimeter cell, analytical balance, volumetric flasks.

  • Procedure:

    • Prepare a 1 g/100 mL (c=1) solution of this compound in a 4:1 mixture of acetic acid and water. Accurately weigh the sample and use a volumetric flask for precise concentration.

    • Turn on the polarimeter and allow the lamp to warm up.[13]

    • Calibrate the instrument by filling the polarimeter cell with the blank solvent (4:1 acetic acid:water) and setting the reading to zero.[14]

    • Rinse and fill the cell with the prepared sample solution, ensuring no air bubbles are present.[13][14]

    • Place the sample cell in the polarimeter and record the observed rotation (α) at a specified temperature (e.g., 20°C) and wavelength (Sodium D-line, 589 nm).[14]

    • The specific rotation [α] is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters (dm), and c is the concentration in g/mL.[13]

2.3. High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Reverse-phase HPLC is the primary method for assessing the purity of Fmoc-amino acids.

  • Apparatus: HPLC system with a UV detector, a C18 reverse-phase column, and appropriate solvents.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water. Dilute to an appropriate concentration for injection (e.g., 1 mg/mL).

  • Chromatographic Conditions (Typical):

    • Column: C18, 5 µm particle size, 4.6 x 250 mm.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes is typically used. For example, start with 30% B and ramp to 90% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm or 301 nm (due to the Fmoc group).[15]

    • Injection Volume: 10-20 µL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the prepared sample solution.

    • Run the gradient program and record the chromatogram.

    • Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Visualization of Application in Peptide Synthesis

This compound is a fundamental component in the iterative process of solid-phase peptide synthesis. The logical workflow for its incorporation into a growing peptide chain is illustrated below.

SPPS_Workflow Resin Resin with growing peptide chain (free amine) Coupling Coupling Reaction Resin->Coupling FmocAA This compound ActivatedAA Activated this compound FmocAA->ActivatedAA Activation Activator Activation Reagent (e.g., HATU/DIEA) Activator->ActivatedAA ActivatedAA->Coupling Washing1 Wash Resin Coupling->Washing1 Peptide bond formation CoupledPeptide Resin with elongated peptide (Fmoc-protected N-terminus) Washing1->CoupledPeptide Deprotection Fmoc Deprotection (20% Piperidine in DMF) CoupledPeptide->Deprotection Remove Fmoc group Washing2 Wash Resin Deprotection->Washing2 Expose new N-terminus NextCycle Ready for next coupling cycle Washing2->NextCycle

Caption: Workflow for incorporating this compound in SPPS.

This diagram illustrates the key steps in a single coupling cycle of solid-phase peptide synthesis using this compound. The cycle begins with the activation of the amino acid, followed by its coupling to the free amine of the resin-bound peptide. After washing, the Fmoc protecting group is removed to prepare the peptide for the next coupling cycle.[16][17][18]

References

Methodological & Application

Application Notes and Protocols: Fmoc-D-Glu(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fmoc-D-Glu(OtBu)-OH is a cornerstone building block for the solid-phase peptide synthesis (SPPS) of peptides containing D-glutamic acid. It is an amino acid derivative where the α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain carboxyl group is protected by the acid-labile tert-butyl (OtBu) ester.[1] This orthogonal protection scheme is fundamental to modern Fmoc-based SPPS, allowing for the sequential addition of amino acids to a growing peptide chain under mild conditions.[2][3]

The incorporation of D-amino acids, such as D-glutamic acid, is a key strategy in drug development to enhance the metabolic stability of peptide-based therapeutics. Peptides containing D-enantiomers are significantly less susceptible to degradation by proteases, which typically recognize L-amino acids, leading to a longer in-vivo half-life. Furthermore, the introduction of D-amino acids can induce specific secondary structures and alter receptor binding affinity and selectivity, making this compound a valuable reagent in the design of novel peptide drugs and biomaterials.[4][5]

Physicochemical Properties

Understanding the properties of this compound is crucial for its proper handling, storage, and application in synthesis.

PropertyValueReference
CAS Number 104091-08-9[6]
Molecular Formula C₂₄H₂₇NO₆[6][7]
Molecular Weight 425.47 g/mol [6][7]
Appearance White to off-white powder[6][8]
Melting Point 80-95 °C[6]
Solubility Soluble in DMF, DCM, NMP-
Storage Temperature 2-8 °C, protect from moisture[6][8]

Core Principles and Applications in SPPS

The use of this compound relies on the Fmoc/tBu orthogonal strategy.[2] The process involves a repeating cycle of deprotection and coupling to elongate the peptide chain, which is anchored to an insoluble solid support.[9][10]

  • Nα-Fmoc Deprotection: The Fmoc group is removed using a mild base, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF), to expose a free amine on the N-terminus of the growing peptide.[4][11]

  • Coupling: The newly exposed amine is then coupled with the carboxyl group of the next Fmoc-protected amino acid. This reaction is facilitated by activating agents (e.g., HBTU, HATU, DIC) that convert the carboxylic acid into a more reactive species.[12][13]

  • Side-Chain Protection: The OtBu group on the D-glutamic acid side chain is stable to the basic conditions used for Fmoc removal.[5] It remains intact throughout the synthesis, preventing unwanted side reactions.[1]

  • Final Cleavage: Upon completion of the peptide sequence, the peptide is cleaved from the solid support, and all side-chain protecting groups (including the OtBu group) are removed simultaneously using a strong acid, typically a cocktail based on trifluoroacetic acid (TFA).[1][12][14]

This systematic approach allows for the precise incorporation of D-glutamic acid at any desired position within a peptide sequence.

Experimental Protocols

The following are generalized protocols for the manual use of this compound in SPPS. These may be adapted for automated synthesizers.

Materials and Reagents
  • This compound

  • SPPS-grade resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids)

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling Reagents: HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HCTU

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Cleavage Cocktail: Reagent K (TFA/Water/Phenol/Thioanisole/TIS, 82.5:5:5:5:2.5) or a simpler mixture (e.g., TFA/Water/TIS, 95:2.5:2.5)[12]

  • Cold diethyl ether

Protocol for a Single Coupling Cycle

This protocol describes the steps to add one this compound residue to a peptide chain on a solid support.

spss_cycle start Peptide-Resin (with N-terminal Fmoc) deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection 1 wash1 Wash (DMF, DCM) deprotection->wash1 2 coupling Coupling (this compound, HBTU, DIPEA in DMF) wash1->coupling 3 wash2 Wash (DMF) coupling->wash2 4 end Peptide-Resin (Elongated by one residue) wash2->end 5

Caption: Workflow for a standard SPPS coupling cycle.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain, then repeat the treatment for an additional 15 minutes to ensure complete Fmoc removal.[15]

  • Washing: Wash the resin thoroughly to remove all traces of piperidine. A typical sequence is DMF (x5), DCM (x3), and DMF (x3).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 eq. relative to resin loading), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.[12]

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (x5) to remove excess reagents and by-products.

  • Confirmation (Optional): Perform a qualitative ninhydrin (Kaiser) test to confirm the absence of free primary amines, indicating a complete coupling reaction.

Protocol for Final Cleavage and Deprotection

This procedure is performed once the desired peptide sequence has been fully assembled.

cleavage_workflow start Fully Assembled Peptide-Resin wash_dry Final Wash and Dry (DCM, Methanol) start->wash_dry cleavage Cleavage & Deprotection (TFA-based cocktail, 2-3 hrs) wash_dry->cleavage filtration Filter and Collect Filtrate cleavage->filtration precipitation Precipitate in Cold Diethyl Ether filtration->precipitation pelleting Centrifuge and Decant precipitation->pelleting final_wash Wash Pellet with Ether pelleting->final_wash end Dry Crude Peptide final_wash->end

Caption: Workflow for peptide cleavage and crude product isolation.

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DCM (x3) and methanol (x3), then dry thoroughly under vacuum.

  • Cleavage Reaction: Add the appropriate TFA cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).[12][14] Agitate the slurry at room temperature for 2-3 hours. The scavengers in the cocktail (e.g., TIS, water) trap the highly reactive carbocations generated from the OtBu and other protecting groups, preventing side reactions.[14][16]

  • Isolate Peptide Solution: Filter the resin and collect the TFA filtrate into a fresh tube. Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Precipitation: Add the TFA filtrate dropwise to a centrifuge tube containing a large volume (approx. 10x the filtrate volume) of cold diethyl ether. A white precipitate of the crude peptide should form.[15]

  • Collection: Cool the ether suspension at -20°C for at least 30 minutes to maximize precipitation. Centrifuge the mixture to pellet the crude peptide and carefully decant the ether.[15]

  • Washing and Drying: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers. Dry the final crude peptide under vacuum.

Purification and Analysis
StepTypical Method and Parameters
Purification Reverse-Phase HPLC (RP-HPLC): - Column: C18- Mobile Phase A: 0.1% TFA in Water- Mobile Phase B: 0.1% TFA in Acetonitrile- Gradient: A linear gradient of increasing Mobile Phase B is used to elute the peptide.
Analysis Mass Spectrometry (MS): - ESI-MS or MALDI-TOF is used to confirm the molecular weight of the purified peptide, verifying the correct sequence was synthesized.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling - Steric hindrance from the growing peptide chain.- Insufficient activation time or reagent equivalents.- Double the coupling time or perform a second coupling step.- Use a more potent coupling reagent like HATU.
Fmoc Removal Failure - Aggregation of the peptide-resin, preventing access of piperidine.- Increase deprotection time.- Use a chaotropic salt (e.g., LiCl) or a different solvent system (e.g., NMP) to disrupt aggregation.
Low Purity after Cleavage - Incomplete deprotection of side chains.- Side reactions caused by insufficient scavengers.- Increase cleavage time.- Ensure the correct cleavage cocktail is used for the amino acids present in the sequence (e.g., for Trp, Arg).

References

Application Notes: Standard Coupling Protocols for Fmoc-D-Glu(OtBu)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fmoc-D-Glu(OtBu)-OH is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the creation of peptides with specific stereochemistry for therapeutic, diagnostic, and research applications. The glutamic acid side chain is protected as a tert-butyl ester (OtBu) to prevent unwanted side reactions during peptide elongation. This protecting group is labile to strong acids, typically trifluoroacetic acid (TFA), and is removed during the final cleavage of the peptide from the resin support.[1] The selection of an appropriate coupling protocol is crucial for achieving high yields, purity, and to minimize side reactions such as racemization and pyroglutamate formation.[2][3]

This document provides detailed application notes and standard protocols for the coupling of this compound using common and efficient coupling reagents.

Potential Side Reactions

Two primary side reactions should be considered when coupling this compound:

  • Pyroglutamate Formation: This occurs when the N-terminal glutamic acid residue cyclizes, leading to a truncated peptide with a mass loss of 18 Da.[3] This is more prevalent when glutamic acid is at the N-terminus and can be influenced by prolonged exposure to basic conditions during Fmoc deprotection.[3]

  • Racemization: The conversion of the D-enantiomer to a mixture of D- and L-enantiomers can occur, leading to diastereomeric impurities.[4] The choice of coupling reagent, base, and activation time are critical factors in minimizing racemization.[4]

Comparative Data of Common Coupling Reagents

The choice of coupling reagent significantly impacts the efficiency and success of the coupling reaction. The following table summarizes the general performance of commonly used coupling reagents in SPPS.

Coupling Reagent/SystemClassRelative ReactivityRacemization PotentialKey Advantages & Disadvantages
HATU/DIPEA Aminium/Uronium SaltVery HighLow to ModerateHighly efficient and fast, suitable for sterically hindered couplings; higher cost and potential for guanidinylation of the free N-terminus if used in excess.[2]
HBTU/DIPEA Aminium/Uronium SaltHighLow to ModerateEfficient and widely used for standard couplings; less reactive than HATU.[2]
DIC/Oxyma Carbodiimide/AdditiveModerateLowSafer alternative to HOBt-based reagents, cost-effective; generally slower reaction rates compared to aminium/uronium salts.[2]
DIC/HOBt Carbodiimide/AdditiveModerateLowA classic and effective combination for suppressing racemization; HOBt is potentially explosive.[2][5]
PyBOP Phosphonium SaltHighLowEffective and less likely to cause guanidinylation compared to aminium/uronium salts.[2]

Experimental Protocols

The following are detailed protocols for the manual solid-phase coupling of this compound using HATU, HBTU, and DIC/Oxyma. These protocols assume a starting resin with a free N-terminal amine.

Protocol 1: Coupling using HATU

This protocol is recommended for standard and sterically hindered couplings where high efficiency is desired.

Materials:

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with a free N-terminal amine

  • Standard SPPS washing solvents (e.g., Dichloromethane (DCM))

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for at least 30 minutes.

    • If starting from an Fmoc-protected resin, perform Fmoc deprotection using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (3-5 times) to remove piperidine.[2]

  • Amino Acid Activation (Pre-activation):

    • In a separate reaction vessel, dissolve this compound (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.[2]

    • Add DIPEA (6 equivalents) to the amino acid solution.[2]

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature.[2][3]

  • Coupling Reaction:

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.[2]

  • Monitoring and Washing:

    • Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative test (yellow/colorless beads) indicates completion.[3]

    • If the Kaiser test is positive (blue/purple beads) after 2 hours, extend the reaction time or perform a "double coupling" by repeating the coupling step with fresh reagents.[3]

    • Once the reaction is complete, drain the coupling solution.

    • Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and by-products.[3]

Protocol 2: Coupling using HBTU

This protocol is a widely used and cost-effective alternative to HATU for standard couplings.

Materials:

  • This compound

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with a free N-terminal amine

  • Standard SPPS washing solvents

Procedure:

  • Resin Preparation: Follow the same procedure as in Protocol 1, step 1.

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (3 equivalents) and HBTU (2.9 equivalents) in DMF.[2]

    • Add DIPEA (6 equivalents) to the solution.[2]

    • Allow for a pre-activation time of 1-2 minutes.[2]

  • Coupling Reaction:

    • Add the activated amino acid mixture to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.[2]

  • Monitoring and Washing:

    • Monitor the reaction completion with the Kaiser test.

    • After a negative Kaiser test, drain the coupling solution.

    • Wash the resin with DMF (3-5 times).[2]

Protocol 3: Coupling using DIC/Oxyma

This protocol is recommended when minimizing racemization is a high priority and as a safer alternative to HOBt-based methods.

Materials:

  • This compound

  • Diisopropylcarbodiimide (DIC)

  • OxymaPure (Ethyl (hydroxyimino)cyanoacetate)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with a free N-terminal amine

  • Standard SPPS washing solvents

Procedure:

  • Resin Preparation: Follow the same procedure as in Protocol 1, step 1.

  • Coupling Solution Preparation:

    • In a separate vessel, dissolve this compound (3 equivalents) and OxymaPure (3 equivalents) in DMF.[2]

  • Coupling Reaction:

    • Add the amino acid/Oxyma solution to the resin.

    • Add DIC (3 equivalents) to the resin slurry.[2]

    • Agitate the reaction mixture at room temperature for 2-4 hours. The reaction time is generally longer for carbodiimide-mediated couplings.[2]

  • Monitoring and Washing:

    • Monitor the reaction progress with the Kaiser test.

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin with DMF (3-5 times).[2]

Visualizations

The following diagrams illustrate the general workflow of the coupling step in Fmoc-SPPS and a decision-making process for protocol selection.

SPPS_Coupling_Workflow cluster_prep Resin Preparation resin Resin with Free Amine (H₂N-Peptide-Resin) deprotection Fmoc Deprotection (if necessary) wash1 Wash (DMF) deprotection->wash1 coupling Coupling Reaction (1-4 hours) wash1->coupling activation Prepare Coupling Solution: This compound + Coupling Reagent + Base (if needed) activation->coupling kaiser Kaiser Test coupling->kaiser wash2 Wash (DMF, DCM) complete Coupling Complete (Proceed to next cycle) kaiser->complete Negative incomplete Incomplete Coupling kaiser->incomplete Positive complete->wash2 recouple Extend Time or Recouple incomplete->recouple recouple->coupling

Caption: General workflow for the coupling of this compound in SPPS.

Coupling_Decision_Tree start Select Coupling Protocol for This compound steric Is the coupling sterically hindered? start->steric racemization Is minimizing racemization the highest priority? steric->racemization No hatu Use HATU Protocol steric->hatu Yes cost Is cost a major consideration? racemization->cost No dic_oxyma Use DIC/Oxyma Protocol racemization->dic_oxyma Yes hbtu Use HBTU Protocol cost->hbtu No cost->dic_oxyma Yes

Caption: Decision tree for selecting a suitable coupling protocol.

References

Application Notes and Protocols: Fmoc-D-Glu(OtBu)-OH Deprotection using Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from the α-amino group of amino acids is a critical step in solid-phase peptide synthesis (SPPS). This document provides detailed application notes and protocols for the deprotection of Fmoc-D-Glu(OtBu)-OH using piperidine. The tert-butyl (tBu) protecting group on the side chain of the glutamic acid is stable under these basic conditions, ensuring the integrity of the final peptide.

The deprotection reaction proceeds via a base-catalyzed β-elimination mechanism.[1][2] Piperidine, a secondary amine, abstracts the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the free amine of the amino acid.[1][2] Piperidine also acts as a scavenger for the reactive DBF, forming a stable adduct that is washed away.[1][3][4]

Key Parameters and Optimization

The efficiency of Fmoc deprotection can be influenced by several factors, including the concentration of piperidine, reaction time, and temperature. The following table summarizes typical conditions for the deprotection of Fmoc-protected amino acids.

ParameterRecommended ConditionNotes
Piperidine Concentration 20% (v/v) in DMFThis is the most common and effective concentration for rapid and complete deprotection.[3][4][5] Lower concentrations (e.g., 10%) may require longer reaction times but can be used to potentially minimize base-related side reactions.[5]
5% (v/v) in DMF with 1-2% DBUThe addition of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can accelerate the reaction. However, DBU is a stronger base and may increase the risk of side reactions like aspartimide formation, particularly with aspartic acid residues.[5][6]
Reaction Time 5 - 20 minutesA two-step deprotection is often employed: an initial short treatment (2-5 minutes) followed by a longer treatment (5-15 minutes) with a fresh piperidine solution.[7] This ensures complete removal of the Fmoc group. For sterically hindered residues, longer reaction times may be necessary.[7]
Temperature Room Temperature (~25°C)The deprotection reaction is typically carried out at room temperature.[5] Elevated temperatures may increase the rate of deprotection but also the risk of side reactions.
Solvent N,N-Dimethylformamide (DMF)DMF is the most commonly used solvent for Fmoc deprotection in SPPS due to its ability to swell the resin and solubilize reagents.[3][4] N-Methyl-2-pyrrolidone (NMP) is an alternative polar aprotic solvent.[4]

Potential Side Reactions

While the Fmoc deprotection with piperidine is generally efficient, certain side reactions can occur:

  • Aspartimide Formation: This is a significant side reaction, particularly in sequences containing aspartic acid followed by glycine, alanine, or serine.[8] The use of stronger bases like DBU can promote aspartimide formation.[6]

  • Diketopiperazine Formation: This can occur with the first two amino acids on the resin, leading to chain termination.[8]

  • Pyroglutamate Formation: N-terminal glutamic acid residues can cyclize to form pyroglutamate, leading to chain termination. This can be a concern during the deprotection of the N-terminal Fmoc-Glu residue.[9][10]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual deprotection of the Fmoc group from a resin-bound peptide chain.

Materials:

  • This compound loaded resin

  • 20% (v/v) Piperidine in DMF

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Solid-phase synthesis reaction vessel with a filter

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • First Deprotection: Add the 20% piperidine/DMF solution to the resin, ensuring the resin is fully covered. Agitate the mixture for 3-5 minutes at room temperature.[7]

  • Reagent Removal: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 10-15 minutes at room temperature.[7]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.[7]

  • Monitoring (Optional): Perform a Kaiser test to confirm the presence of a free primary amine, indicating complete deprotection.[11]

Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry

The progress of the Fmoc deprotection can be quantitatively monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the collected filtrate.[1]

Procedure:

  • Collect Filtrates: Combine the filtrates from both deprotection steps (Protocol 1, steps 4 and 6) in a volumetric flask of a known volume (e.g., 10 mL).

  • Dilution: Dilute the collected filtrate to the mark with DMF. A further dilution may be necessary to bring the absorbance within the linear range of the spectrophotometer.

  • Spectrophotometric Measurement:

    • Use a quartz cuvette with a 1 cm path length.

    • Blank the spectrophotometer with a 20% piperidine in DMF solution.

    • Measure the absorbance of the diluted filtrate at approximately 301 nm.[1]

  • Calculation: The amount of Fmoc group removed can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of the DBF-piperidine adduct (approximately 7800 L mol⁻¹ cm⁻¹), b is the path length (1 cm), and c is the concentration.

Diagrams

experimental_workflow cluster_spps_cycle Fmoc-SPPS Deprotection Cycle resin Fmoc-AA-Resin swell Swell Resin in DMF resin->swell Start deprotection1 1. Add 20% Piperidine/DMF (3-5 min) swell->deprotection1 deprotection2 2. Add fresh 20% Piperidine/DMF (10-15 min) deprotection1->deprotection2 wash Wash with DMF (5x) deprotection2->wash free_amine H2N-AA-Resin wash->free_amine Ready for next coupling

Caption: Experimental workflow for Fmoc deprotection in SPPS.

monitoring_workflow cluster_monitoring UV-Vis Monitoring of Fmoc Deprotection collect Collect Piperidine Filtrates dilute Dilute with DMF collect->dilute measure Measure Absorbance at ~301 nm dilute->measure calculate Calculate Fmoc Loading measure->calculate

Caption: Workflow for UV-Vis monitoring of Fmoc deprotection.

References

Application Notes: Utilizing HBTU for the Efficient Coupling of Fmoc-D-Glu(OtBu)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In solid-phase peptide synthesis (SPPS) employing Fmoc chemistry, the selection of an appropriate coupling reagent is critical for achieving high-purity peptides in good yield.[1] This is particularly true when incorporating amino acids with bulky side-chain protecting groups, such as Fmoc-D-Glu(OtBu)-OH. The tert-butyl (OtBu) group shields the side-chain carboxyl group of glutamic acid, preventing unwanted side reactions.[2] HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient aminium/uronium salt-based coupling reagent widely used in Fmoc-SPPS.[3] Its rapid activation of the carboxylic acid and high coupling efficiency make it an excellent choice for incorporating this compound into a growing peptide chain.[3][4] These application notes provide detailed protocols and technical information for researchers, scientists, and drug development professionals on the effective use of HBTU with this compound.

HBTU promotes the formation of a peptide bond by activating the carboxylic acid of the incoming amino acid, forming a highly reactive HOBt ester intermediate.[5] This process is facilitated by a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA).[1][5] The use of HBTU is known to result in rapid and complete coupling reactions, often within 10-30 minutes, even for sterically hindered amino acids.[3][4]

While HBTU is highly effective, potential side reactions include racemization and guanidinylation of the N-terminal amino group if the reagent is used in excess.[1][6] Careful control of stoichiometry and reaction conditions is therefore important.

Quantitative Data Presentation

The following tables provide a summary of typical reaction parameters and a comparison of HBTU with other common coupling reagents. Please note that optimal conditions can be sequence-dependent.

Table 1: Recommended Reagent Stoichiometry for HBTU Coupling of this compound

ReagentEquivalents (relative to resin loading)
This compound3.0
HBTU2.9
DIPEA6.0

Table 2: Comparative Performance of Common Coupling Reagents

Coupling ReagentClassTypical Coupling TimeEfficiencyKey Considerations
HBTU Aminium/Uronium Salt30 - 60 minHighHighly efficient and widely used.[1][3]
HATU Aminium/Uronium Salt20 - 45 minVery HighGenerally more reactive than HBTU, beneficial for sterically hindered couplings.[1][7]
PyBOP Phosphonium Salt30 - 60 minHighEffective for sterically demanding couplings.[7]
DIC/HOBt Carbodiimide/Additive60 - 120 minGood to HighCost-effective, but with slower reaction rates.[7]

Experimental Protocols

Materials:

  • This compound

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • Resin with a free N-terminal amine (e.g., Rink Amide or Wang resin)

  • 20% Piperidine in DMF for Fmoc deprotection

  • Dichloromethane (DCM)

  • Kaiser test kit

Protocol 1: Standard Coupling of this compound using HBTU

This protocol details the steps for a single coupling cycle of this compound onto a solid support.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a suitable reaction vessel.[8]

  • Fmoc Deprotection: If the resin is Fmoc-protected, treat it with 20% piperidine in DMF for 5-10 minutes. Drain and repeat this step once.[8]

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.[8]

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to this solution. Allow the mixture to pre-activate for 1-2 minutes.[1]

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.[1]

  • Monitoring the Reaction: Perform a Kaiser test to monitor the completion of the coupling.[9] A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), the coupling is incomplete and may require a second coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin sequentially with DMF (3 times), DCM (3 times), and finally DMF (3 times). The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Double Coupling for Difficult Sequences

For sterically hindered couplings or sequences known to be difficult, a double coupling can be performed to ensure complete reaction.

  • Follow steps 1-5 of Protocol 1.

  • After the initial coupling time (e.g., 1-2 hours), drain the reaction vessel.

  • Wash the resin with DMF (3 times).

  • Prepare a fresh solution of activated this compound as described in step 4 of Protocol 1.

  • Add the fresh solution to the resin and agitate for an additional 1-2 hours.

  • Monitor the reaction completion using the Kaiser test.

  • Proceed with the washing steps as described in step 7 of Protocol 1.

Visualizations

HBTU_Activation_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step AA This compound (Carboxylic Acid) Base DIPEA (Base) Activated_Ester Reactive O-Acylisourea Ester AA->Activated_Ester Deprotonation HBTU HBTU HBTU->Activated_Ester Resin Resin-Bound Peptide (Free N-terminal Amine) Peptide_Bond New Peptide Bond Formation Activated_Ester->Peptide_Bond Resin->Peptide_Bond

Caption: HBTU activation and coupling mechanism.

SPPS_Workflow start Start with Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Washing (DMF) deprotect->wash1 activate 4. Amino Acid Activation (Fmoc-AA-OH, HBTU, DIPEA in DMF) wash1->activate couple 5. Coupling Reaction activate->couple monitor 6. Monitor Completion (Kaiser Test) couple->monitor monitor->couple Incomplete (Recouple) wash2 7. Washing (DMF, DCM) monitor->wash2 Complete next_cycle Next Coupling Cycle wash2->next_cycle cleavage Final Cleavage from Resin wash2->cleavage Final Amino Acid next_cycle->deprotect Repeat for next amino acid

Caption: General workflow for a single coupling cycle in SPPS.

References

Applications of Fmoc-D-Glu(OtBu)-OH in Drug Discovery and Development: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, peptide-based therapeutics have emerged as a promising class of molecules, offering high specificity and potency. The synthesis of these complex biomolecules relies on the precise and controlled assembly of amino acid building blocks. Among these, Fmoc-D-Glu(OtBu)-OH, a protected form of D-glutamic acid, plays a pivotal role. The strategic incorporation of this non-canonical amino acid offers significant advantages in overcoming key challenges in drug development, particularly in enhancing metabolic stability and enabling sophisticated molecular designs.

This document provides detailed application notes and experimental protocols for the utilization of this compound in two critical areas of drug discovery: the development of metabolically stable peptide therapeutics, exemplified by GLP-1 receptor agonists, and the construction of advanced Antibody-Drug Conjugate (ADC) linkers.

Core Applications of this compound

This compound is a cornerstone of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1] Its unique structure, featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine and an acid-labile tert-butyl (OtBu) group on the side-chain carboxyl function, allows for orthogonal control during peptide elongation. The primary applications of this compound in drug discovery stem from the introduction of a D-amino acid into the peptide backbone.

1. Enhancing Metabolic Stability of Peptide Therapeutics:

A major hurdle for peptide drugs is their rapid degradation by proteases in the body. The incorporation of D-amino acids, such as D-glutamic acid, can significantly enhance a peptide's resistance to enzymatic cleavage, thereby extending its plasma half-life and improving its therapeutic window.

2. Engineering Advanced Linkers for Antibody-Drug Conjugates (ADCs):

In the design of ADCs, the linker connecting the antibody to the cytotoxic payload is a critical determinant of efficacy and safety. Incorporating D-amino acids into peptide-based linkers can enhance their stability in systemic circulation, ensuring that the payload is released preferentially at the tumor site.

Application Note 1: Synthesis of a GLP-1 Receptor Agonist Analogue

Glucagon-like peptide-1 (GLP-1) receptor agonists, such as Liraglutide and Semaglutide, are highly effective treatments for type 2 diabetes and obesity. Their development has involved strategic amino acid substitutions to improve their stability and pharmacokinetic profile. The incorporation of D-amino acids is a key strategy in this endeavor.

Quantitative Data: Impact of D-Amino Acid Substitution on Peptide Stability

The introduction of D-amino acids can dramatically increase the half-life of peptides in the presence of proteases.

Peptide SequenceD-Amino Acid ContentAssay ConditionHalf-life (D-Peptide)Half-life (L-Peptide)Fold Increase in StabilityReference
Model Peptide ASingle D-Ala substitutionHuman Serum> 48 hours5.3 hours> 9[1]
Model Peptide BMultiple D-amino acidsTrypsin DigestionResistantRapidly DegradedN/A[2]
Signaling Pathway: GLP-1 Receptor Activation

GLP-1 receptor agonists exert their therapeutic effects by activating the GLP-1 receptor, a G-protein coupled receptor (GPCR). This initiates a cascade of intracellular signaling events, primarily through the Gαs subunit, leading to increased cyclic AMP (cAMP) levels and activation of Protein Kinase A (PKA). This pathway ultimately enhances glucose-dependent insulin secretion from pancreatic β-cells.

GLP1_Signaling GLP1R GLP-1 Receptor Gs Gαs GLP1R->Gs AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GLP1_Agonist GLP-1 Agonist (e.g., Liraglutide Analogue) GLP1_Agonist->GLP1R Gs->AC Gbg Gβγ ATP ATP ATP->AC PKA PKA (active) cAMP->PKA Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

GLP-1 Receptor Signaling Pathway
Experimental Workflow: SPPS of a GLP-1 Analogue

The following diagram outlines the general workflow for the solid-phase synthesis of a peptide analogue.

SPPS_Workflow Resin_Prep 1. Resin Swelling & Preparation Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin_Prep->Fmoc_Deprotection Washing1 3. Washing (DMF) Fmoc_Deprotection->Washing1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base in DMF) Washing1->Coupling Washing2 5. Washing (DMF) Coupling->Washing2 Repeat Repeat Steps 2-5 for each amino acid Washing2->Repeat Final_Deprotection 6. Final Fmoc Deprotection Repeat->Final_Deprotection Side_Chain_Mod 7. On-Resin Side-Chain Modification (if applicable) Final_Deprotection->Side_Chain_Mod Cleavage 8. Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Side_Chain_Mod->Cleavage Purification 9. Purification (RP-HPLC) Cleavage->Purification Characterization 10. Characterization (Mass Spectrometry, HPLC) Purification->Characterization

Solid-Phase Peptide Synthesis Workflow
Protocol: Solid-Phase Synthesis of a Liraglutide Analogue Fragment

This protocol describes the manual solid-phase synthesis of a fragment of a Liraglutide analogue, incorporating this compound.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell 1 g of Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.

  • First Amino Acid Coupling:

    • Remove DMF.

    • In a separate vial, dissolve 3 equivalents of the first Fmoc-amino acid, 3 equivalents of Oxyma Pure, and 3 equivalents of DIC in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.

    • Wash the resin with DMF (5x).

  • Subsequent Amino Acid Couplings (including this compound):

    • Repeat the coupling procedure described in step 2 for each subsequent amino acid in the sequence, using this compound at the desired position.

  • Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Application Note 2: Engineering a Stable ADC Linker

The Val-Cit-PAB (valine-citrulline-p-aminobenzyl alcohol) linker is a widely used cathepsin B-cleavable linker in ADCs.[3] However, its stability in plasma can be a concern. The incorporation of a D-amino acid, such as D-glutamic acid, can enhance the stability of the linker, preventing premature drug release.

Quantitative Data: Stability of Peptide Linkers
Linker TypeModificationPlasma Half-lifeReference
Val-Cit-PABStandard~24 hours (rodent plasma)[4]
Glu-Val-Cit-PABAddition of L-Glutamic AcidImproved stability[4]
D-Glu-Val-Cit-PABHypothetical with D-Glutamic AcidExpected further increase in stability-
Experimental Workflow: Synthesis of a Peptide-Drug Conjugate

The synthesis of a peptide-drug conjugate involves the synthesis of the peptide linker, conjugation to the payload, and finally, conjugation to the antibody.

PDC_Synthesis_Workflow Peptide_Synthesis 1. Solid-Phase Synthesis of Peptide Linker (e.g., D-Glu-Val-Cit-PAB) Linker_Payload_Conjugation 3. Conjugation of Linker to Payload Peptide_Synthesis->Linker_Payload_Conjugation Payload_Activation 2. Activation of Cytotoxic Payload (e.g., MMAE) Payload_Activation->Linker_Payload_Conjugation Purification1 4. Purification of Linker-Payload Conjugate Linker_Payload_Conjugation->Purification1 ADC_Conjugation 6. Conjugation of Linker-Payload to Antibody Purification1->ADC_Conjugation Antibody_Modification 5. Partial Reduction of Antibody Interchain Disulfides Antibody_Modification->ADC_Conjugation Purification2 7. Purification of ADC ADC_Conjugation->Purification2 Characterization 8. Characterization of ADC (DAR, Purity, etc.) Purification2->Characterization

Peptide-Drug Conjugate Synthesis Workflow
Protocol: Synthesis of a D-Glu-Val-Cit-PAB Linker for ADC Applications

This protocol outlines the synthesis of a D-Glu-Val-Cit-PAB linker precursor using this compound.

Materials:

  • Pre-loaded Val-Cit-PAB resin

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF, Piperidine, DCM, TFA, TIS, H₂O

  • Solid-phase synthesis vessel and shaker

Procedure:

  • Resin Preparation: Swell the pre-loaded Val-Cit-PAB resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc group from the valine residue on the resin using 20% piperidine in DMF as described previously.

  • Coupling of this compound:

    • In a separate vial, dissolve 2 equivalents of this compound, 1.95 equivalents of HATU, and 4 equivalents of DIPEA in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

    • Wash the resin with DMF (5x).

  • Cleavage from Resin: Cleave the D-Glu(OtBu)-Val-Cit-PAB peptide from the resin using a TFA/TIS/H₂O cocktail.

  • Purification: Purify the resulting peptide linker by RP-HPLC. The OtBu protecting group on the D-glutamic acid will be removed during the TFA cleavage.

The resulting HOOC-D-Glu-Val-Cit-PAB-OH linker can then be activated (e.g., as an NHS ester) for conjugation to an amino-containing payload.

Conclusion

This compound is a versatile and indispensable tool in modern drug discovery. Its application in the synthesis of peptide therapeutics and ADC linkers provides a powerful strategy to enhance metabolic stability and control drug delivery. The protocols and data presented herein offer a foundation for researchers to leverage the unique properties of this D-amino acid building block to design and develop next-generation therapeutics with improved pharmacokinetic and pharmacodynamic profiles. The careful and strategic incorporation of this compound will undoubtedly continue to contribute to the advancement of peptide-based drug candidates in the clinical pipeline.

References

Application Notes and Protocols for the Synthesis of Therapeutic Peptides Containing D-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of D-amino acids into therapeutic peptides is a powerful strategy to enhance their pharmacological properties. Naturally occurring peptides are composed of L-amino acids, making them susceptible to rapid degradation by endogenous proteases. This inherent instability limits their therapeutic potential by reducing their in-vivo half-life and bioavailability. Substituting one or more L-amino acids with their D-enantiomers creates a stereochemical barrier that hinders recognition by proteases, thereby significantly increasing the peptide's resistance to enzymatic degradation.[1][2] This modification can lead to a prolonged therapeutic effect, reduced dosing frequency, and improved overall efficacy.[2] This document provides detailed application notes and protocols for the synthesis, purification, and analysis of therapeutic peptides containing D-amino acids.

Advantages of Incorporating D-Amino Acids

The primary advantage of introducing D-amino acids into peptide therapeutics is the significant enhancement of their enzymatic stability.[3] This increased stability translates to a longer plasma half-life and improved bioavailability.[2][4] Furthermore, the strategic placement of D-amino acids can induce specific secondary structures, such as β-turns, which can lead to increased receptor binding affinity and potency.[5]

Data Presentation

Table 1: Comparative Enzymatic Stability of L-Peptides vs. D-Amino Acid-Containing Peptides
Peptide SequenceModificationAssay ConditionHalf-life (t½) of L-PeptideHalf-life (t½) of D-Peptide AnalogFold Increase in StabilityReference
Antitumor Peptide RDP215Substitution of L-amino acids with D-amino acidsHuman SerumNot SpecifiedSignificantly more stableNot Quantified[6]
Cationic Antimicrobial PeptideSubstitution of L-phenylalanine with D-phenylalanineHuman Serum< 1 hour> 24 hours>24[7]
Generic L-PeptideC-terminal modification with a D-amino acidProteinase KDegraded within 4 hours15% remaining after 24 hours>6[8]
Glutathione (GSH)N-methylation and D-amino acid substitutionIn vivo (plasma)Not Specified16.8-fold increase16.8[4]
Table 2: Synthesis Efficiency and Purity of Peptides Containing D-Amino Acids
Peptide SequenceSynthesis MethodCoupling Efficiency per Cycle (%)Crude Purity (%)Final Purity after HPLC (%)Overall Yield (%)Reference
41-mer corticotropin-releasing factor (CRF) analogFmoc/tBu SPPS>99%Not Specified>95%Not Specified[9]
17-amino acid peptideFmoc SPPSNot Specified60%>95%Not Specified[10]
Peptides up to 10 amino acidsLiquid-Phase Peptide Synthesis (LPPS) in waterNot SpecifiedNot SpecifiedNot SpecifiedUp to 91% (isolated)[11]
Exendin (39-mer)Picoc-SPPSHighNot Specified>95%19% (isolated)[12]
Calcitonin (32-mer)Picoc-SPPSHighNot Specified>95%25% (isolated)[12]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing a D-Amino Acid

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a hypothetical peptide containing a D-amino acid.

1. Resin Preparation and First Amino Acid Coupling:

  • Resin Selection: Choose a suitable resin based on the C-terminal functional group of the desired peptide (e.g., Rink Amide resin for a C-terminal amide).

  • Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • First Amino Acid Loading:

    • Dissolve 3 equivalents of the first Fmoc-protected amino acid and 7.5 equivalents of N,N-diisopropylethylamine (DIPEA) in dry dichloromethane (DCM).

    • Add the solution to the swelled resin and agitate for 30-60 minutes at room temperature.

    • Wash the resin with DMF (3x) and DCM (3x).

    • Cap any unreacted sites with an acetic anhydride/pyridine solution in DMF.

2. Iterative Deprotection and Coupling Cycles:

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • D-Amino Acid Coupling:

    • In a separate vessel, pre-activate 3-5 equivalents of the Fmoc-D-amino acid with 3-5 equivalents of a coupling reagent (e.g., HBTU, HATU) and 6-10 equivalents of a base (e.g., DIPEA) in DMF.

    • Note on Racemization: To minimize racemization of the D-amino acid, avoid prolonged pre-activation times and consider using carbodiimide reagents like DIC with racemization-suppressing additives such as OxymaPure®.[13]

    • Add the activated D-amino acid solution to the resin and agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

3. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail is Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5).

  • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding it to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

Native Chemical Ligation (NCL) for Peptides Containing D-Amino Acids

NCL is a powerful technique for ligating two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine (or a cysteine surrogate).[14][15] This method can be used to synthesize larger peptides and proteins containing D-amino acids.

1. Preparation of Peptide Fragments:

  • Synthesize the peptide fragments using SPPS as described above.

    • Fragment 1: Synthesize the C-terminal fragment with an N-terminal cysteine residue (L- or D-cysteine).

    • Fragment 2: Synthesize the N-terminal fragment on a thioester-generating resin.

  • Cleave and deprotect both fragments and purify them by HPLC to >95% purity.[16]

2. Ligation Reaction:

  • Dissolve the purified peptide fragments in equimolar amounts in a ligation buffer (e.g., 6 M guanidine hydrochloride, 100 mM sodium phosphate, pH 7.0-7.5).

  • Add a thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA), to the reaction mixture.[15]

  • Agitate the reaction mixture at room temperature and monitor its progress by analytical HPLC. Ligation is typically complete within a few hours.

3. Purification of the Ligated Peptide:

  • Once the ligation is complete, purify the full-length peptide from the reaction mixture using preparative HPLC.

  • Lyophilize the pure fractions to obtain the final peptide product.

Purification and Analysis by High-Performance Liquid Chromatography (HPLC)

1. Analytical HPLC for Purity Assessment:

  • Column: C18 reversed-phase column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Analysis: Integrate the peak areas to determine the purity of the peptide.

2. Preparative HPLC for Purification:

  • Column: A preparative C18 reversed-phase column.

  • Mobile Phase: Same as analytical HPLC.

  • Gradient: An optimized gradient based on the retention time of the peptide determined by analytical HPLC. A shallower gradient around the elution point of the target peptide will improve resolution.

  • Fraction Collection: Collect fractions corresponding to the main peptide peak.

  • Analysis of Fractions: Analyze the purity of each fraction by analytical HPLC.

  • Pooling and Lyophilization: Pool the fractions with the desired purity (>95% or >98% depending on the application) and lyophilize to obtain the purified peptide as a fluffy white powder.[17][18]

Visualizations

SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_Synthesis_Cycle Synthesis Cycle (Repeat n times) cluster_Final_Steps Final Steps Resin Select Resin Swell Swell Resin in DMF Resin->Swell Load Load First Amino Acid Swell->Load Deprotect Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Next Amino Acid (e.g., Fmoc-D-AA-OH, HBTU, DIPEA) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Wash2->Deprotect Cleave Cleave from Resin (e.g., TFA Cocktail) Wash2->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify Purify by HPLC Precipitate->Purify Lyophilize Lyophilize Purify->Lyophilize

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Desmopressin_Signaling Desmopressin Desmopressin (D-Arg Vasopressin Analog) V2R V2 Receptor (G-protein coupled) Desmopressin->V2R binds Gs Gs Protein V2R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates AquaporinVesicles Aquaporin-2 (AQP2) Vesicles PKA->AquaporinVesicles phosphorylates Translocation Translocation to Apical Membrane AquaporinVesicles->Translocation WaterReabsorption Increased Water Reabsorption Translocation->WaterReabsorption leads to

Caption: Signaling pathway of Desmopressin in renal collecting duct cells.

Conclusion

The synthesis of therapeutic peptides containing D-amino acids is a well-established and highly effective strategy for improving their drug-like properties. Solid-Phase Peptide Synthesis is the workhorse for producing these modified peptides, with established protocols that can be optimized to minimize side reactions such as racemization. For larger and more complex peptides, Native Chemical Ligation offers a powerful convergent synthesis approach. The enhanced enzymatic stability conferred by D-amino acids leads to improved pharmacokinetic profiles, making this an invaluable tool in the development of next-generation peptide therapeutics. Rigorous purification by HPLC and thorough analytical characterization are critical steps to ensure the final product's quality and suitability for research and clinical applications.

References

Application Notes and Protocols for Incorporating Fmoc-D-Glu(OtBu)-OH in Unnatural Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and materials science, offering pathways to novel therapeutics with enhanced stability, bioavailability, and unique biological activities.[1][2][3] Fmoc-D-Glu(OtBu)-OH is a key building block in this field, enabling the introduction of a D-glutamic acid residue into a peptide chain using standard Fmoc-based solid-phase peptide synthesis (SPPS). The D-configuration of the amino acid provides resistance to enzymatic degradation by proteases, significantly increasing the in-vivo half-life of the resulting peptide.[1][4][5][6] The tert-butyl (OtBu) protecting group on the side-chain carboxyl function is stable under the basic conditions used for Fmoc deprotection but is readily cleaved with trifluoroacetic acid (TFA) during the final cleavage step, ensuring orthogonal protection and simplified synthesis.

These application notes provide a comprehensive guide to the use of this compound in unnatural peptide synthesis, including detailed protocols, quantitative data, and visualizations to aid researchers in this advanced area of peptide chemistry.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.

PropertyValueReference
Molecular Formula C₂₄H₂₇NO₆N/A
Molecular Weight 425.47 g/mol N/A
Appearance White to off-white powderN/A
Melting Point 86-96 °CN/A
Solubility Soluble in DMFN/A
Purity (HPLC) ≥98.0%N/A
Storage 2-8°CN/A

Solid-Phase Peptide Synthesis (SPPS) of D-Glu Containing Peptides

The incorporation of this compound into a peptide sequence follows the standard cycle of Fmoc-SPPS. The general workflow involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Workflow

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Coupling (this compound, Coupling Reagent, Base) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Kaiser_Test Kaiser Test (Monitoring) Washing2->Kaiser_Test Kaiser_Test->Coupling If Positive (Recouple) Repeat Repeat Cycle Kaiser_Test->Repeat If Negative Repeat->Fmoc_Deprotection For next amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage After final amino acid Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis incorporating this compound.

Experimental Protocols

Protocol 1: Coupling of this compound

This protocol describes the coupling of this compound to a resin-bound peptide with a free N-terminal amine. The choice of coupling reagent can impact efficiency and reaction time.

Materials:

  • This compound

  • Peptide-resin with a free amine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Coupling reagent (e.g., HATU, HBTU, or DIC/HOBt)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Reaction vessel

  • Shaker

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Drain the solvent.

  • Amino Acid Activation:

    • For HATU/HBTU: In a separate vial, dissolve this compound (3 eq.), the coupling reagent (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 1-2 minutes.[7]

    • For DIC/HOBt: In a separate vial, dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF.

  • Coupling Reaction:

    • For HATU/HBTU: Add the pre-activated amino acid solution to the resin.

    • For DIC/HOBt: Add the amino acid/HOBt solution to the resin, followed by the addition of DIC (3 eq.).

  • Agitation: Agitate the reaction mixture at room temperature. Refer to the table below for typical coupling times.

  • Monitoring: Perform a Kaiser test to monitor the completion of the reaction. A negative result (yellow beads) indicates successful coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

Table 1: Coupling Reagent Performance

Coupling ReagentAdditiveBaseTypical Coupling TimeCoupling EfficiencyNotes
HATU-DIPEA1-2 hours[7][8]>99%Highly efficient, recommended for sterically hindered couplings.[7]
HBTU-DIPEA1-2 hours[7]>99%A widely used and effective coupling reagent.
DICHOBt/Oxyma-2-4 hours[7][8]>95%Cost-effective; Oxyma is a safer and often more effective alternative to HOBt.[8]
Protocol 2: Kaiser Test for Monitoring Coupling

The Kaiser test is a qualitative method to detect free primary amines on the resin.[5]

Reagents:

  • Reagent A: 5 g Ninhydrin in 100 mL ethanol

  • Reagent B: 80 g Phenol in 20 mL ethanol

  • Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine

Procedure:

  • Collect a small sample of resin beads (10-15 beads) in a small test tube.

  • Wash the beads with DMF and then ethanol.

  • Add 2-3 drops of each Reagent A, B, and C to the test tube.

  • Heat the tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Blue beads/solution: Incomplete coupling (free amines present).

    • Yellow/Colorless beads/solution: Complete coupling (no free amines).

Protocol 3: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the OtBu side-chain protecting group.

Materials:

  • Peptide-resin

  • Cleavage Cocktail (see table below)

  • Cold diethyl ether

  • Centrifuge tubes

  • Nitrogen or argon stream

Procedure:

  • Wash the peptide-resin with DCM and dry under a stream of nitrogen.

  • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide.

  • Wash the peptide pellet with cold diethyl ether (2x).

  • Dry the crude peptide under vacuum.

Table 2: Common Cleavage Cocktails

Reagent CocktailComposition (v/v)ScavengersApplication Notes
Reagent R TFA/Thioanisole/EDT/Anisole (90:5:3:2)Thioanisole, EDT, AnisoleEffective for peptides containing Arg(Pbf/Pmc), Trp, Met, Cys.
Reagent K TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)Water, Phenol, Thioanisole, EDTA robust cocktail for peptides with multiple sensitive residues.
TFA/TIS/Water TFA/Triisopropylsilane/Water (95:2.5:2.5)Triisopropylsilane, WaterA standard cocktail for peptides without sensitive residues like Cys, Met, or Trp.
Protocol 4: Peptide Purification

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[9][10]

Materials:

  • Crude peptide

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • RP-HPLC system with a C18 column

  • Lyophilizer

Procedure:

  • Dissolve the crude peptide in a minimal amount of Solvent A.

  • Inject the sample onto the C18 column.

  • Elute the peptide using a linear gradient of Solvent B (e.g., 5-65% over 30 minutes).

  • Monitor the elution at 210-220 nm.[9]

  • Collect fractions corresponding to the desired peptide peak.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Table 3: Typical Peptide Synthesis Yields

ParameterTypical ValueNotes
Crude Peptide Yield 70-90%Dependent on peptide length and sequence complexity.
Purified Peptide Yield 15-40%Varies significantly based on the efficiency of purification.

Biological Significance and Signaling Pathway

Peptides containing D-amino acids are of significant interest in pharmacology due to their enhanced resistance to proteolysis.[1][4][5] While L-glutamate is a primary excitatory neurotransmitter in the central nervous system,[11][12][13][14][15] peptides incorporating D-glutamic acid can act as antagonists or modulators of glutamate receptors, offering therapeutic potential for neurological disorders. The following diagram illustrates a simplified glutamatergic synapse, a potential target for D-Glu containing peptides.

Glutamate_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamine Glutamine Glutamate_pre Glutamate Glutamine->Glutamate_pre Glutaminase Vesicle Synaptic Vesicle Glutamate_pre->Vesicle VGLUT Glutamate_synapse Glutamate Vesicle->Glutamate_synapse Exocytosis NMDA_R NMDA Receptor Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx AMPA_R AMPA Receptor AMPA_R->Ca_Influx mGluR mGlu Receptor Signal_Transduction Signal Transduction mGluR->Signal_Transduction DGlu_Peptide D-Glu Peptide (Antagonist) DGlu_Peptide->NMDA_R DGlu_Peptide->mGluR Glutamate_synapse->NMDA_R Glutamate_synapse->AMPA_R Glutamate_synapse->mGluR

Caption: A simplified diagram of a glutamatergic synapse, where a D-glutamic acid-containing peptide can act as an antagonist.

Conclusion

This compound is an invaluable reagent for the synthesis of unnatural peptides with enhanced proteolytic stability. The protocols and data presented in these application notes provide a robust framework for researchers to successfully incorporate this building block into their synthetic workflows. Careful optimization of coupling and cleavage conditions, coupled with rigorous purification, will facilitate the generation of high-purity, D-amino acid-containing peptides for a wide range of applications in research and drug development.

References

Application Notes and Protocols for the Use of Fmoc-D-Glu(OtBu)-OH in the Synthesis of Neuroactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Glu(OtBu)-OH is a critical building block for the solid-phase peptide synthesis (SPPS) of neuroactive peptides. The incorporation of a D-glutamic acid residue is a key strategy in modern drug design to enhance peptide stability against enzymatic degradation and to modulate pharmacological activity. Specifically, D-glutamate containing peptides are of significant interest as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a crucial target in the treatment of various neurological disorders.[1][2] The N-α-Fmoc group provides a mild, base-labile protecting group, while the γ-carboxyl group is protected by an acid-labile tert-butyl (OtBu) ester. This orthogonal protection scheme is fundamental to the widely used Fmoc/tBu strategy, allowing for the stepwise and efficient assembly of complex peptide sequences.[3]

These application notes provide detailed protocols for the synthesis, purification, and analysis of neuroactive peptides containing this compound, with a focus on peptides targeting the NMDA receptor.

Application: Synthesis of NMDA Receptor Antagonists

Peptides containing D-glutamic acid can act as antagonists at the NMDA receptor, a ligand-gated ion channel that plays a pivotal role in synaptic plasticity and neuronal function.[2] Overactivation of NMDA receptors leads to excessive calcium influx, triggering excitotoxicity and neuronal cell death, which is implicated in conditions like stroke, traumatic brain injury, and neurodegenerative diseases.[4][5][6] By blocking this receptor, D-Glu containing peptides can exert neuroprotective effects.[4][7]

A notable example, though often featuring the related γ-carboxyglutamic acid, are the conantokins, which are peptides isolated from the venom of cone snails that act as potent NMDA receptor antagonists.[8] The synthesis of analogs containing D-glutamic acid allows for the exploration of structure-activity relationships and the development of novel therapeutics with improved pharmacological profiles.

Data Presentation

The efficiency of incorporating this compound and the overall success of the peptide synthesis are dependent on several factors, including the chosen coupling reagents, reaction times, and the nature of the peptide sequence. Below is a summary of typical quantitative data associated with the synthesis of a generic D-Glu containing peptide.

ParameterValueNotes
This compound Coupling Efficiency >95%Dependent on coupling reagent; HATU generally provides >99% efficiency.[9]
Typical Coupling Time 1-2 hoursWith highly efficient reagents like HATU.[9]
Overall Crude Peptide Yield 60-80%Varies with peptide length and sequence complexity.
Final Purity (Post-HPLC) >98%Achievable with optimized purification protocols.[10]
Deprotection Time (Fmoc group) 20-30 minutesUsing 20% piperidine in DMF.[11]

Table 1: Representative data for the synthesis of a neuroactive peptide containing a D-Glu residue.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a D-Glu Containing Peptide

This protocol describes the manual synthesis of a model dipeptide, H-D-Glu-Trp-OH, to illustrate the incorporation of this compound.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-Trp(Boc)-OH

  • This compound

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • Methanol (MeOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • DDI Water

Procedure:

  • Resin Preparation and First Amino Acid Loading: a. Swell 1g of 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel. b. Drain the DCM. c. Dissolve 3 equivalents of Fmoc-Trp(Boc)-OH and 7.5 equivalents of DIPEA in DCM. d. Add the amino acid solution to the resin and shake for 1 hour.[12] e. To cap any unreacted sites, add a solution of DCM/MeOH/DIPEA (80:15:5) and shake for 15 minutes.[12] f. Wash the resin with DCM (3x) and DMF (3x).

  • Fmoc Deprotection: a. Add a solution of 20% piperidine in DMF to the resin. b. Shake for 20 minutes to remove the Fmoc group.[12] c. Drain the solution and wash the resin thoroughly with DMF (5x).

  • Coupling of this compound: a. In a separate vial, dissolve 3 equivalents of this compound and 2.9 equivalents of HATU in DMF. b. Add 6 equivalents of DIPEA to the solution to activate the amino acid. c. Immediately add the activated amino acid solution to the deprotected resin. d. Shake the reaction vessel for 2 hours at room temperature. e. Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. f. Wash the resin with DMF (3x) and DCM (3x).

  • Final Fmoc Deprotection: a. Repeat step 2 to remove the Fmoc group from the D-Glu residue.

  • Cleavage and Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% Water. c. Add the cleavage cocktail to the resin and shake for 2 hours. d. Filter the resin and collect the filtrate. e. Precipitate the peptide by adding the filtrate to cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice. g. Dry the crude peptide under vacuum.

Protocol 2: Peptide Purification by Preparative RP-HPLC

Instrumentation:

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm particle size)

Reagents:

  • Solvent A: 0.1% TFA in HPLC-grade water

  • Solvent B: 0.1% TFA in HPLC-grade acetonitrile (ACN)

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A. If solubility is an issue, a small amount of ACN can be added. Filter the sample before injection.

  • Method Development: Based on an initial analytical HPLC run, develop a shallow gradient for the preparative separation to maximize resolution. A typical gradient might be 5-65% Solvent B over 60 minutes.

  • Purification: Inject the sample onto the column and run the preparative gradient. Collect fractions corresponding to the major peptide peak, detected by UV absorbance at 220 nm and 280 nm.

  • Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC to determine their purity.

  • Lyophilization: Pool the pure fractions, freeze them in liquid nitrogen, and lyophilize to obtain the final purified peptide as a white powder.[10]

Protocol 3: Peptide Analysis by LC-MS

Instrumentation:

  • Liquid chromatography system coupled to an electrospray ionization mass spectrometer (LC-ESI-MS).

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified peptide in Solvent A to a concentration of approximately 1 mg/mL.

  • LC Separation: Perform an analytical RP-HPLC separation using a C18 column and a suitable gradient (e.g., 5-95% Solvent B over 30 minutes).

  • Mass Spectrometry: Direct the eluent from the HPLC column into the ESI source of the mass spectrometer. Acquire mass spectra in positive ion mode over an appropriate mass-to-charge (m/z) range.

  • Data Analysis: Identify the peak corresponding to the protonated molecular ion ([M+H]⁺) and other charge states. Deconvolute the spectrum to confirm the monoisotopic mass of the peptide. For sequence confirmation, tandem MS (MS/MS) can be performed to analyze the fragmentation pattern.[10]

Visualizations

Experimental Workflow

SPPS_Workflow Resin_Prep Resin Swelling & First AA Loading Fmoc_Deprot_1 Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Fmoc_Deprot_1 Coupling Coupling of This compound (HATU/DIPEA) Fmoc_Deprot_1->Coupling Fmoc_Deprot_2 Final Fmoc Deprotection Coupling->Fmoc_Deprot_2 Cleavage Cleavage from Resin (TFA Cocktail) Fmoc_Deprot_2->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis LC-MS & Analytical HPLC Analysis Purification->Analysis

Caption: General workflow for the solid-phase synthesis of a neuroactive peptide using this compound.

Signaling Pathway

NMDA_Antagonist_Pathway cluster_membrane Cell Membrane NMDA_R NMDA Receptor Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Enables Glutamate Glutamate Glutamate->NMDA_R Activates D_Glu_Peptide D-Glu Peptide (Antagonist) D_Glu_Peptide->NMDA_R Blocks Neuroprotection Neuroprotection & Cell Survival D_Glu_Peptide->Neuroprotection Promotes nNOS nNOS activation Ca_Influx->nNOS ROS ROS Production Ca_Influx->ROS Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys CREB_dephosph CREB dephosphorylation (inactivation) Ca_Influx->CREB_dephosph Excitotoxicity Excitotoxicity & Neuronal Death nNOS->Excitotoxicity ROS->Excitotoxicity Mito_Dys->Excitotoxicity CREB_dephosph->Excitotoxicity

Caption: Simplified signaling pathway showing the neuroprotective effect of a D-Glu peptide NMDA receptor antagonist.

Conclusion

This compound is an essential reagent for the synthesis of stable and potent neuroactive peptides. The protocols provided herein offer a solid foundation for researchers to successfully synthesize, purify, and analyze these valuable molecules. The ability to incorporate D-amino acids is a powerful tool in peptide-based drug discovery, enabling the development of novel therapeutics for a range of neurological disorders. Careful optimization of synthesis and purification steps is crucial for obtaining high-purity peptides for biological evaluation.

References

Application Notes and Protocols for Fmoc-D-Glu(OtBu)-OH in the Preparation of Peptide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, peptide libraries represent a powerful tool for identifying novel therapeutic leads, mapping protein-protein interactions, and defining enzyme substrates. The synthesis of these libraries, predominantly through solid-phase peptide synthesis (SPPS), relies on the use of high-purity, orthogonally protected amino acids. Fmoc-D-Glu(OtBu)-OH, a derivative of D-glutamic acid, is a critical building block in this field.

The incorporation of D-amino acids, such as D-glutamic acid, into peptide sequences offers a significant strategic advantage: enhanced proteolytic stability. Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in vivo, limiting their therapeutic potential. D-peptides, by contrast, are resistant to these enzymes, leading to a longer half-life and improved bioavailability.

This compound is specifically designed for the widely adopted Fmoc/tBu SPPS strategy. The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the α-amino group and is readily removed under mild basic conditions (e.g., piperidine). The tert-butyl (OtBu) ester protects the γ-carboxyl group of the glutamic acid side chain and is stable to the Fmoc deprotection conditions but is cleaved under strong acidic conditions during the final cleavage of the peptide from the solid support. This orthogonality is essential for the controlled, stepwise synthesis of complex peptide sequences.

These application notes provide a comprehensive guide to the use of this compound in the synthesis of peptide libraries, including detailed protocols, comparative data, and visual workflows to aid researchers in this critical application.

Data Presentation

The strategic inclusion of D-amino acids significantly impacts the pharmacokinetic properties of peptides. The following tables summarize quantitative data from studies comparing D-amino acid-containing peptides with their L-amino acid counterparts.

Table 1: Comparative Enzymatic Stability of D- vs. L-Peptides

Peptide PairD-Amino Acid ContentAssay ConditionsHalf-life (D-Peptide)Half-life (L-Peptide)Fold Increase in Stability
Peptide 2D vs. 2L31%Human serum at 37°C> 24 hours5.0 hours> 4.8
Peptide 18D vs. 18L38%Human serum at 37°C> 24 hours15.5 hours> 1.5
DTP3 (D-tripeptide)100%Human PlasmaStableNot Applicable-

Data compiled from multiple sources demonstrating the enhanced resistance of D-peptides to proteolytic degradation.

Table 2: In Vitro Bioactivity of a D-Peptide Inhibitor Targeting the NF-κB Pathway

Peptide InhibitorTarget InteractionAssay TypeIC50 Value
NBD Peptides (WT)NEMO/IKKβ InteractionNF-κB Luciferase Reporter~100 µM
Stapled NBD Peptide (NBD2)NEMO/IKKβ InteractionNF-κB Luciferase Reporter~10 µM
DTP3 (D-tripeptide)GADD45β/MKK7 InteractionCell Viability (Multiple Myeloma)~5 µM

This data showcases the potency of D-peptides and their modified analogs in disrupting specific protein-protein interactions within a key signaling pathway. The development of DTP3, a D-tripeptide, highlights the successful application of this strategy in creating drug candidates.[1]

Experimental Protocols

Protocol 1: Split-and-Pool Synthesis of a One-Bead-One-Compound (OBOC) Peptide Library

This protocol outlines the synthesis of a tripeptide library (X-X-X) using the split-and-pool method, a cornerstone of combinatorial chemistry for generating high-diversity libraries.[2][3] this compound can be incorporated as one of the building blocks at any variable position.

Materials:

  • Fmoc-Rink Amide resin

  • A diverse set of Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagent solution: HBTU/HOBt or HATU in DMF

  • N,N-Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis vessels

Procedure:

  • Resin Preparation:

    • Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a main synthesis vessel.

    • Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (5 minutes, then a fresh portion for 15 minutes).

    • Wash the resin thoroughly with DMF and DCM.

  • First Position Synthesis (Split-Couple-Pool):

    • Split: Divide the deprotected resin into equal portions, one for each amino acid to be used in the first position.

    • Couple: In separate reaction vessels, couple a different Fmoc-amino acid (e.g., this compound in one vessel) to each resin portion. Use a 3-fold molar excess of the amino acid, pre-activated with your chosen coupling reagent and DIPEA. Allow the reaction to proceed for 1-2 hours. Confirm completion with a Kaiser test (should be negative).

    • Pool: Wash each resin portion with DMF to remove excess reagents. Combine all resin portions back into the main synthesis vessel and mix thoroughly.

  • Second and Subsequent Position Synthesis:

    • Perform Fmoc deprotection on the entire pooled resin.

    • Repeat the "Split-Couple-Pool" cycle for the second position, again dividing the resin and coupling a different amino acid to each portion.

    • Continue this iterative process for all desired variable positions in the peptide library.

  • Finalization:

    • After the final pooling step, the N-terminal Fmoc group can be removed.

    • The library, with each bead displaying a unique peptide sequence, is now ready for on-bead screening or cleavage and purification.

Protocol 2: On-Bead Screening of an OBOC Library for Protein Binding

This protocol describes a general method for identifying "hit" beads from an OBOC library that bind to a target protein of interest.[4][5]

Materials:

  • OBOC peptide library on resin beads

  • Target protein, fluorescently labeled (e.g., with FITC or a fluorescent antibody)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Microscope with fluorescence capabilities

  • Micromanipulator for bead isolation

Procedure:

  • Library Preparation: Wash the peptide library beads with wash buffer.

  • Blocking: Incubate the beads in blocking buffer for 1 hour at room temperature to minimize non-specific binding.

  • Target Incubation: Incubate the blocked beads with a solution of the fluorescently labeled target protein at a predetermined concentration for 1-2 hours.

  • Washing: Wash the beads extensively with the wash buffer to remove any unbound target protein.

  • Hit Identification:

    • Resuspend the beads in buffer and spread them on a petri dish or microscope slide.

    • Under a fluorescence microscope, identify the beads that exhibit a strong fluorescent signal, indicating binding of the target protein.

  • Hit Isolation: Using a micromanipulator, physically isolate the individual fluorescent "hit" beads.

  • Structure Deconvolution: Determine the peptide sequence on each hit bead using methods such as Edman degradation or mass spectrometry.[6]

Protocol 3: Serum Stability Assay

This protocol provides a method to compare the stability of a D-amino acid-containing peptide with its L-amino acid counterpart in human serum.

Materials:

  • Purified D-peptide and L-peptide

  • Human serum

  • Quenching solution (e.g., 10% Trichloroacetic acid)

  • HPLC system with a C18 column

Procedure:

  • Incubation:

    • Incubate a known concentration of the D-peptide and the L-peptide in separate tubes containing human serum at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each reaction tube.

  • Quenching: Immediately quench the enzymatic degradation in the aliquots by adding the quenching solution and centrifuging to precipitate serum proteins.

  • Analysis:

    • Analyze the supernatant from each time point by reverse-phase HPLC.

    • Quantify the peak area corresponding to the intact peptide.

  • Half-Life Calculation: Plot the percentage of intact peptide remaining versus time for both the D- and L-peptides. Calculate the half-life (t½) for each peptide.

Visualizations

Signaling Pathway: Targeting the NF-κB Pathway

The NF-κB signaling pathway is a critical regulator of inflammatory responses and cell survival. Its dysregulation is implicated in numerous diseases, including cancer and chronic inflammatory conditions. A key step in the canonical pathway is the activation of the IκB kinase (IKK) complex, which involves a critical protein-protein interaction between the regulatory subunit NEMO and the catalytic subunits IKKα/IKKβ.[7] Peptide libraries, particularly those containing D-amino acids for enhanced stability, can be screened to find inhibitors that disrupt this interaction, thereby blocking NF-κB activation.[1]

NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., TNF-α) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α TNFR TNFR Stimulus->TNFR IKK_complex IKK Complex (NEMO-IKKα-IKKβ) TNFR->IKK_complex Activation IkB IκBα IKK_complex->IkB Phosphorylation IkB_P P-IκBα IkB->IkB_P IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB->IkB_NFkB IkB_P->NFkB Release Proteasome Proteasome IkB_P->Proteasome Degradation Peptide_Library D-Peptide Library (from this compound) Peptide_Library->IKK_complex Inhibition of NEMO/IKK Interaction DNA DNA NFkB_nuc->DNA Genes Inflammatory Gene Expression DNA->Genes Transcription

Caption: Targeting the NF-κB pathway with a D-peptide library.

Experimental Workflow: Split-and-Pool Library Synthesis

The "split-and-pool" or "split-and-mix" synthesis is an efficient method to generate a vast number of unique peptide sequences on individual resin beads.[3] This workflow ensures that each bead carries a single, unique chemical entity, creating a one-bead-one-compound (OBOC) library.

Split_Pool_Workflow cluster_Cycle1 Position 1 cluster_Cycle2 Position 2 Start Start with Deprotected Resin Split1 Split Resin into N Pools Start->Split1 Couple1_A Couple Amino Acid A Split1->Couple1_A 1 pool per AA Couple1_B Couple Amino Acid B Split1->Couple1_B 1 pool per AA Couple1_N Couple Amino Acid N Split1->Couple1_N 1 pool per AA Pool1 Pool and Mix All Resin Couple1_A->Pool1 Wash Couple1_B->Pool1 Wash Couple1_N->Pool1 Wash Deprotect1 Fmoc Deprotection Pool1->Deprotect1 Split2 Split Resin into N Pools Deprotect1->Split2 Couple2_A Couple Amino Acid A Split2->Couple2_A Couple2_B Couple Amino Acid B Split2->Couple2_B Couple2_N Couple Amino Acid N Split2->Couple2_N Pool2 Pool and Mix All Resin Couple2_A->Pool2 Wash Couple2_B->Pool2 Wash Couple2_N->Pool2 Wash Ellipsis Repeat for All Positions Pool2->Ellipsis End Final OBOC Library (N^P unique peptides) Ellipsis->End

Caption: Workflow for split-and-pool synthesis of an OBOC library.

Logical Relationship: OBOC Library Screening Workflow

Screening an OBOC library is a multi-step process that begins with the entire library and funnels down to a few validated, active peptide sequences. The workflow involves incubating the library with a labeled target, identifying and isolating positive "hits," and finally determining the chemical structure of the active compounds.

Screening_Workflow Start OBOC Peptide Library (e.g., 10^6 beads) Block Block Beads (e.g., with BSA) Start->Block Prepare Library Incubate Incubate with Fluorescently-Labeled Target Block->Incubate Minimize Non-Specific Binding Wash Wash to Remove Unbound Target Incubate->Wash Identify Identify Fluorescent 'Hit' Beads (Microscopy) Wash->Identify Screening Isolate Isolate Individual Hit Beads (Micromanipulation) Identify->Isolate Hit Picking Deconvolute Sequence Deconvolution (Mass Spectrometry) Isolate->Deconvolute Structure Elucidation Validate Resynthesize & Validate Hits (Binding Assays) Deconvolute->Validate Confirmation Lead Lead Peptide(s) Identified Validate->Lead

Caption: Workflow for screening an OBOC peptide library.

References

Application of Fmoc-D-Glu(OtBu)-OH in Stapled Peptide Synthesis: Enhancing Stability and Versatility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stapled peptides have emerged as a promising class of therapeutics capable of tackling challenging intracellular targets, such as protein-protein interactions (PPIs). By introducing a synthetic brace, or "staple," the alpha-helical conformation of a peptide can be locked, leading to significant improvements in target affinity, proteolytic resistance, and cell permeability.[1][2] A key challenge in peptide drug development remains their susceptibility to degradation by proteases.[3] A powerful strategy to overcome this hurdle is the incorporation of non-canonical D-amino acids. Proteases are stereospecific enzymes that recognize and cleave peptide bonds between L-amino acids; the presence of a D-amino acid disrupts this recognition, thereby enhancing the peptide's stability and in vivo half-life.[4][5]

This document provides detailed application notes and protocols for the use of Fmoc-D-Glu(OtBu)-OH, a protected D-glutamic acid derivative, in the synthesis of stapled peptides. We will explore its application in two primary stapling strategies: as a stability-enhancing residue in all-hydrocarbon stapled peptides and as a key component in the formation of lactam-stapled peptides.

Application 1: Enhancing Proteolytic Resistance in Hydrocarbon-Stapled Peptides

In the synthesis of all-hydrocarbon stapled peptides, which are formed via ring-closing metathesis (RCM) of two olefin-bearing unnatural amino acids, this compound can be incorporated at positions not involved in the staple itself.[6][7] The primary role of the D-glutamic acid residue in this context is to act as a localized "proteolytic shield," protecting adjacent peptide bonds from enzymatic cleavage without interfering with the peptide's binding to its target.[3] This is particularly useful for stabilizing peptides targeting interactions like the p53-MDM2 pathway, where increased residence time can lead to enhanced therapeutic effects.[8][9]

Quantitative Data Summary: Hydrocarbon Stapling

The following table presents representative data for a model p53-derived stapled peptide and its D-Glu-containing analogue. The data is compiled based on typical outcomes for this class of molecules.

Peptide IDSequenceStaple Type (i, i+4)Crude Purity (%)Final Yield (%)Half-life (Trypsin)
SP-L-GluAc-TSFAEY(S5)WN(L-E)L(S5)P-NH₂Hydrocarbon~75~20~2 hours
SP-D-GluAc-TSFAEY(S5)WN(D-E )L(S5)P-NH₂Hydrocarbon~75~20>24 hours
(S5 refers to (S)-2-(4'-pentenyl)alanine, the unnatural amino acid used for stapling. E = Glutamic Acid)

Application 2: Formation of Lactam-Stapled Peptides

This compound is also a key building block for creating lactam-stapled peptides. In this approach, a covalent amide bond is formed between the side chains of an acidic amino acid (glutamic acid) and a basic amino acid (e.g., lysine).[3] The incorporation of D-glutamic acid can influence the helical propensity and stability of the resulting peptide. This method requires an orthogonal protection strategy to selectively deprotect the side chains of the two amino acids involved in the lactam bridge while the peptide is still on the solid support.

Quantitative Data Summary: Lactam Stapling

The table below shows representative data for a model lactam-stapled peptide containing D-glutamic acid.

Peptide IDSequenceStaple Type (i, i+4)Crude Purity (%)Final Yield (%)Helicity (% α)
LP-D-Glu-L-KAc-ELAR(D-E)AAK(L-K)ELAR-NH₂Lactam Bridge~70~15~45%
(The side chains of D-Glu at position i and L-Lys at position i+4 are cyclized to form the lactam staple.)

Experimental Protocols & Visualizations

Protocol 1: Synthesis of a Hydrocarbon-Stapled Peptide Incorporating this compound

This protocol describes the manual solid-phase peptide synthesis (SPPS) of the SP-D-Glu peptide.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected L-amino acids and this compound

  • Fmoc-(S)-2-(4'-pentenyl)alanine (Fmoc-S5-OH)

  • Coupling reagents: HCTU, N,N'-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Grubbs' Catalyst 1st Generation

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

  • Diethyl ether (cold)

Procedure:

  • Resin Preparation: Swell Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 45-60 minutes. For the unnatural amino acid Fmoc-S5-OH and the subsequent residue, extend coupling time to 90 minutes or perform a double coupling.[6]

    • Wash the resin with DMF and DCM. Confirm coupling completion with a Kaiser test.

  • Peptide Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating this compound at the desired position.

  • On-Resin Ring-Closing Metathesis (RCM):

    • After the final coupling, wash the resin with DCM.

    • Add a 10 mM solution of Grubbs' Catalyst 1st Generation in 1,2-dichloroethane (DCE) to the resin.

    • Agitate the mixture under a nitrogen atmosphere for 2 hours at room temperature. Repeat with fresh catalyst solution.[7]

  • Final Deprotection and Cleavage:

    • Wash the resin with DCE and DCM.

    • Perform a final Fmoc deprotection (Step 2).

    • Treat the resin with the cleavage cocktail for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC. Lyophilize the pure fractions.

Diagram: Hydrocarbon Stapling Workflow

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_RCM Ring-Closing Metathesis (RCM) cluster_Final Cleavage & Purification Resin 1. Start with Rink Amide Resin Deprotection1 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling 3. Couple Fmoc-AA-OH (HCTU/DIPEA) Deprotection1->Coupling Wash1 4. Wash (DMF/DCM) Coupling->Wash1 Repeat 5. Repeat for all Amino Acids (Including Fmoc-S5-OH and This compound) Wash1->Repeat LinearPeptide 6. On-Resin Linear Peptide Repeat->LinearPeptide Metathesis 7. Add Grubbs' Catalyst in DCE LinearPeptide->Metathesis StapledPeptide 8. On-Resin Stapled Peptide Metathesis->StapledPeptide Cleavage 9. Cleave from Resin (TFA/TIS/H2O) StapledPeptide->Cleavage Purify 10. Purify by RP-HPLC Cleavage->Purify FinalProduct 11. Pure Stapled Peptide Purify->FinalProduct

Caption: Workflow for hydrocarbon-stapled peptide synthesis.

Protocol 2: Synthesis of a Lactam-Stapled Peptide

This protocol details the synthesis of LP-D-Glu-L-K involving on-resin side-chain cyclization.

Materials:

  • In addition to SPPS reagents: this compound, Fmoc-L-Lys(Mtt)-OH (Mtt is a selectively removable protecting group).

  • Mtt deprotection solution: 1% TFA in DCM.

  • Cyclization reagents: PyAOP, HOBt.

Procedure:

  • Peptide Synthesis: Synthesize the linear peptide on Rink Amide resin using the SPPS protocol (Protocol 1, Steps 1-4), incorporating this compound and Fmoc-L-Lys(Mtt)-OH at the i and i+4 positions.

  • Selective Side-Chain Deprotection:

    • Wash the resin-bound peptide with DCM.

    • Treat the resin with 1% TFA in DCM for 2 minutes. Repeat 5-7 times until the yellow color of the Mtt cation is no longer observed.

    • Wash thoroughly with DCM, 10% DIPEA in DMF, and DMF.

  • On-Resin Lactamization:

    • Add PyAOP (3 eq.), HOBt (10 eq.), and DIPEA (10 eq.) in DMF to the resin.

    • Agitate at room temperature for 4-6 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Cleavage and Purification: Proceed with cleavage and purification as described in Protocol 1, Steps 6-7.

Diagram: Lactam Stapling Workflow

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Deprotection Selective Deprotection cluster_Cyclization On-Resin Cyclization cluster_Final Cleavage & Purification Start 1. Synthesize Linear Peptide (Incorporate this compound and Fmoc-L-Lys(Mtt)-OH) DeprotectMtt 2. Remove Lys(Mtt) group (1% TFA in DCM) Start->DeprotectMtt SelectiveDeprotection 2. Selectively Deprotect Lys(Mtt) and Glu(OtBu) Side Chains On-Resin Start->SelectiveDeprotection Lactamize 3. Add Cyclization Reagents (PyAOP/HOBt/DIPEA) Start->Lactamize After selective deprotection of side chains DeprotectOtBu 3. Remove Glu(OtBu) group (TFA Cleavage Cocktail) DeprotectMtt->Lactamize This is a simplified representation. Orthogonal protecting groups are key. SelectiveDeprotection->Lactamize CyclizedPeptide 4. On-Resin Lactam-Stapled Peptide Lactamize->CyclizedPeptide Lactamize->CyclizedPeptide Cleavage 5. Cleave from Resin (TFA/TIS/H2O) CyclizedPeptide->Cleavage CyclizedPeptide->Cleavage Purify 6. Purify by RP-HPLC Cleavage->Purify FinalProduct 7. Pure Lactam-Stapled Peptide Purify->FinalProduct G cluster_L_Peptide L-Peptide Degradation cluster_D_Peptide D-Peptide Stability L_Peptide L-Peptide Chain (Recognizable Sequence) Binding_L Binding & Cleavage L_Peptide->Binding_L Fits Active Site Protease_L Protease (Active Site) Protease_L->Binding_L Fragments_L Degraded Fragments Binding_L->Fragments_L Cleavage D_Peptide Peptide with D-Glu (Altered Stereochemistry) NoBinding_D Steric Hindrance (No Cleavage) D_Peptide->NoBinding_D Does Not Fit Protease_D Protease (Active Site) Protease_D->NoBinding_D Intact_D Intact Peptide NoBinding_D->Intact_D Resistance G p53 p53 Proteasome Proteasome Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Activates MDM2 MDM2 MDM2->p53 Binds & Inhibits MDM2->Proteasome Targets for Degradation StapledPeptide Stapled Peptide (with D-Glu) StapledPeptide->MDM2 Binds & Blocks

References

Troubleshooting & Optimization

Preventing peptide aggregation with Fmoc-D-Glu(OtBu)-OH sequences

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peptide aggregation during solid-phase peptide synthesis (SPPS). The focus is on strategies to prevent and overcome aggregation, with a specific look at the role of incorporating D-amino acids, such as Fmoc-D-Glu(OtBu)-OH, into challenging peptide sequences.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation in the context of SPPS, and why is it problematic?

A1: Peptide aggregation during solid-phase peptide synthesis (SPPS) is the self-association of growing peptide chains on the solid support.[1] This is primarily driven by the formation of intermolecular hydrogen bonds, which leads to stable secondary structures like β-sheets.[1] Aggregation is problematic because it can physically block reactive sites, leading to incomplete deprotection and coupling reactions.[1] The consequences of this can range from reduced reaction rates to complete synthesis failure, ultimately resulting in low yields and the presence of deletion sequences in the final product.[1]

Q2: What are the primary indicators that my peptide is aggregating on the resin?

A2: Several signs during SPPS can point towards on-resin aggregation:

  • Poor Resin Swelling: A noticeable decrease in the volume of the peptide-resin bed or the clumping of resin beads is a strong indicator of aggregation as the formation of intermolecular secondary structures can cause the resin to collapse.[2]

  • Incomplete or Slow Reactions: Both Fmoc deprotection and amino acid coupling steps may become sluggish or fail to reach completion.[2] This can be monitored by colorimetric assays like the Kaiser test, which may remain positive even after extended coupling times.[2]

  • Physical Changes in Resin: The resin may become sticky or gelatinous, making it difficult to agitate and wash effectively.[2]

  • Low Yield and Purity: The most definitive sign of aggregation is a poor yield of the final peptide, accompanied by a high percentage of impurities, particularly deletion sequences, as identified by HPLC and mass spectrometry.[2]

Q3: How does incorporating a D-amino acid, like this compound, help in preventing peptide aggregation?

A3: The incorporation of a D-amino acid into a growing peptide chain can disrupt the formation of regular secondary structures that lead to aggregation. Peptides composed of exclusively L-amino acids can readily form stable β-sheet structures through intermolecular hydrogen bonding. Introducing a D-amino acid creates a "kink" in the peptide backbone due to the different stereochemistry. This steric hindrance disrupts the regular hydrogen bonding network required for stable β-sheet formation, thereby reducing aggregation and improving the solvation of the peptide chain.[3][4] While not a universal solution, this strategy can be particularly effective in sequences prone to strong self-association.

Q4: Aside from using D-amino acids, what are other common strategies to overcome peptide aggregation?

A4: Several other strategies can be employed to mitigate peptide aggregation:

  • Solvent Modification: Switching from standard solvents like DMF to more polar, aggregation-disrupting solvents such as N-Methyl-2-pyrrolidone (NMP) or adding DMSO can improve solvation.[5]

  • Chaotropic Agents: Washing the resin with a solution containing a chaotropic salt, such as LiCl or NaClO₄, can help break up existing secondary structures before a difficult coupling step.[5]

  • Elevated Temperatures: Performing synthesis at higher temperatures, often with the aid of a microwave peptide synthesizer, can disrupt hydrogen bonds and accelerate reaction kinetics.[6]

  • Backbone Modifications: Incorporating pseudoproline dipeptides or 2,4-dimethoxybenzyl (Dmb)/2-hydroxy-4-methoxybenzyl (Hmb)-protected amino acids can effectively disrupt the hydrogen bonding that causes aggregation.[5][7]

  • Resin Choice: Using a low-loading resin or a resin with a polyethylene glycol (PEG) linker can increase the distance between peptide chains, reducing intermolecular interactions.[5]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues related to peptide aggregation during SPPS.

Diagram: Troubleshooting Workflow for Peptide Aggregation

Troubleshooting_Workflow cluster_level1 cluster_level2 start Synthesis Issue Detected (e.g., failed coupling, poor yield) check_aggregation Are there signs of aggregation? (e.g., poor swelling, +Kaiser test) start->check_aggregation other_issue Investigate other issues: - Reagent quality - Protocol error - Cleavage problems check_aggregation->other_issue No level1 Level 1: Immediate Interventions check_aggregation->level1 Yes change_solvent Switch to NMP or add DMSO check_aggregation->change_solvent chaotropic_wash Perform Chaotropic Salt Wash (e.g., 0.8M LiCl in DMF) increase_temp Increase Coupling Temperature (e.g., Microwave SPPS) level1_success Did interventions resolve the issue? change_solvent->level1_success chaotropic_wash->level1_success increase_temp->level1_success continue_synthesis Continue Synthesis level1_success->continue_synthesis Yes level2 Level 2: Resynthesis with Sequence/Backbone Modification level1_success->level2 No d_amino_acid Incorporate a D-amino acid (e.g., this compound) at a strategic position level1_success->d_amino_acid pseudoproline Incorporate a Pseudoproline Dipeptide dmb_hmb Incorporate a Dmb/Hmb protected amino acid

Caption: A decision tree for troubleshooting on-resin peptide aggregation.

Data Presentation

The following table summarizes representative data on the impact of incorporating a D-amino acid on the purity of a model "difficult" peptide sequence known for aggregation.

StrategyModel Peptide SequenceCrude Purity (%) by HPLCComments
Standard SynthesisAc-Val-Ala-Val-L-Glu -Ile-Val-Gly-NH₂45%Significant aggregation observed; multiple deletion sequences present.
D-Amino Acid IncorporationAc-Val-Ala-Val-D-Glu -Ile-Val-Gly-NH₂85%Reduced aggregation; major peak corresponding to the target peptide is dominant.[8]
Pseudoproline DipeptideAc-Val-Ala-Val-Ser(ΨPro) -Gly-NH₂>90%Highly effective at disrupting aggregation, leading to high purity.

Note: The purity values are representative and can vary based on the specific sequence, synthesis scale, and purification protocol.

Experimental Protocols

Protocol 1: Standard Coupling of this compound

This protocol describes the manual coupling of this compound into a peptide sequence, which is particularly useful when this residue is strategically placed to disrupt aggregation.

  • Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group of the preceding amino acid (confirmed by a negative Kaiser test), wash the peptide-resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and a coupling reagent such as HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activation mixture.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated this compound solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. Due to potential steric considerations, a longer coupling time is recommended.[2]

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, a second coupling (double coupling) may be necessary.

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

Protocol 2: Chaotropic Salt Wash for Aggregated Peptides

This protocol is designed to disrupt existing on-resin aggregation before a difficult coupling step.

  • Fmoc Deprotection: Perform the standard Fmoc deprotection protocol and wash the resin with DMF.

  • Chaotropic Wash:

    • Wash the peptide-resin twice with a solution of 0.8 M LiCl in DMF for 1 minute each time.

  • DMF Wash:

    • Thoroughly wash the resin with DMF (5 x 1 min) to completely remove the chaotropic salt, as it can interfere with the subsequent coupling reaction.

  • Coupling: Proceed immediately with the standard coupling protocol for the next amino acid.

Diagram: Experimental Workflow for Incorporating a D-Amino Acid

Experimental_Workflow start Start: Peptide-Resin (N-terminus deprotected) activate Activate this compound (HATU/DIPEA in DMF) start->activate couple Couple to Resin (2-4 hours) activate->couple wash1 Wash (DMF, DCM) couple->wash1 kaiser_test Kaiser Test wash1->kaiser_test double_couple Double Couple (Repeat Activation & Coupling) kaiser_test->double_couple Positive next_cycle Proceed to next Deprotection/Coupling Cycle kaiser_test->next_cycle Negative wash2 Wash (DMF, DCM) double_couple->wash2 wash2->next_cycle

Caption: Workflow for coupling this compound during SPPS.

References

Common side reactions during Fmoc-D-Glu(OtBu)-OH coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions concerning common side reactions encountered during the coupling of Fmoc-D-Glu(OtBu)-OH in solid-phase peptide synthesis (SPPS). It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the coupling of this compound?

The primary side reactions include racemization, pyroglutamate formation, and incomplete coupling.[1][2][3] A less common, but possible, side reaction is the formation of a glutarimide intermediate, analogous to the well-documented aspartimide formation with aspartic acid residues.[4][5][6]

Q2: What is racemization and why is it a concern?

Racemization is the conversion of the D-enantiomer of the amino acid into a mixture of both D- and L-enantiomers during the coupling step.[1] This leads to the formation of diastereomeric peptide impurities that can be difficult to separate from the desired peptide and may alter its biological activity.[1]

Q3: How can I detect pyroglutamate formation?

Pyroglutamate formation occurs when an N-terminal glutamic acid residue cyclizes, resulting in a mass loss of 18 Da (the mass of a water molecule).[2][3] This can be identified by mass spectrometry analysis of the final peptide product.

Q4: What is the difference between HOBt and Oxyma as additives, and which is better for this compound coupling?

Both HOBt (1-hydroxybenzotriazole) and Oxyma (ethyl cyanohydroxyiminoacetate) are additives used to suppress racemization and improve coupling efficiency.[2][7] Oxyma is generally considered superior as it provides better racemization suppression and has a better safety profile, as HOBt is known to have explosive properties.[2][7]

Q5: What is "double coupling" and when should it be implemented?

Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid.[2] It is a useful strategy to address incomplete coupling, which can be identified by a positive Kaiser test after the initial coupling.[2] This is particularly helpful for sterically hindered couplings or sequences prone to aggregation.[2]

Troubleshooting Guide

Issue 1: Presence of Diastereomeric Impurities (Racemization)

Symptom: Chromatographic analysis (e.g., HPLC) of the purified peptide shows a peak with the same mass as the target peptide but a different retention time, indicating a diastereomeric impurity.

Possible Causes & Solutions:

CauseRecommended SolutionRationale
Inappropriate Coupling Reagent For carbodiimide-mediated couplings (e.g., DIC), always use an additive like Oxyma. For challenging sequences, consider using uronium/aminium salt reagents like HATU or HCTU.[1][2]Onium salt-based reagents are highly efficient but can increase racemization if not used optimally. Additives form more stable active esters that reduce the opportunity for racemization.[1][2]
Excessive Pre-activation Time Add the activated amino acid solution to the resin immediately after preparation. Minimize the pre-activation time to 1-2 minutes if using reagents like HATU.[1][2]Prolonged pre-activation increases the formation of a racemization-prone oxazolone intermediate.[1]
Inappropriate Base If using N,N-diisopropylethylamine (DIPEA), consider switching to a more sterically hindered base like 2,4,6-collidine.[1] Use the minimum necessary amount of base.Strong, non-hindered bases can accelerate the rate of racemization.[1]
Elevated Temperature Perform couplings at room temperature or 0°C. If using microwave-assisted synthesis, consider reducing the temperature.[1][7]Higher temperatures, while increasing reaction speed, also significantly increase the rate of racemization.[1]
Issue 2: Mass Loss of 18 Da (Pyroglutamate Formation)

Symptom: Mass spectrometry reveals a significant peak corresponding to the target peptide mass minus 18 Da, especially when D-Glu is at the N-terminus.[2][3]

Possible Causes & Solutions:

CauseRecommended SolutionRationale
N-terminal D-Glu Cyclization Couple the subsequent amino acid immediately after the Fmoc-deprotection of the N-terminal D-Glu residue.[2]The free N-terminal amine of a glutamic acid residue can attack its own side-chain carboxyl group, leading to the formation of a pyroglutamyl (pGlu) residue and the elimination of water. This is catalyzed by both acidic and basic conditions.[2][8]
Prolonged Exposure to Basic Conditions Minimize the duration of the N-terminal D-Glu exposure to the basic conditions of Fmoc deprotection. Consider using a buffered deprotection solution.[2]The piperidine used for Fmoc deprotection is basic and can promote pyroglutamate formation.[2]
Acid-catalyzed Cyclization During Cleavage Ensure the final cleavage from the resin is performed efficiently and not for an unnecessarily prolonged period.[2]The highly acidic conditions of the final cleavage cocktail (e.g., TFA) can also catalyze this cyclization.[2]
Issue 3: Incomplete Coupling

Symptom: A positive Kaiser test (blue or purple beads) after the coupling step, or the identification of deletion sequences (lacking the D-Glu residue) by mass spectrometry.[2]

Possible Causes & Solutions:

CauseRecommended SolutionRationale
Suboptimal Activation Use a more efficient coupling reagent/additive combination, such as DIC/Oxyma or HATU.[2]Stronger activating agents increase the rate and efficiency of the coupling reaction.
Steric Hindrance Increase the coupling time (e.g., from 1-2 hours to 4 hours or overnight). Perform a "double coupling".[2]Sterically hindered couplings require longer reaction times or a second exposure to fresh reagents to proceed to completion.[2]
Peptide Aggregation Switch to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or add a chaotropic agent like LiCl (0.5 M) to the coupling solution.[2]Aggregation of the growing peptide chain can physically block the N-terminal amine, preventing efficient coupling. Polar solvents and chaotropic agents disrupt secondary structures and improve solvation.[2]
Degraded Reagents Ensure all reagents (this compound, coupling agents, solvents) are fresh, of high purity, and stored under appropriate conditions (e.g., protected from moisture).[2]Degraded reagents will have reduced reactivity, leading to incomplete coupling.[2]

Quantitative Data Summary

The following table summarizes the impact of different additives on coupling efficiency and racemization, based on general observations in peptide synthesis. Specific quantitative data for this compound is often sequence-dependent.

AdditiveCoupling EfficiencyRacemization SuppressionSafety Profile
HOBt GoodGoodPotential explosive hazard[7]
Oxyma ExcellentExcellentSafer alternative to HOBt[2][7]

Experimental Protocols

Standard Coupling Protocol using DIC/Oxyma
  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc group.[2]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[2]

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.), Oxyma (3 eq.), and DIC (3 eq.) in DMF.[2]

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.[2]

  • Monitoring: Perform a Kaiser test to check for reaction completion. A yellow/colorless result indicates completion.[2]

  • Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and by-products.[2]

Protocol for Difficult Sequences using HATU
  • Resin Swelling and Deprotection: Follow steps 1-3 of the standard protocol.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF.[2]

  • Activation: Add DIPEA (6 eq.) to the mixture and allow it to pre-activate for 1-2 minutes.[2]

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.[2]

  • Monitoring and Washing: Follow steps 6-7 of the standard protocol.

Visual Diagrams

Pyroglutamate Formation Pathway

pyroglutamate_formation N_Term_Glu N-terminal D-Glu(OtBu) (after Fmoc deprotection) Transition_State Intramolecular Attack N_Term_Glu->Transition_State Base (Piperidine) or Acid (TFA) catalysis Pyroglutamate Pyroglutamyl (pGlu) Residue (+ H2O) Transition_State->Pyroglutamate

Caption: Mechanism of pyroglutamate formation from an N-terminal glutamic acid residue.

Racemization Mechanism during Coupling

racemization_mechanism D_Glu This compound Activation Activation (Coupling Reagent + Base) D_Glu->Activation Oxazolone Oxazolone Intermediate (Planar, Achiral) Activation->Oxazolone Proton Abstraction Mixture D/L Mixture Oxazolone->Mixture Protonation Peptide_Coupling Coupling to Peptide Chain Mixture->Peptide_Coupling

Caption: Pathway of racemization via an oxazolone intermediate during amino acid activation.

Troubleshooting Workflow for this compound Coupling

troubleshooting_workflow Start Start Coupling of This compound Coupling Perform Coupling (e.g., DIC/Oxyma, 1-2h) Start->Coupling Kaiser_Test Kaiser Test Coupling->Kaiser_Test Positive_Test Positive (Blue) Kaiser_Test->Positive_Test Incomplete Negative_Test Negative (Yellow) Kaiser_Test->Negative_Test Complete Troubleshoot Troubleshoot: - Double Couple - Increase Time - Change Reagents Positive_Test->Troubleshoot Continue_Synth Continue Synthesis Negative_Test->Continue_Synth Troubleshoot->Coupling Final_Analysis Final Peptide Analysis (LC-MS) Continue_Synth->Final_Analysis Check_Purity Check Purity & Side Products Final_Analysis->Check_Purity Success Successful Synthesis Check_Purity->Success Pure Identify_Side_Rxn Identify Side Reaction (Racemization, pGlu) Check_Purity->Identify_Side_Rxn Impurities Found Optimize Optimize Protocol: - Adjust Base/Temp - Minimize Pre-activation Identify_Side_Rxn->Optimize Optimize->Start

Caption: A logical workflow for troubleshooting common issues in this compound coupling.

References

Technical Support Center: Fmoc-D-Glu(OtBu)-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling of Fmoc-D-Glu(OtBu)-OH in solid-phase peptide synthesis (SPPS). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of peptides containing this sterically hindered amino acid.

Troubleshooting Guide

Issue: Low Coupling Efficiency of this compound

Symptom: A positive Kaiser test (resulting in blue or purple beads) after the coupling step, or the identification of deletion sequences lacking the D-glutamic acid residue by mass spectrometry.

Possible Causes and Solutions:

Low coupling efficiency with this compound is a common issue primarily due to the steric hindrance imposed by the bulky Fmoc and tert-butyl (OtBu) protecting groups.[1][2] The following sections detail the potential causes and provide systematic solutions to overcome this challenge.

FAQs (Frequently Asked Questions)

Q1: What makes this compound a "difficult" amino acid to couple?

A1: this compound is considered a sterically hindered amino acid. This difficulty arises from the combination of the bulky fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amine and the tert-butyl (OtBu) ester protecting the side-chain carboxyl group.[2] This steric bulk can physically impede the approach of the activated amino acid to the free amine of the growing peptide chain on the solid support, leading to slower reaction rates and incomplete coupling.[1][3]

Q2: What is "double coupling" and when should I perform it?

A2: Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents.[3][4] This technique is a highly effective strategy to drive a difficult coupling reaction to completion.[3] It is recommended to perform a double coupling if you observe a positive Kaiser test after the initial coupling of this compound, which indicates the presence of unreacted free amines.[4] This ensures that any remaining free amines are acylated, thereby minimizing the formation of deletion sequences in the final peptide.[1]

Q3: How can I minimize racemization during the coupling of this compound?

A3: Racemization, the conversion of the D-enantiomer to a mixture of D- and L-enantiomers, can lead to diastereomeric impurities that are difficult to separate.[5] To minimize racemization:

  • Choose the right reagents: Carbodiimide-based reagents like DIC, when used with racemization-suppressing additives such as OxymaPure or HOBt, are generally a safer choice than some highly reactive onium salts.[4][5]

  • Use a hindered base: If using a base like N,N-diisopropylethylamine (DIPEA), consider switching to a more sterically hindered base such as 2,4,6-collidine.[5]

  • Minimize pre-activation time: Add the activated this compound solution to the resin immediately after preparation. Prolonged pre-activation can increase the formation of the racemization-prone oxazolone intermediate.[5]

  • Control the temperature: Avoid excessively high temperatures, especially in microwave-assisted synthesis, as elevated temperatures can accelerate racemization.[5]

Q4: Can peptide aggregation affect the coupling of this compound?

A4: Yes, as the peptide chain elongates, it can fold into secondary structures or aggregate, which can block the N-terminal amine and prevent efficient coupling.[4][6] This is a common issue in SPPS, particularly with hydrophobic sequences. To mitigate this, you can:

  • Switch solvents: Use more polar solvents like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF with a small amount of DMSO.[4]

  • Use chaotropic agents: Adding a chaotropic salt like LiCl (e.g., 0.5 M) to the coupling solution can help disrupt secondary structures and improve solvation.[2][4]

Q5: What is pyroglutamate formation and how can I prevent it?

A5: When glutamic acid is at the N-terminus of a peptide chain, its free amino group can attack the side-chain carboxyl group, leading to the formation of a pyroglutamyl (pGlu) residue and the elimination of water.[4] This side reaction can be catalyzed by both acidic and basic conditions. To prevent this:

  • Minimize exposure to base: Reduce the time the N-terminal D-Glu is exposed to the basic conditions of Fmoc deprotection.[4]

  • Immediate subsequent coupling: Couple the next amino acid immediately after the deprotection of the N-terminal Fmoc-D-Glu residue.[4]

  • Use additives: Adding HOBt to the deprotection solution can help suppress this side reaction.[4]

Data Presentation

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids

Coupling Reagent ClassExamplesRelative ReactivityRacemization RiskKey Characteristics
Carbodiimides DIC, DCCModerateLow (with additives)Cost-effective, but often require additives like Oxyma or HOBt for efficiency and to suppress racemization.[7]
Aminium/Uronium Salts HATU, HBTU, HCTU, COMUHigh to Very HighMedium to HighHighly efficient and fast, especially for difficult couplings.[1][3][8] HATU is particularly effective for hindered residues.[9]
Phosphonium Salts PyBOP, PyAOPHighMediumGood for general-purpose and difficult couplings, but can be less effective than the best aminium/uronium salts for the most challenging cases.[3][7]

This table provides a qualitative comparison. The optimal choice will depend on the specific sequence and reaction conditions.

Experimental Protocols

Protocol 1: Standard Coupling using DIC/Oxyma

This protocol is suitable for routine solid-phase peptide synthesis and is a good starting point for minimizing racemization.[4]

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc group.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.), Oxyma (3 eq.), and DIC (3 eq.) in DMF.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for completion. If the test is positive, consider a second coupling (see Protocol 2).

  • Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and by-products.

Protocol 2: Enhanced Coupling for Difficult Sequences using HATU

This protocol is recommended for sequences prone to aggregation or when steric hindrance is high.[4]

  • Resin Swelling and Deprotection: Follow steps 1-3 of the standard protocol.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF.

  • Activation: Add DIPEA (6 eq.) to the mixture and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Monitoring and Washing: Follow steps 6-7 of the standard protocol. If the coupling is still incomplete, a second coupling with fresh reagents may be necessary.

Visualizations

Troubleshooting_Workflow start Start: Low Coupling Efficiency (Positive Kaiser Test) check_reagents Check Reagent Quality (Freshness, Purity, Storage) start->check_reagents increase_time Increase Coupling Time (e.g., to 4h or overnight) check_reagents->increase_time Reagents OK double_couple Perform Double Coupling increase_time->double_couple Still Incomplete success Success: Complete Coupling (Negative Kaiser Test) increase_time->success Complete stronger_reagent Switch to a Stronger Coupling Reagent (e.g., HATU, COMU) double_couple->stronger_reagent Still Incomplete double_couple->success Complete change_solvent Modify Solvent System (Use NMP, add DMSO or LiCl) stronger_reagent->change_solvent Still Incomplete stronger_reagent->success Complete change_solvent->success Complete

Caption: Troubleshooting workflow for low coupling efficiency of this compound.

Peptide_Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step AminoAcid Fmoc-AA-OH (Carboxylic Acid) ActiveEster Activated Species (Active Ester) AminoAcid->ActiveEster CouplingReagent Coupling Reagent (e.g., HATU, DIC) CouplingReagent->ActiveEster NewPeptideBond Fmoc-AA-NH-Peptide-Resin (New Peptide Bond) ActiveEster->NewPeptideBond Nucleophilic Attack PeptideResin H2N-Peptide-Resin (Free Amine) PeptideResin->NewPeptideBond

Caption: Generalized mechanism of peptide bond formation in SPPS.

Racemization_Factors cluster_causes Contributing Factors cluster_solutions Mitigation Strategies racemization {Racemization of This compound} strong_base Strong, Unhindered Base (e.g., DIPEA) racemization->strong_base high_temp Elevated Temperature racemization->high_temp long_preactivation Prolonged Pre-activation racemization->long_preactivation reactive_reagent Highly Reactive Coupling Reagent racemization->reactive_reagent hindered_base Use Hindered Base (e.g., Collidine) hindered_base->strong_base control_temp Control Temperature control_temp->high_temp immediate_coupling Immediate Coupling immediate_coupling->long_preactivation additives Use Additives (Oxyma, HOBt) additives->reactive_reagent

Caption: Factors contributing to racemization and corresponding mitigation strategies.

References

Technical Support Center: Troubleshooting Incomplete Fmoc Group Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to incomplete N-α-Fmoc group removal during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is incomplete Fmoc deprotection and what are its consequences?

Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain. This critical step's failure prevents the subsequent amino acid from coupling, leading to the formation of deletion sequences, which are peptides missing one or more amino acids.[1] These impurities can be challenging to separate from the desired peptide, resulting in reduced overall yield and purity of the final product.[1]

Q2: What are the primary causes of incomplete Fmoc deprotection?

Several factors can contribute to inefficient Fmoc removal:

  • Peptide Sequence and Structure: Certain peptide sequences, especially those containing sterically hindered amino acids or those prone to aggregation (e.g., homo-oligomers of leucine or alanine), can physically block the deprotection reagent from accessing the Fmoc group.[1][2] The formation of secondary structures like β-sheets is a known contributor to difficult deprotection.[1][2]

  • Suboptimal Reagents or Protocols: The use of degraded or impure reagents, such as the piperidine solution for deprotection, can diminish efficiency.[1][3] Furthermore, inadequate reaction times, temperatures, or concentrations of the deprotection agent can lead to incomplete removal.[1][3]

  • Poor Resin Swelling: If the solid support (resin) is not properly swelled, the peptide chains can be too close together, which hinders the penetration of reagents.[1][3]

  • Resin Overloading: High loading of the initial amino acid on the resin can cause steric hindrance between the growing peptide chains, thereby impeding reagent access.[1][3]

Q3: How can I detect if Fmoc deprotection is incomplete?

Several methods are available to monitor the completeness of the deprotection step:

  • UV-Vis Spectrophotometry: Automated peptide synthesizers often monitor the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct, which is released upon Fmoc removal.[1][4] A slow or incomplete release of this adduct, observed as a persistent or slowly plateauing UV signal, suggests incomplete deprotection.[1]

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of the peptide-resin.[1][3] A positive result (blue color) indicates the presence of free primary amines, signifying successful deprotection.[1][3][5] A negative result (yellow or brown) suggests that the Fmoc group is still attached.[1][3] It is important to note that this test is not reliable for N-terminal proline (a secondary amine), which yields a reddish-brown color.[1]

Q4: My HPLC analysis shows significant deletion sequences. How can I troubleshoot this?

This is a classic symptom of incomplete Fmoc deprotection.[1] Follow these steps to diagnose and resolve the issue:

  • Review Synthesis Protocol: Double-check that the correct deprotection times and reagent volumes were used for each cycle.[1]

  • Verify Reagents: Ensure your deprotection solution (e.g., 20% piperidine in DMF) is fresh and has been prepared with high-purity reagents.

  • Perform a Kaiser Test: After the deprotection step, perform a Kaiser test to confirm the presence of free primary amines. A negative result confirms incomplete deprotection.

  • Optimize Deprotection Protocol: If the initial checks do not resolve the issue, you may need to modify your deprotection protocol, especially for known "difficult" sequences.[1] This can include increasing the deprotection time, performing a second deprotection step, or using a stronger deprotection cocktail.[1]

Q5: What are some alternative deprotection reagents or strategies for difficult sequences?

For challenging sequences prone to aggregation or steric hindrance, standard deprotection with 20% piperidine in DMF may be insufficient.[6] Consider the following advanced strategies:

  • Addition of a Stronger, Non-Nucleophilic Base: The addition of 1-2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution can significantly enhance deprotection efficiency.[6][7][8]

  • Alternative Secondary Amines: Piperazine can be used as a milder alternative to piperidine and may reduce side reactions like aspartimide formation.[7][9] A combination of piperazine and DBU has been shown to be a rapid and efficient deprotection solution.[7][8] 4-Methylpiperidine (4MP) offers similar performance to piperidine.[7][9]

  • Chaotropic Agents: Adding chaotropic salts like LiCl to the deprotection solution can help disrupt secondary structures and improve reagent accessibility.[10]

  • Solvent Modification: Using a more polar solvent like N-methyl-2-pyrrolidone (NMP) instead of DMF can sometimes improve deprotection for aggregating sequences.[10]

Data Presentation

Table 1: Comparison of Common Fmoc Deprotection Reagents

Reagent(s)ConcentrationDeprotection TimeAdvantagesDisadvantagesReference(s)
Piperidine20% in DMF5-20 minWell-established, effective for most sequences.Can cause side reactions like aspartimide and diketopiperazine formation.[7][7]
4-Methylpiperidine (4MP)20% in DMFSimilar to PiperidineSimilar performance to piperidine, may slightly reduce side reactions in some cases.Similar disadvantages to piperidine.[7][9]
Piperazine (PZ)10% w/v in 9:1 DMF/EthanolSlower than PiperidineMilder base, significantly reduces aspartimide formation.[7]Slower deprotection kinetics.[7][9][7][9]
Piperazine + DBU5% Piperazine + 2% DBU in NMP< 1 minVery rapid and efficient, reduces deletion products in difficult sequences.[11]DBU is a strong base and can increase other side reactions if not used carefully.[6][7][11]
Diethylamine10-60% in DMF/DMA120-180 minInexpensive alternative.Significantly slower than piperidine.[12]

Experimental Protocols

Protocol 1: Kaiser (Ninhydrin) Test for Detection of Free Primary Amines

This test confirms the presence of free primary amines after the deprotection step.

Reagents:

  • Reagent A: 5 g ninhydrin in 100 mL ethanol.[1]

  • Reagent B: 80 g phenol in 20 mL ethanol.[1]

  • Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.[1]

Procedure:

  • Sample Collection: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.[1]

  • Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.[1]

  • Heat: Heat the test tube at 100°C for 5 minutes.[1]

  • Observe Color:

    • Dark Blue Beads/Solution: Positive result. Indicates the presence of free primary amines (successful deprotection).[1]

    • Yellow/Brown/No Color Change: Negative result. Indicates the absence of free primary amines (incomplete deprotection).[1]

Protocol 2: Monitoring Fmoc Deprotection via UV-Vis Spectrophotometry

This method is typically automated but can be adapted for manual monitoring.

Procedure:

  • Collect Filtrate: During the deprotection step(s), collect the filtrate that is drained from the reaction vessel.[1][4]

  • Dilute Sample: Dilute an aliquot of the filtrate in a suitable solvent (e.g., ethanol).[1]

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the diluted sample at the wavelength corresponding to the DBF-adduct (typically around 301-312 nm).[1][4]

  • Analyze Results:

    • A stable, predictable absorbance reading from cycle to cycle indicates complete deprotection.

    • A significantly lower absorbance may indicate incomplete coupling in the previous step.

    • A prolonged, slow increase in absorbance suggests difficult or incomplete Fmoc removal.[1]

Mandatory Visualization

Troubleshooting_Workflow start Incomplete Deprotection Suspected (e.g., Deletion Sequences in HPLC) check_protocol Step 1: Review Synthesis Protocol (Times, Reagent Volumes) start->check_protocol check_reagents Step 2: Verify Reagent Quality (Fresh Piperidine Solution) check_protocol->check_reagents kaiser_test Step 3: Perform Kaiser Test Post-Deprotection check_reagents->kaiser_test kaiser_result Kaiser Test Result? kaiser_test->kaiser_result kaiser_result->check_protocol Positive (Blue) [Indicates other issue] optimize Step 4: Optimize Deprotection Protocol kaiser_result->optimize Negative (Yellow) increase_time Increase Deprotection Time or Add Second Deprotection optimize->increase_time stronger_base Use Stronger Base Cocktail (e.g., add DBU) optimize->stronger_base change_solvent Change Solvent (e.g., NMP instead of DMF) optimize->change_solvent add_chaotrope Add Chaotropic Agent (e.g., LiCl) optimize->add_chaotrope resolved Issue Resolved increase_time->resolved stronger_base->resolved change_solvent->resolved add_chaotrope->resolved

Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.

Caption: The mechanism of Fmoc group removal by piperidine.

References

Optimizing cleavage of peptides with Fmoc-D-Glu(OtBu)-OH from resin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the cleavage of peptides containing Fmoc-D-Glu(OtBu)-OH from the resin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during this critical experimental step.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the OtBu protecting group on D-Glutamic acid?

The tert-butyl (OtBu) ester protects the side chain carboxyl group of D-glutamic acid during solid-phase peptide synthesis (SPPS). This prevents the side chain from participating in unwanted reactions during peptide chain elongation. The OtBu group is labile to strong acids, such as trifluoroacetic acid (TFA), and is typically removed during the final cleavage of the peptide from the resin.[1][2]

Q2: What are the most common issues encountered when cleaving peptides containing this compound?

The most common issues include low peptide yield, incomplete removal of the OtBu protecting group, and the formation of side products.[3][4] Low yield can result from incomplete cleavage from the resin or premature peptide precipitation.[3][5] Incomplete deprotection leads to a final product with the OtBu group still attached, corresponding to an increase in mass of 56 Da.[6] A primary side reaction involving the glutamic acid residue is the formation of pyroglutamate, which can occur at the N-terminus.[7][8]

Q3: How do I choose the correct cleavage cocktail?

The choice of cleavage cocktail is critical and depends on the amino acid composition of your peptide.[5][9] For peptides containing D-Glu(OtBu)-OH but lacking other sensitive residues (like Cys, Met, or Trp), a standard cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is often sufficient.[7][10] TIS acts as a scavenger to trap the reactive tert-butyl cations released during deprotection, preventing them from modifying other residues.[1] For peptides with sensitive residues, more complex cocktails containing additional scavengers are necessary.[7]

Troubleshooting Guide

Issue 1: Low Peptide Yield

Question: After cleavage and precipitation, my peptide yield is significantly lower than expected. What are the possible causes and solutions?

Answer: Low peptide yield can be attributed to several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Cleavage: The cleavage reaction may not have gone to completion. While a 2-3 hour reaction time is standard, some peptides may require longer.[3][4]

    • Solution: Perform a small-scale trial cleavage and analyze the resin for remaining peptide using a method like the Kaiser test to detect free amines.[5] Consider extending the cleavage time.[4]

  • Peptide Adsorption or Precipitation on Resin: The cleaved peptide may be sticking to the resin beads or precipitating within the resin matrix.[3]

    • Solution: Ensure the resin is well-swollen in the cleavage cocktail.[4] After filtration, wash the resin thoroughly with fresh TFA or an appropriate solvent to recover any adsorbed peptide.[3]

  • Inefficient Precipitation: The peptide may not be fully precipitating from the TFA solution.

    • Solution: Use cold methyl tert-butyl ether (MTBE), which is often more effective than diethyl ether.[3] Use a sufficient volume of cold ether (typically 8-10 times the volume of the TFA filtrate).[3][11] If no precipitate forms, you can try to reduce the volume of TFA under a stream of nitrogen before adding the cold ether.[12]

Issue 2: Incomplete Deprotection

Question: My mass spectrometry analysis shows a peak corresponding to my peptide +56 Da. What does this mean and how can I fix it?

Answer: A +56 Da peak indicates that the tert-butyl (OtBu) protecting group on the D-glutamic acid side chain has not been fully removed.

  • Insufficient Cleavage Time or Reagent Volume: The cleavage reaction may have been too short or the volume of the cleavage cocktail insufficient to swell the resin and effect complete deprotection.[4]

    • Solution: Increase the cleavage reaction time to 4 hours and ensure you are using an adequate volume of the cleavage cocktail (e.g., 10 mL per gram of resin).[3][4]

  • Degraded Reagents: Old or improperly stored TFA or scavengers can be less effective.[5]

    • Solution: Always use fresh, high-purity reagents for the cleavage cocktail.[7]

Issue 3: Pyroglutamate Formation

Question: My peptide has a mass that is 18 Da less than expected, and the N-terminal D-glutamic acid seems to be modified. What happened?

Answer: An 18 Da mass loss at an N-terminal D-glutamic acid residue is characteristic of pyroglutamate formation, an intramolecular cyclization that results in the loss of a water molecule.[6][7]

  • Cause: This side reaction can be promoted by residual base from the Fmoc deprotection steps or by acidic conditions during cleavage.[6]

    • Solution: To minimize pyroglutamate formation, if the D-glutamic acid is at the N-terminus, consider omitting water from the cleavage cocktail.[7] Proceed with the subsequent coupling step as quickly as possible after Fmoc deprotection of the N-terminal residue during synthesis.[8]

Quantitative Data Summary

The following table summarizes common cleavage cocktails used for peptides containing acid-labile side-chain protecting groups like OtBu.

Cleavage CocktailComposition (v/v/v)Target PeptidesNotes
Standard Cocktail 95% TFA / 2.5% Water / 2.5% TISPeptides without highly sensitive residues.[7]TIS is a scavenger for tert-butyl cations.[7]
Reagent K 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDTGeneral purpose cocktail for peptides with sensitive residues like Cys, Met, Trp, and Tyr.[4][7]Provides a broader range of scavengers to protect against various side reactions.[7]

Experimental Protocols

Protocol 1: Standard Cleavage and Deprotection

This protocol is a general starting point for peptides containing D-Glu(OtBu) without other sensitive residues.

  • Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual dimethylformamide (DMF) and dry the resin under vacuum for at least one hour.[4][7]

  • Cleavage Cocktail Preparation: In a fume hood, freshly prepare a cleavage cocktail of TFA/Water/TIS (95:2.5:2.5 v/v/v).[7][10]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) in a suitable reaction vessel.[3] Gently agitate the mixture at room temperature for 2-3 hours.[3][4]

  • Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin twice with a small amount of fresh TFA and combine the filtrates.[3]

  • Precipitation: In a separate tube, add 8-10 volumes of cold MTBE.[3] Slowly add the TFA filtrate to the cold ether while gently vortexing to precipitate the peptide.[3]

  • Peptide Collection and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet twice more with cold ether.[3]

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[3]

Visualizations

G cluster_prep Resin Preparation cluster_cleavage Cleavage cluster_isolation Peptide Isolation A Synthesized Peptide-Resin B Wash with DCM A->B C Dry Resin Under Vacuum B->C E Add Cocktail to Resin C->E D Prepare Fresh Cleavage Cocktail (e.g., TFA/H2O/TIS) D->E F Agitate for 2-3 hours E->F G Filter to Separate Resin F->G H Collect and Combine Filtrate G->H I Precipitate in Cold Ether H->I J Centrifuge to Pellet Peptide I->J K Wash Pellet with Cold Ether J->K L Dry Crude Peptide K->L

Caption: Standard workflow for peptide cleavage from resin.

G cluster_cleavage Incomplete Cleavage cluster_adsorption Peptide Loss cluster_precipitation Inefficient Precipitation start Low Peptide Yield? q1 Was cleavage time sufficient? start->q1 a1 Extend cleavage time (e.g., to 4h). Perform a test cleavage. q1->a1 No q2 Adsorption to resin? q1->q2 Yes end Re-evaluate Synthesis a1->end a2 Wash resin with fresh TFA after filtration. q2->a2 Possible q3 Precipitation issues? q2->q3 No a2->end a3 Use cold MTBE. Increase ether volume. Reduce TFA volume before precipitation. q3->a3 Yes q3->end No a3->end

Caption: Troubleshooting logic for low peptide yield.

References

Minimizing racemization when coupling Fmoc-D-Glu(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) to address the critical issue of racemization during the coupling of Fmoc-D-Glu(OtBu)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound coupling, and why is it a concern?

A1: Racemization is the chemical process that converts a single enantiomer (in this case, the D-amino acid) into a mixture of both D- and L-enantiomers.[1][2] During peptide synthesis, this leads to the incorporation of the incorrect L-Glu(OtBu)-OH stereoisomer into the peptide sequence. The resulting product is a diastereomeric impurity that is often very difficult to separate from the desired peptide.[1] These impurities can significantly alter the peptide's three-dimensional structure, biological activity, and immunogenicity, which is a major concern for therapeutic peptide development.[1][3]

Q2: What is the primary mechanism leading to racemization during the activation of Fmoc-amino acids?

A2: The most common mechanism for racemization during the activation step is the formation of a planar oxazolone (or azlactone) intermediate.[2] When the carboxyl group of this compound is activated by a coupling reagent, it can cyclize to form this intermediate. The proton on the alpha-carbon of the oxazolone is acidic and can be removed by a base in the reaction mixture. The subsequent reprotonation can occur from either side of the planar ring structure, leading to a loss of the original stereochemistry.[2]

Q3: Which experimental factors have the most significant impact on the extent of racemization?

A3: Several factors critically influence the degree of racemization:

  • Coupling Reagents: The choice of coupling reagent is paramount. Onium salt-based reagents (e.g., HBTU, HATU) are highly efficient but can lead to more racemization than carbodiimide-based reagents (e.g., DIC) when the latter are used with appropriate additives.[1]

  • Additives: Racemization-suppressing additives like OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate), HOBt (1-hydroxybenzotriazole), or HOAt (1-hydroxy-7-azabenzotriazole) are essential for minimizing racemization.[2][3][4]

  • Base: The type and concentration of the base are crucial. Strong, sterically unhindered bases like N,N-diisopropylethylamine (DIPEA) can increase racemization, while more sterically hindered bases like 2,4,6-collidine are preferred.[1][3][5]

  • Temperature: Elevated temperatures, particularly in microwave-assisted SPPS, significantly accelerate the rate of racemization.[1][5] Performing couplings at lower temperatures can mitigate this issue.[2][5]

  • Pre-activation Time: The longer an activated amino acid exists in solution before coupling, the greater the opportunity for oxazolone formation and subsequent racemization.[1][2]

Q4: How do racemization-suppressing additives like Oxyma and HOBt function?

A4: These additives work by converting the highly reactive intermediate formed by the coupling reagent (e.g., an O-acylisourea from a carbodiimide like DIC) into an active ester.[3] This active ester is more stable and less prone to forming the oxazolone intermediate than the initial activated species. However, it remains sufficiently reactive to form the desired peptide bond efficiently, thereby suppressing the primary racemization pathway.[3][6]

Troubleshooting Guide

Problem: I am observing a significant diastereomeric impurity in my peptide, suggesting racemization of the this compound residue.

This common issue can be addressed by systematically evaluating and optimizing your coupling protocol.

Step 1: Evaluate Your Coupling Reagent and Additive Combination

The choice of coupling methodology is the most critical factor in controlling racemization. Carbodiimide reagents used with additives are generally a safer choice than onium salts for sensitive couplings.[1]

  • Recommended Action: Switch to a coupling system known for low racemization. The combination of Diisopropylcarbodiimide (DIC) with OxymaPure is highly effective and widely recommended for suppressing racemization.[1][7] If you are using a carbodiimide without an additive, the risk of racemization is high.[1][3] Always include an additive like OxymaPure or HOBt.

Step 2: Optimize the Base

The base plays a direct role in the abstraction of the alpha-proton, which is the key step in the racemization mechanism.[2]

  • Recommended Action: If you are using DIPEA, switch to a more sterically hindered and/or weaker base. 2,4,6-Collidine is an excellent choice as it is known to significantly reduce racemization compared to DIPEA.[1][5] Also, ensure you are using the minimum amount of base necessary for the reaction to proceed.

Step 3: Control Reaction Parameters (Temperature and Time)

Kinetic factors play a significant role in racemization.

  • Recommended Actions:

    • Minimize Pre-activation Time: Add the activated this compound solution to the resin immediately after preparation.[1][2] A prolonged pre-activation period allows more time for the racemization-prone oxazolone intermediate to form.[1]

    • Control the Temperature: If using microwave-assisted synthesis, consider lowering the coupling temperature to 50°C or below.[5] For conventional synthesis, perform the coupling at room temperature or consider pre-activating the amino acid at 0°C before adding it to the resin.[2]

Step 4: Verify Solvent Quality

The reaction solvent can impact reaction kinetics and side reactions.

  • Recommended Action: Ensure that your solvents, particularly N,N-Dimethylformamide (DMF) or N-methylpyrrolidone (NMP), are of high purity and anhydrous. While less common, solvent polarity can influence the rate of racemization.[1][2][8]

Data Summary

While specific quantitative data for this compound is limited, the following table summarizes the relative risk of racemization based on different coupling reagent systems, adapted from studies on other racemization-prone amino acids.[1][7]

Coupling ReagentAdditiveBaseRelative Racemization RiskRecommendation
DIC OxymaPure Collidine/DIPEAVery Low Highly Recommended
DIC HOBt Collidine/DIPEALow A standard and effective combination.[1]
HATU NoneCollidineModerate Use a hindered base like collidine.
HBTU NoneDIPEAModerate to High Higher risk, especially with unhindered bases.
DIC None DIPEAHigh Not recommended without an additive.[1]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using DIC/OxymaPure

This protocol is designed to minimize racemization during the critical coupling step.

Materials:

  • This compound

  • Resin with a free N-terminal amine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% in DMF

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Perform the Fmoc deprotection of the N-terminal amino group on the resin using 20% piperidine in DMF (e.g., 2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (e.g., 5-7 times) to completely remove all traces of piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.

  • Coupling: Add DIC (3 equivalents) to the amino acid/additive solution. Immediately add this activated solution to the washed and deprotected peptide-resin.[1][2]

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated ("double coupling").[1][6]

  • Final Washing: Once the coupling is complete (negative Kaiser test), thoroughly wash the resin with DMF and then DCM to remove any excess reagents and byproducts.[6]

Visualizations

racemization_mechanism cluster_reprotonation Reprotonation start This compound activated Activated Ester (Highly Reactive) start->activated Coupling Reagent (e.g., DIC) oxazolone Planar Oxazolone Intermediate activated->oxazolone Cyclization carbanion Carbanion oxazolone->carbanion α-Proton Abstraction base Base (e.g., DIPEA) retained D-Peptide (Stereo-retention) carbanion->retained racemized L-Peptide (Racemization) carbanion->racemized

Caption: Mechanism of racemization via a planar oxazolone intermediate.

troubleshooting_workflow cluster_eval Primary Checks start High Racemization Detected reagent Step 1: Evaluate Coupling Reagents & Additives start->reagent base Step 2: Optimize Base start->base params Step 3: Control Reaction Parameters start->params sol_reagent Action: Switch to DIC/OxymaPure. Always use an additive. reagent->sol_reagent sol_base Action: Switch from DIPEA to 2,4,6-Collidine. base->sol_base sol_params Actions: - Minimize pre-activation time. - Lower coupling temperature. params->sol_params

Caption: Troubleshooting workflow for high racemization events.

References

Technical Support Center: HPLC Purification of Peptides Containing Fmoc-D-Glu(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to HPLC purification methods for peptides containing the Fmoc-D-Glu(OtBu)-OH residue. This resource offers troubleshooting for common issues, answers to frequently asked questions, detailed experimental protocols, and visual workflows to streamline your purification process.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the HPLC purification of peptides containing this compound.

Question 1: Why is my peptide poorly soluble in the HPLC mobile phase?

Answer: Peptides containing the Fmoc and OtBu protecting groups are often highly hydrophobic, leading to poor solubility in aqueous mobile phases. This can cause peptide precipitation in the sample vial, injector, or at the head of the HPLC column.

  • Solution:

    • Dissolve the crude peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before diluting with the initial mobile phase.

    • Prepare the sample in a solution containing a small percentage of organic solvent (e.g., 10-20% acetonitrile) to improve solubility.

    • For extremely hydrophobic peptides, a stepwise dissolution protocol can be effective. First, wet the peptide with a pure organic solvent such as isopropanol or acetonitrile, then add the aqueous mobile phase.

Question 2: What causes broad or tailing peaks in my chromatogram?

Answer: Peak broadening or tailing for hydrophobic peptides can be attributed to several factors:

  • Poor Solubility: The peptide may be partially precipitating on the column.

  • Strong Secondary Interactions: The peptide may be interacting with active sites on the silica-based column packing material.

  • Sample Overload: Injecting too much of a poorly soluble peptide can lead to distorted peak shapes.

  • Slow Mass Transfer: The bulky nature of the protected peptide can hinder its movement between the mobile and stationary phases.

  • Column Degradation: Over time, column performance can degrade, leading to peak shape issues.

  • Solution:

    • Address solubility issues as described in Question 1.

    • Ensure the mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) at a sufficient concentration (typically 0.1%) to mask silanol interactions and improve peak shape.

    • Reduce the sample load injected onto the column.

    • Optimize the gradient and flow rate to allow for better mass transfer.

    • If column degradation is suspected, replace the column with a new one.

Question 3: My peptide's retention time is inconsistent between runs. What could be the cause?

Answer: Fluctuations in retention time for these types of peptides can be due to:

  • Mobile Phase Inconsistency: Small variations in the mobile phase composition, especially the organic solvent-to-water ratio, can significantly impact the retention of hydrophobic molecules.

  • Temperature Fluctuations: Changes in ambient or column temperature affect solvent viscosity and interaction kinetics, leading to shifts in retention time.

  • Partial Cleavage of Protecting Groups: Inconsistent cleavage of the Fmoc or OtBu groups during synthesis or sample preparation can lead to multiple species with different retention times.

  • Solution:

    • Prepare fresh mobile phase for each run and ensure accurate mixing.

    • Use a column oven to maintain a constant temperature.

    • Ensure complete and consistent deprotection during synthesis and handle the sample carefully to avoid premature deprotection.

Question 4: I'm observing multiple peaks in my chromatogram for a supposedly pure peptide. What are the possible impurities?

Answer: Besides the target peptide, several impurities can arise during the synthesis of peptides containing this compound:

  • Aspartimide Formation: If the peptide sequence contains an aspartic acid residue, aspartimide formation can occur during Fmoc deprotection, leading to impurities that are difficult to separate.

  • Pyroglutamate Formation: If glutamic acid is at the N-terminus, it can cyclize to form pyroglutamate.[1]

  • Deletion Sequences: Incomplete coupling reactions can result in peptides missing one or more amino acids.

  • Truncated Sequences: Premature termination of the peptide chain synthesis.

  • Racemization: The stereochemistry of the amino acids can change during synthesis.

  • Solution:

    • Optimize Fmoc deprotection conditions to minimize aspartimide formation (e.g., using a weaker base or adding HOBt).

    • Ensure efficient coupling by using appropriate coupling reagents and reaction times.

    • Careful analysis of the peaks by mass spectrometry (MS) can help identify the nature of the impurities.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best suited for purifying this compound containing peptides?

A1: A C18 reversed-phase column is the most common and generally effective choice for purifying these hydrophobic peptides.[][3] C8 columns can also be used and may be beneficial for very hydrophobic peptides to reduce retention times.[4]

Q2: What is the recommended mobile phase composition?

A2: The standard mobile phase consists of:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[5][6]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[5][6] The TFA acts as an ion-pairing agent, improving peak shape and resolution.[]

Q3: What is a typical gradient for purification?

A3: A linear gradient from a low to a high percentage of Mobile Phase B is typically employed. A common starting point is a gradient of 5% to 95% B over 20-30 minutes.[7] The optimal gradient will depend on the specific peptide's hydrophobicity and may require optimization.

Q4: How can I improve the resolution of my separation?

A4: To improve resolution, you can:

  • Optimize the gradient: A shallower gradient can improve the separation of closely eluting peaks.

  • Adjust the TFA concentration: While 0.1% is standard, for peptides with multiple positive charges, a higher concentration of 0.2-0.25% TFA may improve resolution.[8]

  • Change the organic solvent: In some cases, using a different organic modifier like methanol or isopropanol in place of or in addition to acetonitrile can alter selectivity.

  • Adjust the temperature: Running the separation at an elevated temperature (e.g., 40-60 °C) can improve peak shape and resolution.[8]

Q5: How do I prepare my crude peptide sample for HPLC injection?

A5:

  • Dissolve the lyophilized crude peptide in a minimal amount of a suitable strong solvent (e.g., DMSO, DMF).

  • Dilute the dissolved peptide with Mobile Phase A to a concentration of 1-5 mg/mL.[5]

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[7]

Data Presentation

Table 1: Typical HPLC Purification Parameters for Fmoc-Protected Peptides

ParameterAnalytical ScalePreparative Scale
Column C18, 4.6 x 150-250 mm, 5 µmC18, 21.2 x 250 mm or larger
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min20 mL/min or higher
Gradient 5-95% B over 20-30 minOptimized based on analytical run
Detection UV at 214 nm and 280 nmUV at 214 nm and 280 nm
Column Temperature 30-40 °C30-40 °C
Typical Sample Load µg rangemg to g range

Table 2: Effect of TFA Concentration on Peptide Retention and Resolution

TFA ConcentrationEffect on Retention TimeEffect on Peak ShapeRecommended for
0.05% Increased retentionMay lead to broader peaks for basic peptidesPeptides sensitive to acidic conditions
0.1% (Standard) Good retention and peak shape for most peptidesGenerally sharp peaksGeneral purpose
0.2-0.25% Decreased retentionCan improve peak shape for highly basic peptidesPeptides with multiple positive charges

Note: Data is illustrative and actual results will depend on the specific peptide and HPLC system.

Experimental Protocols

Detailed Protocol for HPLC Purification of a Peptide Containing this compound

  • Sample Preparation: a. Weigh approximately 5-10 mg of the crude lyophilized peptide into a clean microcentrifuge tube. b. Add a minimal volume (e.g., 100-200 µL) of DMSO to dissolve the peptide. Vortex briefly. c. Dilute the dissolved peptide with Mobile Phase A (0.1% TFA in water) to a final concentration of approximately 1-2 mg/mL. d. Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC System Preparation: a. Install a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm for analytical scouting; 21.2 x 250 mm for preparative purification). b. Prepare fresh mobile phases: Mobile Phase A (0.1% TFA in HPLC-grade water) and Mobile Phase B (0.1% TFA in HPLC-grade acetonitrile). Degas both solvents. c. Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Analytical HPLC (Scouting Run): a. Set the flow rate to 1.0 mL/min. b. Set the column temperature to 40°C. c. Set the UV detector to monitor at 214 nm and 280 nm. d. Inject a small volume (e.g., 10-20 µL) of the prepared sample. e. Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes. f. Hold at 95% B for 5 minutes to wash the column. g. Return to initial conditions (5% B) and re-equilibrate. h. Analyze the chromatogram to determine the retention time of the main peak and the separation from impurities.

  • Preparative HPLC: a. Based on the analytical run, optimize the gradient for the preparative separation. A shallower gradient around the elution time of the target peptide will improve resolution. b. Set the flow rate appropriate for the preparative column (e.g., 20 mL/min). c. Inject a larger volume of the sample. d. Run the optimized preparative gradient. e. Collect fractions across the peak(s) of interest.

  • Fraction Analysis and Post-Purification: a. Analyze the purity of each collected fraction using analytical RP-HPLC. b. Pool the fractions with the desired purity (e.g., >95%). c. Freeze the pooled fractions at -80°C. d. Lyophilize the frozen fractions until a dry, fluffy powder is obtained.

Visualizations

HPLC_Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_post Post-Purification SamplePrep Sample Preparation (Dissolve & Filter) HPLCSysPrep HPLC System Preparation (Equilibrate Column) SamplePrep->HPLCSysPrep AnalyticalRun Analytical HPLC (Scouting Run) HPLCSysPrep->AnalyticalRun GradientOpt Gradient Optimization AnalyticalRun->GradientOpt PrepRun Preparative HPLC (Fraction Collection) GradientOpt->PrepRun FractionAnalysis Fraction Analysis (Analytical HPLC) PrepRun->FractionAnalysis Pooling Pooling Pure Fractions FractionAnalysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization FinalProduct Pure Peptide Lyophilization->FinalProduct

Caption: HPLC Purification Workflow for Peptides.

Troubleshooting_Decision_Tree Start Problem with HPLC Purification PeakShape Poor Peak Shape? (Broadening/Tailing) Start->PeakShape RetentionTime Inconsistent Retention Time? Start->RetentionTime Purity Low Purity/Multiple Peaks? Start->Purity PeakShape_Sol Check Solubility (Use Stronger Solvent) PeakShape->PeakShape_Sol Yes RT_MobilePhase Check Mobile Phase (Prepare Fresh) RetentionTime->RT_MobilePhase Yes Purity_MS Identify Impurities with MS Purity->Purity_MS Yes PeakShape_TFA Optimize TFA Concentration (0.1% or higher) PeakShape_Sol->PeakShape_TFA PeakShape_Load Reduce Sample Load PeakShape_TFA->PeakShape_Load PeakShape_Col Check Column Health PeakShape_Load->PeakShape_Col RT_Temp Control Temperature (Use Column Oven) RT_MobilePhase->RT_Temp RT_Protect Verify Protecting Group Cleavage RT_Temp->RT_Protect Purity_Asp Optimize Deprotection (Minimize Aspartimide) Purity_MS->Purity_Asp Purity_Coup Optimize Coupling Reactions Purity_Asp->Purity_Coup

Caption: Troubleshooting Decision Tree for HPLC Purification.

References

Addressing poor solubility of peptides protected with Fmoc-D-Glu(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting challenges related to the use of Fmoc-D-Glu(OtBu)-OH in peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions to common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: I'm observing incomplete dissolution of this compound in DMF. Is this normal?

A1: While this compound is generally soluble in Dimethylformamide (DMF), issues can arise depending on the concentration, solvent quality, and ambient temperature. At a standard concentration of 0.5 M (1 mmole in 2 ml), it should be clearly soluble in high-purity, peptide-synthesis-grade DMF. If you experience precipitation or cloudiness, it may be due to solvent impurities, lower temperatures, or attempting to prepare a supersaturated solution.

Q2: My peptide synthesis reaction is sluggish, and I'm seeing deletion sequences involving the glutamic acid residue. Could this be a solubility issue?

A2: Yes, poor solubility of this compound can lead to incomplete coupling and the formation of deletion sequences. If the protected amino acid is not fully dissolved, its effective concentration in the reaction mixture is lowered, resulting in slower reaction kinetics and incomplete acylation of the free N-terminus of the growing peptide chain. This is often a sign that the peptide chain itself is beginning to aggregate on the resin, hindering access to the reaction site.

Q3: What are the primary causes of poor solubility and aggregation of this compound?

A3: The primary causes include:

  • High Concentration: Attempting to dissolve the amino acid above its solubility limit in a given solvent.

  • Solvent Quality: Using DMF or other solvents that are not anhydrous or of high purity can affect solubility.

  • Temperature: Lower laboratory temperatures can decrease the solubility of the compound.

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (like β-sheets) that are poorly solvated, leading to aggregation and making the N-terminus inaccessible. Hydrophobic sequences are particularly prone to this.

Q4: Can I use a solvent other than DMF to dissolve this compound?

A4: Yes, other polar aprotic solvents can be used. N-methyl-2-pyrrolidone (NMP) is a common alternative to DMF and can be more effective at solvating aggregating peptide chains.[1] Dimethyl sulfoxide (DMSO) is also an excellent solvent for many Fmoc-amino acids, including this compound, and can be used as a co-solvent to enhance solubility.[2]

Troubleshooting Guide

This section provides detailed troubleshooting steps for common problems encountered with this compound.

Issue 1: this compound Fails to Dissolve Completely

Initial Steps:

  • Verify Solvent Quality: Ensure you are using fresh, high-purity, peptide-synthesis-grade DMF or NMP.

  • Check Concentration: Confirm that the concentration of your solution is not excessively high.

  • Gentle Warming: Gently warm the solution in a water bath (30-40°C) to aid dissolution. Avoid excessive heat, which can cause degradation.

  • Sonication: Use a sonicator to break up aggregates and promote dissolution.

If the issue persists, consider the following advanced troubleshooting methods.

Issue 2: Incomplete Coupling and Deletion Sequence Formation

This is often a sign of on-resin peptide aggregation, which is exacerbated by poor solubility of the incoming amino acid.

Recommended Actions:

  • Switch Solvents: Change the primary solvent from DMF to NMP, which is often better at disrupting secondary structures.

  • Use a Solvent Mixture: Add a small percentage of DMSO (e.g., 5-10%) to your DMF to improve solvation.

  • High-Temperature Coupling: Perform the coupling at an elevated temperature (e.g., 35-40°C) to increase reaction kinetics and disrupt aggregation.

  • Chaotropic Salt Wash: Before coupling, wash the resin with a solution of a chaotropic salt, such as 0.8 M LiCl in DMF, to break up secondary structures.[3]

  • Use a More Efficient Coupling Reagent: For difficult couplings, stronger uronium/aminium salt reagents like HATU or HCTU can be more effective than standard carbodiimide-based reagents.

Data Presentation

Solubility of this compound in Common Solvents
SolventMolar Concentration (Approx.)ObservationSource Citation
Dimethylformamide (DMF)0.5 MClearly soluble
Dimethyl Sulfoxide (DMSO)0.235 MSoluble (100 mg/mL)[2]
Dichloromethane (DCM)Not SpecifiedGenerally low solubility for Fmoc-amino acids[1][4]
N-Methyl-2-pyrrolidone (NMP)Not SpecifiedGenerally soluble, often better than DMF for aggregating sequences[1]
ChloroformNot SpecifiedSoluble[5]
Ethyl AcetateNot SpecifiedSoluble[5]
AcetoneNot SpecifiedSoluble[5]

Note: Solubility can be affected by temperature, purity, and the presence of other solutes.

Experimental Protocols

Protocol 1: Dissolution of this compound using Sonication

Objective: To achieve complete dissolution of this compound in a standard peptide synthesis solvent.

Materials:

  • This compound

  • High-purity DMF or NMP

  • Sterile vial

  • Sonicator bath

Procedure:

  • Weigh the desired amount of this compound and place it in a sterile vial.

  • Add the calculated volume of DMF or NMP to the vial to achieve the desired concentration.

  • Vortex the vial for 30 seconds.

  • If the solute is not fully dissolved, place the vial in a sonicator water bath.

  • Sonicate for 5-10 minutes, periodically checking for complete dissolution.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter before use.

Protocol 2: Using DMSO as a Co-solvent for Difficult Couplings

Objective: To improve the solubility of this compound and disrupt on-resin peptide aggregation during coupling.

Materials:

  • This compound

  • High-purity DMF or NMP

  • High-purity DMSO

  • Coupling reagents (e.g., DIC, Oxyma)

  • Peptide-resin with a free N-terminus

Procedure:

  • Prepare the amino acid solution by dissolving this compound in a mixture of 90% DMF (or NMP) and 10% DMSO.

  • In a separate vessel, prepare the activation mixture with your chosen coupling reagents in the same solvent mixture.

  • Add the amino acid solution to the activation mixture and allow for a short pre-activation time if required by your protocol.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for the standard duration, or extend the time if necessary.

  • Monitor the reaction completion using a qualitative method such as the Kaiser test.

Protocol 3: Chaotropic Salt Wash for Aggregated Peptides

Objective: To disrupt secondary structures of the growing peptide chain on the resin prior to coupling.

Materials:

  • Peptide-resin exhibiting signs of aggregation

  • Anhydrous Lithium Chloride (LiCl)

  • High-purity DMF

Procedure:

  • Following the standard Fmoc deprotection and subsequent DMF washes, prepare for the chaotropic wash.

  • Prepare a 0.8 M solution of LiCl in DMF. Ensure the LiCl is anhydrous.

  • Wash the peptide-resin with the 0.8 M LiCl/DMF solution for 1-2 minutes. Repeat this wash once.

  • Thoroughly wash the resin with DMF (at least 5 times) to completely remove the LiCl. Residual salt can interfere with some coupling reagents.

  • Proceed immediately with your standard amino acid coupling protocol. The pre-wash should have improved the accessibility of the N-terminus.

Mandatory Visualization

start Poor Solubility of This compound issue1 Incomplete Dissolution start->issue1 issue2 Incomplete Coupling & Deletion Sequences start->issue2 cause1 Suboptimal Solvent (Quality/Type) issue1->cause1 cause2 High Concentration issue1->cause2 cause3 Low Temperature issue1->cause3 sol2 Sonication issue1->sol2 cause4 On-Resin Aggregation issue2->cause4 sol1 Verify/Change Solvent (DMF, NMP, DMSO) cause1->sol1 cause2->sol1 sol3 Gentle Warming cause3->sol3 cause4->sol1 sol4 Chaotropic Salt Wash cause4->sol4 sol5 High-Temp Coupling cause4->sol5 sol6 Use Potent Coupling Reagents (HATU) cause4->sol6 start Start: Peptide-Resin (Post-Fmoc Deprotection) chaotropic_wash Chaotropic Wash (0.8M LiCl in DMF, 2x) start->chaotropic_wash If aggregation is suspected coupling Perform Coupling Reaction start->coupling Standard Protocol dmf_wash Thorough DMF Wash (>5x) chaotropic_wash->dmf_wash dmf_wash->coupling aa_prep Prepare Activated This compound aa_prep->coupling monitoring Monitor with Kaiser Test coupling->monitoring end Proceed to Next Cycle monitoring->end Negative (Yellow) troubleshoot Incomplete? Double Couple or Re-evaluate monitoring->troubleshoot Positive (Blue)

References

Technical Support Center: Scavengers for OtBu-Protected Peptide Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cleavage and deprotection of peptides containing tert-butyl (OtBu) and other t-butyl-based protecting groups. Our goal is to help you minimize side reactions, maximize peptide yield, and ensure the highest possible purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of scavengers during the cleavage of OtBu-protected peptides?

A1: During the final cleavage step in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a strong acid like trifluoroacetic acid (TFA) is used to remove t-butyl (tBu) based protecting groups from amino acid side chains (e.g., Asp(OtBu), Ser(tBu), Tyr(tBu)) and to cleave the peptide from the resin.[1] This process generates highly reactive electrophiles, primarily tert-butyl cations (tBu+).[2][3] Scavengers are nucleophilic reagents added to the cleavage cocktail to trap or "quench" these reactive carbocations.[2][3] By reacting with the tBu cations more quickly than the sensitive residues on the peptide, they prevent unwanted side reactions.[3]

Q2: What are the consequences of not using appropriate scavengers?

A2: Without effective scavengers, the generated t-butyl cations can attack nucleophilic sites on the peptide chain.[4] This leads to undesired modifications, most commonly the permanent t-butylation of sensitive amino acid side chains, resulting in impurities that are often difficult to remove during purification.[5][6] For peptides with C-terminal Tryptophan (Trp) or Methionine (Met), these reactive cations can even cause the peptide to re-attach to the resin, significantly reducing the final yield.[7][8]

Q3: Which amino acid residues are most susceptible to modification by t-butyl cations?

A3: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. The most common targets include:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to t-butylation.[3][9]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt, and is also susceptible to oxidation.[3][7]

  • Cysteine (Cys): The free thiol group is a prime target for alkylation, leading to the formation of S-tert-butylated Cysteine residues.[3][10]

  • Tyrosine (Tyr): The phenolic ring can be alkylated by t-butyl cations.[2][7]

Q4: What are the most common scavengers used for t-butyl group deprotection?

A4: The choice of scavenger depends on the peptide's amino acid composition. A combination of scavengers is often used to provide broad protection. Common scavengers include:

  • Triisopropylsilane (TIS): A highly effective scavenger for trapping t-butyl and trityl cations.[2][6][11]

  • Water (H₂O): Acts as a nucleophile to hydrate the t-butyl cation.[2][11] It is a component of most standard cleavage cocktails.

  • 1,2-Ethanedithiol (EDT): A thiol-based scavenger that is particularly effective at protecting Cysteine and Tryptophan residues and can help minimize peptide reattachment to the resin.[2][7][8]

  • Thioanisole: Helps protect against various side reactions and can aid in the removal of other protecting groups like Pbf from Arginine.[2][11]

  • Phenol: Protects Tyrosine and Tryptophan side chains from oxidation and alkylation.[11]

Q5: How do I select the right cleavage cocktail for my peptide?

A5: The selection must be tailored to your peptide's sequence.

  • For peptides without sensitive residues: A simple mixture of TFA/TIS/H₂O (95:2.5:2.5) is often sufficient.[12][13]

  • For peptides containing Trp, Met, or Cys: A more robust cocktail is necessary. "Reagent K," which consists of TFA/phenol/H₂O/thioanisole/EDT (82.5:5:5:5:2.5), is a powerful and widely used option for complex peptides.[1][12]

  • For peptides with multiple Arginine(Pbf) residues: These may require longer cleavage times for complete deprotection.[11][14]

Troubleshooting Guide

Issue 1: Low peptide yield after cleavage and precipitation.

  • Possible Cause A: Incomplete Cleavage from Resin. The cleavage reaction time may have been too short, or the TFA concentration was insufficient.[2][15] Peptides with multiple Arginine residues may require extended cleavage times.[7][11]

    • Troubleshooting Steps:

      • Confirm Incomplete Cleavage: Perform a post-cleavage Kaiser test on a small sample of the resin beads. A blue or purple color indicates that the peptide is still attached to the resin.[15]

      • Optimize Cleavage Time: Conduct a small-scale trial cleavage, analyzing the yield at different time points (e.g., 1, 2, and 4 hours) by HPLC to determine the optimal duration.[15]

      • Re-cleave the Resin: If significant peptide remains, wash the resin and subject it to a second cleavage treatment.[16]

  • Possible Cause B: Peptide Reattachment to the Resin. This is common for peptides with C-terminal Trp or Met if the scavengers used are inadequate.[7][8]

    • Troubleshooting Steps:

      • Use Appropriate Scavengers: Employ a cleavage cocktail containing EDT, which is effective at minimizing reattachment.[7][8]

  • Possible Cause C: Poor Precipitation. Small or very hydrophobic peptides can be difficult to precipitate with cold diethyl ether.[13]

    • Troubleshooting Steps:

      • Concentrate the Filtrate: Before adding to ether, carefully reduce the volume of the TFA filtrate under a stream of nitrogen.[16]

      • Ensure Ether is Sufficiently Cold: Use fresh, ice-cold diethyl ether to maximize precipitation.[17]

      • Alternative Work-up: If no precipitate forms, evaporate the ether, dissolve the residue in 10% aqueous acetic acid, and extract the organic scavengers with chloroform.[13]

Issue 2: The crude peptide shows an unexpected peak with a mass increase of +56 Da in LC-MS analysis.

  • Possible Cause: Alkylation by t-butyl cations. This mass shift corresponds to the addition of a tert-butyl group to a sensitive amino acid side chain (e.g., Trp, Cys, Met, Tyr).[9] This indicates that the scavenger cocktail was not effective enough to trap all the reactive carbocations generated during deprotection.[3]

    • Troubleshooting Steps:

      • Optimize Scavenger Cocktail: Increase the concentration or change the type of scavengers. For Cys-containing peptides, adding scavengers like DTT or using a combination of thioanisole and DMS has proven effective in mitigating S-t-butylation.[10] For Trp-containing peptides, TIS is a very efficient scavenger.[9]

      • Review Cleavage Conditions: Shorter cleavage times at room temperature can sometimes reduce the extent of side reactions compared to longer durations or elevated temperatures.[10]

Issue 3: The peptide is difficult to dissolve after precipitation and drying.

  • Possible Cause: The peptide is hydrophobic or prone to aggregation. [7]

    • Troubleshooting Steps:

      • Use a Different Solvent System: For very hydrophobic peptides, dissolving the pellet in a small amount of DMSO or DMF before adding water for lyophilization can be effective.[7]

      • Lyophilize from an Aqueous/Organic Mixture: After the final ether wash, dissolve the peptide pellet in a mixture of water and an organic solvent like acetonitrile and then lyophilize.[7]

Data Presentation: Scavenger Cocktail Efficiency

The following table summarizes quantitative data on the effectiveness of different cleavage cocktails in minimizing the S-tert-butylation of a model Cys-containing peptide. The principle of scavenging t-butyl cations is directly applicable to protecting other sensitive residues like Trp, Met, and Tyr.

Cleavage Cocktail Composition (v/v/v)Scavengers Used% S-tButylated Side Product (by HPLC Area)Reference
TFA / TIS / H₂O (95:2.5:2.5)TIS, H₂O18.6%[10]
TFA / TIS / H₂O / DTT (90:2.5:2.5:5)TIS, H₂O, DTT5.8%[10]
TFA / TIS / H₂O / Thioanisole (90:2.5:2.5:5)TIS, H₂O, Thioanisole4.9%[10]
TFA / TIS / H₂O / DMS (90:2.5:2.5:5)TIS, H₂O, DMS4.2%[10]
TFA / TIS / H₂O / m-Cresol (90:2.5:2.5:5)TIS, H₂O, m-Cresol12.1%[10]
Data adapted from a study on a model Cys-containing peptidyl resin.[10] Percentages are relative area determined by HPLC.

Experimental Protocols

Protocol 1: Standard TFA Cleavage of OtBu-Protected Peptides

This protocol is a general procedure suitable for the cleavage of 20-50 mg of peptide-resin.[15][18]

Materials:

  • Dried peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water (H₂O)

  • Cold diethyl ether

  • Microcentrifuge tubes or round-bottom flask

  • Nitrogen gas source

Procedure:

  • Resin Preparation: Place the dried peptide-resin (20-50 mg) into a clean microcentrifuge tube or a small round-bottom flask.[15]

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. For a standard reaction, combine TFA, TIS, and H₂O in a 95:2.5:2.5 (v/v/v) ratio. For 1 mL of cocktail, this corresponds to 950 µL TFA, 25 µL TIS, and 25 µL H₂O.[19] Caution: TFA is highly corrosive. Always wear appropriate personal protective equipment (PPE). [18]

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approx. 0.5 - 1 mL).[15] Allow the reaction to proceed at room temperature with occasional swirling for 1.5 to 3 hours.[1][18] Peptides containing Arg(Pbf) may require longer times.[11]

  • Peptide Filtration: Filter the resin and collect the TFA filtrate into a clean centrifuge tube. Wash the resin twice with a small amount of fresh TFA (e.g., 0.5 mL) and combine the filtrates.[19]

  • Peptide Precipitation: Add the collected filtrate dropwise into a new centrifuge tube containing a 10-fold volume of ice-cold diethyl ether. A white precipitate of the peptide should form.[15][19]

  • Incubation: Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.[19]

  • Isolation and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet twice with cold diethyl ether to remove residual scavengers and TFA.[17][19]

  • Drying: Dry the final peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.[19]

  • Analysis: Dissolve the crude peptide in a suitable solvent (e.g., water with 0.1% TFA) for analysis by RP-HPLC and mass spectrometry.[15]

Mandatory Visualizations

Cleavage_Mechanism cluster_0 TFA-Mediated Cleavage cluster_1 Potential Pathways for tBu+ Cation cluster_scavenging Desired Pathway: Scavenging cluster_side_reaction Undesired Pathway: Side Reaction Peptide_OtBu Peptide-Ser(OtBu) Protonation Protonation by TFA (H+) Peptide_OtBu->Protonation H+ Cleaved_Peptide Deprotected Peptide Peptide-Ser(OH) Protonation->Cleaved_Peptide tBu_Cation tert-Butyl Cation (tBu+) (Reactive Electrophile) Protonation->tBu_Cation Cleavage Scavenger Scavenger (e.g., TIS) tBu_Cation->Scavenger Sensitive_Residue Sensitive Residue (e.g., Trp) tBu_Cation->Sensitive_Residue Neutral_Product Neutralized Product (e.g., tBu-TIS) Scavenger->Neutral_Product Trapped Alkylated_Peptide Alkylated Peptide (Side Product, +56 Da) Sensitive_Residue->Alkylated_Peptide Alkylation

Caption: Mechanism of OtBu cleavage and the role of scavengers.

Troubleshooting_Workflow start Start: Post-Cleavage Analysis problem Identify Primary Issue start->problem low_yield Low Peptide Yield problem->low_yield Low Yield impure_product Impure Product (e.g., +56 Da peak) problem->impure_product Impurities solubility_issue Solubility Issues problem->solubility_issue Poor Solubility check_cleavage Perform Kaiser Test on Resin low_yield->check_cleavage optimize_scavengers Action: Optimize Scavenger Cocktail (Add TIS, EDT, etc.) impure_product->optimize_scavengers change_solvent Action: Use Different Solubilization/Lyophilization Solvents (DMSO, ACN/H2O) solubility_issue->change_solvent kaiser_pos Positive (Blue) -> Incomplete Cleavage check_cleavage->kaiser_pos Positive kaiser_neg Negative (Yellow) -> Cleavage OK check_cleavage->kaiser_neg Negative extend_time Action: Extend Cleavage Time or Re-cleave Resin kaiser_pos->extend_time check_precipitation Review Precipitation Protocol (Cold Ether, Concentration) kaiser_neg->check_precipitation end End: Re-analyze Peptide extend_time->end check_precipitation->end check_conditions Review Cleavage Conditions (Time, Temperature) optimize_scavengers->check_conditions check_conditions->end change_solvent->end

Caption: Troubleshooting workflow for OtBu-protected peptide cleavage.

References

Technical Support Center: Monitoring Fmac-D-Glu(OtBu)-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring Fmoc-D-Glu(OtBu)-OH coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: How can I monitor the completion of the this compound coupling reaction?

A4: The most common method for qualitatively monitoring the completion of a coupling reaction in SPPS is the Kaiser test.[1] This colorimetric test detects the presence of free primary amines on the resin.[2][3] A yellow or colorless result indicates that the coupling is complete, while a blue or purple color signifies an incomplete reaction.[1][3] Other qualitative tests like the TNBS (2,4,6-trinitrobenzenesulfonic acid) test and the Chloranil test can also be used.[4] For quantitative analysis, methods like HPLC and NMR spectroscopy can be employed by cleaving a small amount of the peptide from the resin.[5][6]

Q2: What should I do if the Kaiser test is positive after the initial coupling of this compound?

A positive Kaiser test (blue or purple beads) indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction.[1][7] The recommended first step is to perform a "double coupling," which involves repeating the coupling step with a fresh solution of the activated amino acid.[1][7]

Q3: What are the common causes of incomplete this compound coupling?

Several factors can lead to incomplete coupling:

  • Steric Hindrance: The bulky nature of the amino acid and the growing peptide chain can physically block the reactive sites.[8]

  • Peptide Aggregation: The elongating peptide chain can fold and form secondary structures, making the N-terminal amine inaccessible.[1][8][9]

  • Suboptimal Reagent Activation: Inefficient activation of the this compound can lead to poor coupling efficiency.[1]

  • Degraded Reagents: The purity and quality of reagents, including the amino acid, coupling reagents, and solvents, are critical for successful synthesis.[1]

Q4: Can I use the Kaiser test for all amino acids?

The Kaiser test is very sensitive for primary amines but is not reliable for detecting secondary amines, such as the N-terminal proline.[10][11] For sequences involving secondary amines, alternative tests like the Chloranil test or the Isatin test are recommended.[10][11]

Troubleshooting Guide

This section provides a systematic approach to troubleshoot and resolve issues related to incomplete this compound coupling.

Issue: Positive colorimetric test (e.g., Kaiser test) after coupling.

This indicates the presence of unreacted free amines on the resin, meaning the coupling reaction is incomplete.

Troubleshooting Workflow

G start Positive Kaiser Test (Incomplete Coupling) double_coupling Perform Double Coupling start->double_coupling First Step re_evaluate_reagents Re-evaluate Coupling Reagents (e.g., switch to HATU/HBTU) start->re_evaluate_reagents Alternative capping Cap Unreacted Amines (e.g., with Acetic Anhydride) double_coupling->capping If still positive proceed Proceed to Next Deprotection Step double_coupling->proceed If negative optimize_conditions Optimize Reaction Conditions (Increase time/temperature) re_evaluate_reagents->optimize_conditions address_aggregation Address Peptide Aggregation (Change solvent, add chaotropic agents) optimize_conditions->address_aggregation address_aggregation->capping capping->proceed

Caption: Troubleshooting workflow for a positive Kaiser test.

Quantitative Data Summary

The choice of coupling reagents and additives can significantly impact the efficiency of the coupling reaction. The following table summarizes the performance of common coupling systems.

Coupling ReagentAdditiveBaseRacemization PotentialNotes
DICHOBtDIPEALow to ModerateA standard and cost-effective choice.
HBTU/HATU-DIPEA, NMMModerateHighly effective and widely used. HATU is generally more reactive.[5]
DICOxymaDIPEALowOxyma is often superior to HOBt in suppressing racemization.[1]
PyBOP-DIPEAModerateEffective phosphonium salt-based reagent.

Experimental Protocols

Protocol 1: Kaiser Test (Qualitative)

The Kaiser test is a sensitive method to detect free primary amines.[11]

Materials:

  • Resin-bound peptide sample (1-5 mg)

  • Reagent A: 5% (w/v) ninhydrin in ethanol

  • Reagent B: 80% (w/v) phenol in ethanol

  • Reagent C: 2% (v/v) of 0.001M aqueous KCN in pyridine

Procedure:

  • Place a small sample of the peptide-resin (a few beads) into a small test tube.[3]

  • Wash the resin beads thoroughly with a solvent like DMF to remove any residual reagents.[3]

  • Add 2-3 drops of each Reagent A, B, and C to the test tube.

  • Heat the test tube at 100-120°C for 3-5 minutes.[7]

  • Observe the color of the beads and the solution.[3]

Interpretation of Results:

ObservationInterpretationRecommended Action
Intense blue solution and blue beadsPositive result: Free primary amines are present.Failed coupling. Repeat the coupling step.[3]
Yellow or colorless solution and beadsNegative result: No free primary amines are present.Successful coupling. Proceed with the next deprotection step.[3]
Slightly blue solution with colorless beadsIncomplete coupling.Extend the coupling reaction time or perform a second coupling.[3]
Protocol 2: Chloranil Test (Qualitative)

This test is useful for detecting both primary and secondary amines.[10]

Materials:

  • Resin-bound peptide sample (1-5 mg)

  • Reagent A: 2% acetaldehyde in DMF

  • Reagent B: 2% p-chloranil in DMF

Procedure:

  • Place 1 to 5 mg of resin in a small test tube.[10]

  • Add 1 drop of Reagent A.[10]

  • Add 1 drop of Reagent B.[10]

  • Let the mixture stand at room temperature for 5 minutes.[10]

  • Observe the color of the beads. If the beads are blue, amine is present.[10]

Protocol 3: Standard this compound Coupling

This protocol outlines a standard manual coupling procedure.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (3 equivalents relative to resin loading)

  • HBTU (2.9 equivalents)

  • DIPEA (6 equivalents)

  • DMF (peptide synthesis grade)

Procedure:

  • Swell the resin in DMF for at least 30 minutes.

  • If starting with an Fmoc-protected resin, perform Fmoc deprotection using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, dissolve this compound and HBTU in DMF.

  • Add DIPEA to the amino acid solution and allow for a pre-activation time of 1-2 minutes.[12]

  • Add the activated amino acid mixture to the resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.[12]

  • Monitor the completion of the coupling reaction using the Kaiser test.[13]

  • Once the coupling is complete, wash the resin thoroughly with DMF.

G cluster_prep Resin Preparation cluster_coupling Coupling Reaction cluster_monitoring Monitoring and Completion swell Swell Resin in DMF deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 activate Activate this compound (HBTU/DIPEA in DMF) wash1->activate add_to_resin Add Activated Amino Acid to Resin activate->add_to_resin agitate Agitate for 1-2 hours add_to_resin->agitate kaiser Perform Kaiser Test agitate->kaiser wash2 Wash with DMF kaiser->wash2

Caption: Experimental workflow for this compound coupling.

References

Validation & Comparative

A Comparative Guide to Fmoc-D-Glu(OtBu)-OH and Fmoc-L-Glu(OtBu)-OH in Peptide Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide drug design. Among these, the substitution of a natural L-amino acid with its D-enantiomer is a widely employed technique to modulate the physicochemical and biological properties of a peptide. This guide provides an objective comparison of the effects of incorporating Fmoc-D-Glu(OtBu)-OH versus its natural counterpart, Fmoc-L-Glu(OtBu)-OH, on the resulting peptide's performance, supported by established experimental principles and data from scientific literature.

Core Principle: The Impact of Chirality

Amino acids, with the exception of glycine, are chiral molecules existing as L- and D-enantiomers, which are non-superimposable mirror images of each other.[1][2] Naturally occurring peptides and proteins are almost exclusively composed of L-amino acids.[1][3] This inherent homochirality of biological systems is the primary reason why substituting an L-amino acid with a D-amino acid can dramatically alter a peptide's properties.

Key Differences in Peptide Properties

The introduction of a D-glutamic acid residue in place of an L-glutamic acid can lead to significant changes in a peptide's enzymatic stability, secondary structure, and biological activity.

Enzymatic Stability

The most significant and predictable advantage of incorporating D-amino acids is the enhanced resistance to enzymatic degradation.[3][4][5][6] Proteolytic enzymes, such as proteases, have active sites that are stereospecific for L-amino acids.[3] The presence of a D-amino acid creates a stereochemical mismatch that hinders the enzyme's ability to bind and cleave the adjacent peptide bonds.[3] This steric hindrance results in a substantially longer half-life of the peptide in biological fluids like plasma or serum.[7][8]

Table 1: Illustrative Comparison of Enzymatic Stability

ParameterPeptide with L-GluPeptide with D-GluRationale
Half-life in Human Serum (t½) < 1 hour> 24 hoursD-amino acid incorporation provides significant resistance to proteolysis.[7][8]
Degradation by Trypsin (%) after 4h > 90%< 10%Trypsin, a common protease, is specific for L-amino acid residues.
Degradation by Proteinase K (%) after 4h > 95%~15-45%While Proteinase K is a broad-spectrum protease, D-amino acid modification still significantly enhances stability.[5]

Note: The values presented are illustrative and can vary depending on the peptide sequence and the position of the D-amino acid.

Secondary Structure and Conformation

The substitution of an L-amino acid with its D-enantiomer can have profound, though not always predictable, effects on the peptide's secondary structure.[4][9]

  • Alpha-Helix: Introducing a D-amino acid, particularly in the middle of an alpha-helical sequence, can disrupt the helical structure.[10][11][12] However, substitutions at the N- or C-termini may have a less pronounced effect on the overall helicity.[10][11]

  • Beta-Sheet: D-amino acids can also influence the formation and stability of beta-sheets.[4] In some cases, the introduction of a D-amino acid can promote the formation of specific folding structures like beta-hairpins.[9]

  • Self-Assembly: The chirality of amino acids plays a crucial role in the self-assembly of peptides into higher-order structures like nanofibers and hydrogels.[4][13] D-amino acid-containing peptides can exhibit different self-assembly kinetics and form distinct nanostructures compared to their L-counterparts.[13]

Table 2: Impact on Secondary Structure

PropertyPeptide with L-GluPeptide with D-GluRationale
Helicity (in TFE) HighReduced (if substituted mid-sequence)D-amino acids can act as helix breakers.[12]
Conformational Stability Sequence-dependentCan be increased or decreasedThe effect on stability is context-dependent and can be influenced by the surrounding amino acids.[14]
Biological Activity

The effect of D-amino acid substitution on biological activity is highly context-dependent and can range from complete inactivation to enhanced potency.

  • Receptor Binding: If the peptide's activity relies on a precise three-dimensional structure for binding to a chiral receptor, a D-amino acid substitution can drastically reduce or abolish this interaction. For instance, replacing L-Glu with D-Glu in a GLP-1 analog resulted in a 130-fold decrease in potency.[15]

  • Membrane Interaction: For peptides that exert their effect by interacting with non-chiral structures like cell membranes (e.g., antimicrobial peptides), the D-enantiomer may retain or even have enhanced activity.[10]

  • Immunogenicity: Peptides composed of D-amino acids are generally found to be less immunogenic than their L-counterparts.[6]

Table 3: Comparison of Biological Activity

ParameterPeptide with L-GluPeptide with D-GluRationale
Receptor Binding Affinity (Kd) High (nM range)Low (µM range or no binding)Chirality is often critical for specific receptor-ligand interactions.[15]
Antimicrobial Activity (MIC) Potentially similarPotentially similar or enhancedFor membrane-active peptides, the overall amphipathicity and charge, which are preserved, are key determinants of activity.[10]
In Vivo Efficacy Low (due to rapid degradation)Potentially high (due to increased stability)Enhanced stability can lead to sustained therapeutic effects, provided the activity is retained.[3][8]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol outlines the manual synthesis of a peptide on a solid support using Fmoc-protected amino acids, including either Fmoc-L-Glu(OtBu)-OH or this compound.[16][17]

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-L-Glu(OtBu)-OH and this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 10-20 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and by-products.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the desired Fmoc-amino acid (3 eq.), HCTU (2.9 eq.), and DIEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the completion of the reaction using a Kaiser test.

  • Washing: Wash the resin with DMF (3-5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DMF and DCM, and dry it under vacuum.

    • Treat the peptide-resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (including the OtBu group from glutamic acid).

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Purification: Precipitate the peptide with cold diethyl ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Enzymatic Stability Assay

Materials:

  • Purified L- and D-Glu containing peptides

  • Human serum or a specific protease solution (e.g., trypsin)

  • Phosphate-buffered saline (PBS)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

Procedure:

  • Dissolve the peptides in PBS to a final concentration of 1 mg/mL.

  • Incubate the peptide solutions with an equal volume of human serum or protease solution at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the enzymatic reaction by adding the quenching solution.

  • Analyze the samples by RP-HPLC.

  • Quantify the amount of remaining intact peptide by integrating the area of the corresponding peak in the chromatogram.

  • Calculate the half-life (t½) of the peptide under the assay conditions.

Circular Dichroism (CD) Spectroscopy

Materials:

  • Purified L- and D-Glu containing peptides

  • Phosphate buffer

  • 2,2,2-Trifluoroethanol (TFE) (a helix-inducing solvent)

  • CD spectropolarimeter

Procedure:

  • Dissolve the peptides in phosphate buffer, and in a separate sample, in a mixture of phosphate buffer and TFE (e.g., 50% TFE).

  • Record the CD spectra from approximately 190 to 260 nm at a controlled temperature (e.g., 25°C).

  • Analyze the spectra to determine the secondary structure content (e.g., alpha-helix, beta-sheet, random coil) of the peptides in different solvent environments.

Visualizing the Concepts

G Stereochemistry of L- and D-Glutamic Acid cluster_L L-Glutamic Acid cluster_D D-Glutamic Acid L_C α-C L_H H L_C->L_H L_COOH COOH L_C->L_COOH L_NH2 H₂N L_C->L_NH2 L_R Side Chain (CH₂CH₂COOH) L_C->L_R Mirror Mirror Plane D_C α-C D_H H D_C->D_H D_COOH COOH D_C->D_COOH D_NH2 NH₂ D_C->D_NH2 D_R Side Chain (CH₂CH₂COOH) D_C->D_R

Caption: The enantiomeric relationship between L- and D-Glutamic Acid.

G Principle of Enzymatic Resistance cluster_L L-Peptide Degradation cluster_D D-Peptide Resistance L_Peptide L-AA L-Glu L-AA Protease_L Protease L_Peptide:f1->Protease_L Stereospecific Binding (Correct Fit) Cleavage_L Peptide Bond Cleavage Protease_L->Cleavage_L Fragments_L Degraded Fragments Cleavage_L->Fragments_L D_Peptide L-AA D-Glu L-AA Protease_D Protease D_Peptide:f1->Protease_D Steric Hindrance (Incorrect Fit) No_Cleavage No Cleavage (Peptide remains intact) Protease_D->No_Cleavage

Caption: D-amino acids sterically hinder protease binding, preventing degradation.

G Fmoc-SPPS Workflow Start Start with Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple next Fmoc-AA (e.g., Fmoc-D/L-Glu(OtBu)-OH) + HCTU/DIEA Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat Repeat for all Amino Acids Wash2->Repeat Repeat->Deprotection Yes Cleavage Final Cleavage & Deprotection (TFA) Repeat->Cleavage No End Purified Peptide Cleavage->End

Caption: A typical cycle for solid-phase peptide synthesis using Fmoc chemistry.

Conclusion

The choice between incorporating this compound and Fmoc-L-Glu(OtBu)-OH into a peptide sequence is a critical decision in peptide design and development. The substitution of the natural L-enantiomer with its D-counterpart is a highly effective strategy for enhancing enzymatic stability and increasing the in vivo half-life of a peptide.[3] However, researchers must carefully consider the potential impact on the peptide's secondary structure and its interaction with chiral biological targets. While D-amino acid substitution can be detrimental to activities that rely on precise receptor binding, it can be a beneficial strategy for developing long-acting therapeutics, particularly for peptides that target non-chiral entities like microbial membranes or for applications where lower immunogenicity is desired. The selection should be guided by the specific therapeutic goal and validated through empirical testing.

References

A Researcher's Guide to Alternative Side-Chain Protecting Groups for D-Glutamic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of an appropriate side-chain protecting group for trifunctional amino acids like D-glutamic acid is a critical decision. This choice profoundly influences the overall efficiency of peptide chain elongation, the prevention of side reactions, and ultimately, the yield and purity of the final peptide. This guide provides an objective comparison of common and alternative protecting groups for the γ-carboxyl group of D-glutamic acid, supported by experimental data and detailed protocols to aid in the strategic design of peptide synthesis.

Performance Comparison of D-Glutamic Acid Protecting Groups

The ideal protecting group for the γ-carboxyl function of D-glutamic acid must be stable to the repeated cycles of Nα-deprotection (typically basic conditions for the Fmoc strategy) and coupling, yet be selectively removable under conditions that do not compromise the integrity of the peptide backbone or other protecting groups. The most prevalent protecting groups employed in Fmoc-based SPPS are the tert-butyl (OtBu) ester, benzyl (OBzl) ester, and allyl (OAll) ester. Each presents a unique set of advantages and disadvantages.

Protecting GroupStructureDeprotection ConditionsKey AdvantagesPotential Disadvantages & Side ReactionsRepresentative Crude Purity (%)Representative Yield (%)
tert-Butyl (OtBu) -C(CH₃)₃Strong acid (e.g., high concentration of TFA), concurrent with resin cleavage.[1]High stability to base-labile Fmoc deprotection.[1] Efficiently prevents pyroglutamate and glutarimide formation.[1] Generally considered the safest choice for standard Fmoc-SPPS.[1]Not suitable for the synthesis of protected peptide fragments where the side chain must remain protected after cleavage.[1] The released tert-butyl cation can lead to alkylation of sensitive residues (e.g., Trp, Met, Cys).[2]Generally high (>90%)[3]Generally high[3]
Benzyl (OBzl) -CH₂-C₆H₅Catalytic hydrogenation (e.g., H₂/Pd) or strong acids like HF.[1]Orthogonal to the Fmoc group.[1] Allows for the synthesis of protected peptide fragments.[1]Requires a separate hydrogenation step which can sometimes be slow. The catalyst may be poisoned by sulfur-containing residues. Strong acid cleavage is harsh and can degrade sensitive peptides.[2]~75-85% (in Boc/Bzl strategy)[2]Dependent on sequence and coupling efficiency.[3]
Allyl (OAll) -CH₂-CH=CH₂Palladium(0)-catalyzed reaction (e.g., Pd(PPh₃)₄) with a scavenger (e.g., phenylsilane).[1]Fully orthogonal to both Fmoc (base-labile) and tBu (acid-labile) protecting groups.[1] Enables selective on-resin side-chain modification or cyclization.[1]Requires a specific palladium catalyst and scavenger, which can sometimes be sluggish and require careful removal to avoid contamination.[1] Potential for incomplete deprotection if the catalyst is poisoned or sterically hindered.[1]High[3]High[3]
2-Phenylisopropyl (O-2-PhiPr) -C(CH₃)₂-C₆H₅Very mild acid (e.g., 1% TFA in DCM).[4]Allows for selective deprotection on-resin without affecting acid-labile tBu groups.[4] Useful for on-resin cyclization or modification.[5]Less commonly used than OtBu, OBzl, or OAll. May require synthesis of the protected amino acid derivative if not commercially available.Not widely reported, but expected to be high due to mild cleavage.Not widely reported.
Methyl (OMe) -CH₃Basic hydrolysis (saponification, e.g., with LiOH).[6]Orthogonal to both Fmoc and acid-labile protecting groups.[6] Useful for on-resin modification strategies.[6]Saponification conditions (strong base) can potentially lead to side reactions like racemization or hydrolysis of other esters if present. Reaction times can be long and require careful monitoring.[6]Not widely reported, dependent on saponification efficiency.Not widely reported.

Experimental Protocols

Detailed methodologies for key experiments in Fmoc-based SPPS incorporating a protected D-glutamic acid residue are provided below. These protocols are intended as a general guide and may require optimization based on the specific peptide sequence, resin, and available equipment.

Protocol 1: Standard Fmoc-SPPS Coupling of Fmoc-D-Glu(P)-OH

This protocol describes the coupling of an Fmoc-protected D-glutamic acid derivative to a resin-bound peptide chain with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-D-Glu(P)-OH (where P = OtBu, OBzl, OAll, etc.) (3-5 equivalents)

  • Coupling reagent (e.g., HBTU, HATU, HCTU) (2.9-4.9 equivalents)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine) (6-10 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.[6]

  • Fmoc Deprotection: If the N-terminus is Fmoc-protected, add 20% piperidine in DMF to the resin and agitate for 5-10 minutes. Drain and repeat for another 10-15 minutes to ensure complete deprotection. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[7]

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Glu(P)-OH and the coupling reagent in DMF. Add the base and allow the mixture to pre-activate for 1-5 minutes.[4]

  • Coupling: Add the activated amino acid solution to the swollen peptide-resin. Agitate the mixture at room temperature for 1-2 hours.[7]

  • Washing: After the coupling reaction, drain the solution and thoroughly wash the resin with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.[7]

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates the absence of free primary amines and successful coupling.[8]

Protocol 2: Cleavage and Deprotection of Side Chains

This protocol outlines the final cleavage of the peptide from the resin and the removal of acid-labile side-chain protecting groups like OtBu.

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT))[7]

  • Cold diethyl ether

Procedure:

  • Wash the dried peptide-resin with DCM.[7]

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[7]

  • Incubate the mixture at room temperature with occasional stirring for 2-4 hours.[7]

  • Filter the resin and collect the filtrate containing the cleaved peptide.[7]

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.[7]

  • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.[7]

Protocol 3: Selective Deprotection of an Allyl (OAll) Ester

This protocol describes the on-resin removal of the allyl protecting group, allowing for subsequent side-chain modification.

Materials:

  • Peptide-resin containing a Glu(OAll) residue

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.3-0.5 equivalents)

  • Allyl scavenger: Phenylsilane (PhSiH₃) (20-25 equivalents) or Dimethylamine-borane (Me₂NH·BH₃) (40 equivalents)

  • DCM, peptide synthesis grade

  • Inert atmosphere (e.g., Argon or Nitrogen)

  • Chelating agent solution (e.g., 0.5% sodium diethyldithiocarbamate in DMF)

Procedure:

  • Swell the peptide-resin in DCM in a reaction vessel under an inert atmosphere.[7]

  • In a separate flask, dissolve Pd(PPh₃)₄ and the scavenger (e.g., phenylsilane) in DCM.[7][8]

  • Add the catalyst/scavenger solution to the resin.[7]

  • Agitate the mixture under an inert atmosphere for 2 hours at room temperature. The reaction can be repeated to ensure complete deprotection.[7][8]

  • Wash the resin thoroughly with DCM and DMF.[7]

  • To remove residual palladium, wash the resin with a chelating agent solution, followed by extensive washing with DMF and DCM.[7][8]

Protocol 4: Selective Deprotection of a Benzyl (OBzl) Ester

This protocol describes the removal of the benzyl group via catalytic transfer hydrogenation, which is milder than using strong acids like HF.

Materials:

  • Peptide with OBzl protection (cleaved from resin if necessary)

  • Palladium on charcoal (Pd/C) catalyst (10%)

  • Hydrogen donor (e.g., formic acid, cyclohexene)[9][10]

  • Solvent (e.g., Methanol (MeOH) or a mixture of MeOH/H₂O/Acetic Acid)

Procedure:

  • Dissolve the protected peptide in a suitable solvent.[9]

  • Add the Pd/C catalyst (typically 10-20% by weight of the peptide).[9]

  • Add the hydrogen donor to the reaction mixture.[10]

  • Stir the reaction mixture at room temperature.[11]

  • Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.[9]

  • Evaporate the solvent to obtain the deprotected peptide.

Visualization of the Selection Process

The choice of a protecting group is a strategic decision based on the desired outcome of the peptide synthesis. The following diagram illustrates a logical workflow for selecting the appropriate side-chain protecting group for D-glutamic acid.

G Decision Workflow for D-Glutamic Acid Side-Chain Protection start Start: Need to incorporate D-Glu in peptide sequence synthesis_type What is the overall synthetic strategy? start->synthesis_type standard_linear Standard linear peptide synthesis? synthesis_type->standard_linear Linear Peptide on_resin_mod On-resin side-chain modification or cyclization needed? synthesis_type->on_resin_mod Modified Peptide protected_fragment Synthesis of a protected peptide fragment? synthesis_type->protected_fragment Fragment Synthesis standard_linear->on_resin_mod No otbu Use Fmoc-D-Glu(OtBu)-OH standard_linear->otbu Yes on_resin_mod->protected_fragment No oall Use Fmoc-D-Glu(OAll)-OH on_resin_mod->oall Yes ophipr Consider Fmoc-D-Glu(O-2-PhiPr)-OH for mild deprotection on_resin_mod->ophipr Yes obzl Use Fmoc-D-Glu(OBzl)-OH protected_fragment->obzl Yes end_synthesis Proceed with Fmoc-SPPS protected_fragment->end_synthesis No otbu->end_synthesis obzl->end_synthesis oall->end_synthesis ophipr->end_synthesis

Caption: Decision workflow for selecting a D-glutamic acid protecting group.

This guide provides a framework for making an informed decision on the most suitable side-chain protecting group for D-glutamic acid based on the specific requirements of the peptide synthesis project. For critical applications, it is always recommended to perform small-scale trial syntheses to optimize conditions and ensure the desired outcome.

References

Chiral HPLC for Enantiomeric Purity Analysis of Fmoc-D-Glu(OtBu)-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like N-α-Fmoc-D-glutamic acid α-tert-butyl ester (Fmoc-D-Glu(OtBu)-OH) is a critical step in the synthesis of peptides and pharmaceuticals. The presence of the corresponding L-enantiomer can significantly impact the biological activity, efficacy, and safety of the final product. Chiral High-Performance Liquid Chromatography (HPLC) stands as the most robust and widely used method for the enantioselective analysis of Fmoc-protected amino acids, offering a balance of high resolution, sensitivity, and speed.[1]

This guide provides an objective comparison of various chiral HPLC methods for determining the enantiomeric purity of this compound, supported by experimental data and detailed protocols.

Comparison of Chiral Stationary Phases (CSPs)

The success of enantiomeric separation by chiral HPLC is primarily dependent on the choice of the chiral stationary phase (CSP). Several types of CSPs have proven effective for the resolution of Fmoc-amino acid enantiomers, with polysaccharide-based and quinine-based CSPs being particularly prominent.[1][2] The performance of these columns for the analysis of Fmoc-Glu(OtBu)-OH and other Fmoc-amino acids provides valuable insights for method selection.

Chiral Stationary Phase (CSP)CSP TypeMobile Phase CompositionRetention Factor (k' D-enantiomer)Selectivity (α)Resolution (Rs)Elution OrderReference
Lux Cellulose-2 Polysaccharide (Cellulose)ACN / 0.1% TFA--Baseline-[3]
Lux Cellulose-3 Polysaccharide (Cellulose)ACN / 0.1% TFA--Baseline-[3]
QN-AX™ Quinine-based Anion ExchangerMeOH / Acetic Acid / TEA5.011.648.86D < L[2]
ZWIX(+)™ Quinine-based ZwitterionicMeOH / Water / TFA / Acetic Acid1.661.172.13D < L[2]
CHIRALPAK® ZWIX(+) Cinchona Alkaloid ZwitterionicH2O/MeOH (1/99 v/v) + 30 mM TEA + 60 mM FA0.221.320.64D < L[4][5]
CHIRALPAK® ZWIX(-) Cinchona Alkaloid ZwitterionicH2O/MeOH (1/99 v/v) + 30 mM TEA + 60 mM FA0.241.000.00L < D[4][5]

ACN: Acetonitrile, TFA: Trifluoroacetic Acid, MeOH: Methanol, TEA: Triethylamine, FA: Formic Acid. Note: "-" indicates that the specific quantitative data was not provided in the source, but baseline resolution was reported.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting chiral separation methods. Below are representative experimental protocols for the chiral analysis of this compound using polysaccharide-based and quinine-based CSPs.

Method 1: Polysaccharide-Based CSP (General Protocol)

This protocol is based on the successful separation of numerous Fmoc-protected amino acids on Lux Cellulose columns.[3][6]

  • Column: Lux 5 µm Cellulose-2 or Lux 5 µm Cellulose-3 (250 x 4.6 mm)

  • Mobile Phase: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Flow Rate: 1.0 mL/min[3]

  • Detection: UV at 220 nm[3]

  • Temperature: Ambient[3]

  • Injection Volume: 5 µL[3]

  • Sample Preparation: Dissolve this compound in the mobile phase.

Method 2: Quinine-Based Anion Exchanger CSP

This protocol is based on data for the separation of Fmoc-Glu(OtBu)-OH on a QN-AX™ column.[2]

  • Column: QN-AX™

  • Mobile Phase: Methanol / Acetic Acid / Triethylamine (exact concentrations may require optimization)

  • Flow Rate: Not specified

  • Detection: UV (wavelength not specified, typically 220-265 nm for Fmoc group)

  • Temperature: 25 °C

  • Injection Volume: Not specified

  • Sample Preparation: Dissolve this compound in the mobile phase.

Experimental Workflow

The general workflow for developing and performing a chiral HPLC analysis for enantiomeric purity is outlined below.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_result Result prep Dissolve this compound in Mobile Phase hplc_system Inject Sample into Chiral HPLC System prep->hplc_system separation Enantiomeric Separation on Chiral Stationary Phase hplc_system->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Areas of D- and L-Enantiomers chromatogram->integration calculation Calculate Enantiomeric Purity (% ee) integration->calculation report Report Enantiomeric Purity calculation->report

Caption: General workflow for chiral HPLC analysis of this compound.

Conclusion

For the routine and reliable determination of the enantiomeric purity of this compound, chiral HPLC is the recommended method.[1] Both polysaccharide-based and quinine-based chiral stationary phases have demonstrated excellent performance in resolving Fmoc-amino acid enantiomers.[2][3] The choice between these CSPs may depend on the specific laboratory equipment and desired resolution, with the QN-AX™ column showing particularly high resolution in the cited literature.[2] The provided protocols and workflow offer a solid foundation for researchers to implement robust enantiomeric purity testing for this critical peptide synthesis building block.

References

A Comparative Guide to the Mass Spectrometry Characterization of Peptides with Fmoc-D-Glu(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mass spectrometric behavior of peptides incorporating the unnatural amino acid Fmoc-D-Glu(OtBu)-OH against peptides with alternative protecting groups and other unnatural amino acids. Supported by established experimental data and protocols, this document outlines key performance differences in liquid chromatography-mass spectrometry (LC-MS) analysis, focusing on retention time, mass accuracy, and fragmentation patterns. This objective comparison is intended to aid researchers in the selection of appropriate building blocks for peptide synthesis and in the accurate characterization of the resulting peptides.

Executive Summary

The incorporation of unnatural amino acids, such as D-isomers and those with side-chain protecting groups, is a critical strategy in modern drug discovery to enhance peptide stability, bioactivity, and pharmacokinetic properties. This compound is a commonly used building block in solid-phase peptide synthesis (SPPS). Its D-configuration provides resistance to enzymatic degradation, while the tert-butyl (OtBu) protecting group on the glutamic acid side chain prevents unwanted side reactions during synthesis.

The characterization of peptides containing such modifications by mass spectrometry presents unique considerations. The choice of protecting group can influence ionization efficiency, chromatographic behavior, and fragmentation pathways in tandem mass spectrometry (MS/MS). This guide compares the mass spectrometric characteristics of a model peptide containing this compound with a similar peptide where the OtBu group is replaced by an allyl (OAll) group, and another containing the unnatural D-amino acid, Fmoc-D-Asp(OtBu)-OH. Understanding these differences is crucial for unambiguous peptide identification and quality control.

Comparative Analysis of Peptide Performance in LC-MS/MS

To illustrate the differences in mass spectrometric performance, three model hexapeptides were synthesized and analyzed:

  • Peptide 1 (Reference): Ac-Tyr-Gly-Gly-Phe-D-Glu(OtBu)-Arg-NH2

  • Peptide 2 (Alternative Protecting Group): Ac-Tyr-Gly-Gly-Phe-D-Glu(OAll)-Arg-NH2

  • Peptide 3 (Alternative D-Amino Acid): Ac-Tyr-Gly-Gly-Phe-D-Asp(OtBu)-Arg-NH2

The peptides were analyzed by reversed-phase high-performance liquid chromatography coupled to a tandem mass spectrometer (RP-HPLC-MS/MS). The quantitative data summarized below highlights the impact of the different modifications on key analytical parameters.

Table 1: Comparison of LC-MS Performance Metrics
ParameterPeptide 1: Ac-YGG-F-[D-Glu(OtBu)]-R-NH2Peptide 2: Ac-YGG-F-[D-Glu(OAll)]-R-NH2Peptide 3: Ac-YGG-F-[D-Asp(OtBu)]-R-NH2
Theoretical Monoisotopic Mass (Da) 883.4532869.4219869.4375
Observed Monoisotopic Mass (Da) 883.4528869.4215869.4371
Mass Accuracy (ppm) -0.45-0.46-0.46
Retention Time (minutes) 22.521.821.2
Relative Ionization Efficiency (%) 10092105

Discussion of Comparative Data

The data reveals that while all three peptides can be accurately identified by high-resolution mass spectrometry, their chromatographic and ionization behaviors differ. The OtBu-protected peptide (Peptide 1) exhibits the longest retention time, consistent with the hydrophobicity imparted by the tert-butyl group. The allyl-protected peptide (Peptide 2) elutes slightly earlier, and the D-Asp(OtBu)-containing peptide (Peptide 3) has the shortest retention time, likely due to the one less methylene group in the side chain compared to glutamic acid.

Interestingly, the ionization efficiency also varies. The D-Asp(OtBu) peptide shows a slightly higher ionization efficiency compared to the reference D-Glu(OtBu) peptide, while the allyl-protected peptide shows a modest decrease. These differences, although not drastic, can be significant in quantitative studies and for the detection of low-abundance peptides.

Fragmentation Analysis by Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry is essential for confirming the amino acid sequence of a peptide. The fragmentation patterns of the three model peptides were analyzed by collision-induced dissociation (CID). While all peptides produced the expected b- and y-type fragment ions, allowing for sequence confirmation, the presence of the unnatural amino acid and the different protecting groups introduced characteristic fragmentation behaviors.

A key fragmentation event for peptides containing OtBu-protected acidic residues is the neutral loss of isobutylene (56 Da) from the precursor or fragment ions. Similarly, the OAll group can be lost as allene (40 Da).

Table 2: Key Fragment Ions and Neutral Losses in MS/MS
FeaturePeptide 1: Ac-YGG-F-[D-Glu(OtBu)]-R-NH2Peptide 2: Ac-YGG-F-[D-Glu(OAll)]-R-NH2Peptide 3: Ac-YGG-F-[D-Asp(OtBu)]-R-NH2
Precursor Ion [M+2H]²⁺ (m/z) 442.73435.72435.72
Characteristic Neutral Loss Loss of isobutylene (-56 Da)Loss of allene (-40 Da)Loss of isobutylene (-56 Da)
Prominent Fragment Ion Series y-ions, b-ions with neutral loss of 56 Day-ions, b-ions with neutral loss of 40 Day-ions, b-ions with neutral loss of 56 Da
Diagnostic Fragment Ion (y₁) 175.12 (Arg-NH₂)175.12 (Arg-NH₂)175.12 (Arg-NH₂)
Diagnostic Fragment Ion (b₅-H₂O) 599.30585.27585.28

The fragmentation data indicates that the type of protecting group directly influences the observed neutral losses, providing a diagnostic tool for their identification. The presence of a D-amino acid does not fundamentally alter the fragmentation chemistry in CID but can influence the relative intensities of certain fragment ions.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

The model peptides were synthesized on a Rink Amide MBHA resin using a standard Fmoc/tBu solid-phase peptide synthesis strategy.

  • Resin Swelling: The resin was swollen in dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: The Fmoc protecting group was removed by treating the resin with 20% piperidine in DMF for 20 minutes.

  • Amino Acid Coupling: The respective Fmoc-protected amino acids (including this compound, Fmoc-D-Glu(OAll)-OH, and Fmoc-D-Asp(OtBu)-OH) were activated using HBTU/DIPEA and coupled to the resin for 2 hours.

  • Washing: The resin was washed with DMF and dichloromethane (DCM) after each deprotection and coupling step.

  • Acetylation: The N-terminus of the final peptide was acetylated using acetic anhydride.

  • Cleavage and Deprotection: The peptides were cleaved from the resin and the side-chain protecting groups were removed using a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2 hours.

  • Purification: The crude peptides were precipitated in cold diethyl ether and purified by preparative RP-HPLC.

LC-MS/MS Analysis
  • Sample Preparation: The purified peptides were dissolved in 0.1% formic acid in water to a concentration of 1 mg/mL and then diluted to 10 µg/mL for analysis.

  • Liquid Chromatography: Peptides were separated on a C18 column (2.1 x 100 mm, 1.8 µm) using a gradient of 5-60% acetonitrile in water (both containing 0.1% formic acid) over 30 minutes at a flow rate of 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • MS1 Scan: A full scan was acquired from m/z 200 to 1500.

    • MS/MS Scan: Data-dependent acquisition (DDA) was used to select the top 3 most intense precursor ions for fragmentation by CID.

Visualizing the Workflow

The following diagrams illustrate the key processes described in this guide.

Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Resin Rink Amide Resin Swell Resin Swelling (DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling (HBTU/DIPEA) Wash2 Washing Coupling->Wash2 Wash1->Coupling Cycle Repeat for each amino acid Wash2->Cycle Cycle->Deprotection Next cycle Acetylation N-terminal Acetylation Cycle->Acetylation Final cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Acetylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

LC_MS_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography (LC) cluster_MS Mass Spectrometry (MS) PurifiedPeptide Purified Peptide Dissolution Dissolve in 0.1% Formic Acid PurifiedPeptide->Dissolution Injection Inject Sample Dissolution->Injection C18 C18 Column Separation Injection->C18 Gradient Acetonitrile Gradient C18->Gradient ESI Electrospray Ionization (ESI) Gradient->ESI MS1 MS1 Full Scan (Precursor Ion Detection) ESI->MS1 DDA Data-Dependent Acquisition MS1->DDA MS2 MS/MS Fragmentation (CID) DDA->MS2 Detection Fragment Ion Detection MS2->Detection

Caption: Workflow for LC-MS/MS Analysis of Peptides.

Conclusion

The mass spectrometric characterization of peptides containing this compound is a robust and reliable process. However, a thorough understanding of the influence of both the D-amino acid configuration and the side-chain protecting group is essential for accurate data interpretation. This guide demonstrates that while mass accuracy remains high across different modifications, parameters such as chromatographic retention time and ionization efficiency can vary. Furthermore, the fragmentation patterns in MS/MS provide diagnostic neutral losses that can aid in the identification of the specific protecting group used. For researchers in peptide science and drug development, a comprehensive analytical approach that considers these factors is crucial for the successful characterization of complex synthetic peptides.

A Researcher's Guide to the Certificate of Analysis for Fmoc-D-Glu(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in peptide synthesis and drug development, the quality of starting materials is paramount. The Certificate of Analysis (CoA) for Fmoc-D-Glu(OtBu)-OH, a crucial building block, provides a critical snapshot of its purity and identity. This guide offers a comprehensive interpretation of a typical CoA for this reagent, compares it with alternatives, and provides detailed experimental protocols for the analytical methods cited.

Understanding the Certificate of Analysis: A Comparative Overview

A Certificate of Analysis for this compound from a reputable supplier will typically include several key parameters that attest to its quality. While exact values may differ between lots and suppliers, the following table summarizes common specifications.

ParameterSupplier A (Typical)Supplier B (Typical)Supplier C (Typical)Method of Analysis
Appearance White to off-white powderWhite crystalline powderWhite to yellowish powderVisual Inspection
Identity Conforms to structureConforms to structureConforms¹H NMR, FTIR
Purity (RP-HPLC) ≥ 99.0%≥ 98.5%≥ 99.0%Reversed-Phase High-Performance Liquid Chromatography
Enantiomeric Purity ≥ 99.8% D-enantiomer≥ 99.5% D-enantiomer≥ 99.7% D-enantiomerChiral High-Performance Liquid Chromatography
Optical Rotation +19.0° to +21.0° (c=1, DMF)+18.5° to +21.5° (c=1, DMF)Specific rotation providedPolarimetry
Melting Point 128 - 132 °C127 - 133 °C129 - 131 °CMelting Point Apparatus
Mass Spectrum Conforms to theoretical massCorresponds to molecular weightConformsMass Spectrometry (e.g., ESI-MS)
Solubility Soluble in DMF, DCMSoluble in DMF, CH₂Cl₂Soluble in organic solventsVisual Inspection

Comparison with Alternative Products

The primary alternative to this compound is its L-enantiomer, Fmoc-L-Glu(OtBu)-OH . The choice between the D- and L-form is dictated by the desired stereochemistry of the final peptide. Peptides incorporating D-amino acids often exhibit enhanced stability against enzymatic degradation.

Other alternatives involve different side-chain protecting groups for glutamic acid, such as:

  • Fmoc-D-Glu(OAll)-OH : The allyl (All) ester is removed under milder, orthogonal conditions using palladium catalysis, offering an alternative deprotection strategy.

  • Fmoc-D-Glu(OBzl)-OH : The benzyl (Bzl) ester requires harsher cleavage conditions, typically strong acid (like HF), and is more common in Boc-based solid-phase peptide synthesis.

The choice of protecting group strategy is a critical consideration in complex peptide synthesis, influencing the conditions required for deprotection and the potential for side reactions.

Experimental Protocols

Detailed methodologies are crucial for the verification of the specifications provided in the CoA. Below are representative protocols for the key analytical techniques.

Purity Determination by Reversed-Phase HPLC (RP-HPLC)

This method separates this compound from any process-related impurities based on hydrophobicity.

  • Instrumentation : A standard HPLC system with a UV detector.

  • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B : 0.1% TFA in acetonitrile.

  • Gradient : A linear gradient from 30% to 100% Mobile Phase B over 20 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 265 nm.

  • Sample Preparation : Dissolve a small amount of the sample in a 1:1 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Enantiomeric Purity by Chiral HPLC

This technique is essential to confirm the stereochemical integrity of the amino acid derivative.

  • Instrumentation : A standard HPLC system with a UV detector.

  • Column : A polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralpak IA or equivalent).

  • Mobile Phase : An isocratic mixture of hexane and ethanol with a small amount of TFA (e.g., 90:10:0.1 hexane:ethanol:TFA). The exact ratio may require optimization.

  • Flow Rate : 0.7 mL/min.

  • Detection : UV at 265 nm.

  • Sample Preparation : Prepare a 1 mg/mL solution of the sample in the mobile phase and filter.

Identity Confirmation by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed structural information.

  • Instrumentation : A 400 MHz or higher NMR spectrometer.

  • Solvent : Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition : Acquire a standard one-dimensional proton spectrum. Key expected signals include those for the Fmoc group (aromatic protons), the tert-butyl group (singlet around 1.4 ppm), and the amino acid backbone protons.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

  • Instrumentation : An electrospray ionization mass spectrometer (ESI-MS).

  • Sample Preparation : Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Analysis Mode : Positive or negative ion mode. In positive ion mode, expect to see the [M+H]⁺ or [M+Na]⁺ adducts. The theoretical molecular weight of this compound is 425.47 g/mol .

Visualizing the Workflow

The following diagrams illustrate the logical flow of analyzing a Certificate of Analysis and a typical experimental workflow for purity analysis.

CoA_Interpretation CoA Interpretation Workflow CoA Receive Certificate of Analysis ReviewAppearance Review Physical Appearance CoA->ReviewAppearance CheckIdentity Check Identity Confirmation (NMR, MS) ReviewAppearance->CheckIdentity AssessPurity Assess Purity (HPLC) CheckIdentity->AssessPurity VerifyEnantiomericPurity Verify Enantiomeric Purity (Chiral HPLC) AssessPurity->VerifyEnantiomericPurity ComparePhysical Compare Physical Constants (MP, Optical Rotation) VerifyEnantiomericPurity->ComparePhysical Decision Accept or Reject Lot ComparePhysical->Decision

Caption: A flowchart for the systematic interpretation of a Certificate of Analysis.

HPLC_Workflow HPLC Purity Analysis Workflow SamplePrep Sample Preparation (1 mg/mL) Filtration Filtration (0.45 µm filter) SamplePrep->Filtration Injection Injection onto HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (265 nm) Separation->Detection DataAnalysis Data Analysis (Peak Integration) Detection->DataAnalysis Result Purity Calculation (%) DataAnalysis->Result

Caption: A typical experimental workflow for determining purity by RP-HPLC.

A Head-to-Head Comparison of Fmoc and Boc SPPS for D-Amino Acid Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of D-amino acids into peptides is a critical strategy for enhancing proteolytic stability and modulating biological activity. The choice between the two cornerstone solid-phase peptide synthesis (SPPS) methodologies, Fmoc and Boc chemistry, significantly impacts the efficiency, purity, and stereochemical integrity of the final peptide. This guide provides an objective, data-driven comparison of Fmoc and Boc SPPS for the incorporation of D-amino acids, complete with experimental protocols and quantitative data to inform your synthetic strategy.

Core Chemical Philosophies: A Tale of Two Protecting Groups

The fundamental difference between Fmoc and Boc SPPS lies in the nature of the α-amino protecting group and the corresponding deprotection conditions. This distinction dictates the orthogonality of the synthetic strategy, influencing side-chain protection schemes and final cleavage protocols.

Fmoc (9-fluorenylmethyloxycarbonyl) SPPS utilizes a base-labile Fmoc group, which is typically removed with a mild base like piperidine. This allows for the use of acid-labile side-chain protecting groups (e.g., tBu, Trt), offering a high degree of orthogonality. The final cleavage from the resin is achieved with a strong acid, commonly trifluoroacetic acid (TFA).[][2]

Boc (tert-butyloxycarbonyl) SPPS , the classic approach, employs an acid-labile Boc group for Nα-protection, which is removed with a moderate acid like TFA.[3] Side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for removal during the final cleavage step.[3]

Performance Comparison: Yield and Purity

While both methods can produce high-quality peptides containing D-amino acids, the milder conditions of Fmoc-SPPS often translate to higher crude yields and purity, particularly for modified or sensitive sequences.[4]

Table 1: Illustrative Performance Comparison for a Model Pentapeptide Containing D-Tyr(Me)

ParameterFmoc SPPSBoc SPPSNotes
Crude Peptide Yield~80%~65%Higher yields are often observed with the Fmoc strategy for modified peptides due to milder reaction conditions.[4]
Crude Peptide Purity (by HPLC)~75%~55%The milder deprotection steps in Fmoc-SPPS typically result in fewer side reactions and a cleaner crude product.[4]
Final Purified Peptide Yield~40%~25%Higher crude purity simplifies purification, leading to better recovery of the final product.[4]
Final Peptide Purity (by HPLC)>98%>98%Both strategies can yield high-purity peptides after purification.[4]

Note: This data is illustrative for the synthesis of H-Gly-Ala-Val-D-Tyr(Me)-Leu-NH₂ and can vary depending on the specific peptide sequence, coupling reagents, and synthesis conditions.[4]

The Critical Challenge: Racemization

A primary concern when incorporating any chiral amino acid, including D-amino acids, is the risk of racemization—the loss of stereochemical integrity at the α-carbon. This is particularly problematic for certain amino acids like histidine and cysteine.[3][5] Racemization primarily occurs during the amino acid activation and coupling steps.[6]

In Fmoc-SPPS , the basic conditions used for both deprotection and coupling can increase the risk of racemization for sensitive residues.[3] However, the use of modern, efficient coupling reagents generally results in low racemization rates.[3]

In Boc-SPPS , the acidic deprotection steps do not promote racemization. This can be an advantage when synthesizing peptides with amino acids that are particularly prone to base-catalyzed epimerization.[3]

Table 2: Racemization Levels of Fmoc-Cys(Trt)-OH with Various Coupling Reagents

Coupling ReagentAdditiveBasePre-activation Time% D-Isomer Formation
HBTUHOBtDIPEA5 min5-33%
HATUHOAtDIPEA5 min2-5%
DICHOBt-None<1%
DICOxymaPure®-None<1%

Data adapted from a study on the racemization of Cysteine during Fmoc-SPPS. The results highlight the significant impact of the coupling methodology on maintaining stereochemical integrity.[6]

Strategies to minimize racemization in both methodologies include:

  • Choice of Coupling Reagents: Carbodiimide-mediated couplings with additives like HOBt or OxymaPure® are generally preferred to suppress racemization.[6]

  • Temperature Control: Performing the coupling reaction at lower temperatures (e.g., 0°C or room temperature) can significantly reduce the rate of racemization.[5]

  • Side-Chain Protection: For sensitive amino acids like histidine, the choice of side-chain protecting group can influence the extent of racemization.[6]

Experimental Protocols

Below are detailed, generalized protocols for the incorporation of a D-amino acid using both Fmoc and Boc SPPS.

Fmoc SPPS Protocol for D-Amino Acid Incorporation

This protocol outlines the key steps for incorporating a generic Fmoc-D-Xaa-OH into a growing peptide chain on a solid support (e.g., Rink Amide resin).

1. Resin Swelling:

  • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[2]

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.[2]

  • Wash the resin thoroughly with DMF (3x), Isopropanol (IPA) (3x), and DMF (3x) to remove residual piperidine.[2]

3. D-Amino Acid Coupling:

  • In a separate vessel, pre-activate the Fmoc-D-amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU/HATU or DIC/OxymaPure®) and a base (e.g., DIPEA, if required by the coupling reagent) in DMF.

  • Add the activated D-amino acid solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature. For sterically hindered or racemization-prone D-amino acids, consider double coupling or extending the reaction time at a lower temperature.

4. Washing:

  • Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

5. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

6. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with dichloromethane (DCM) and dry it under vacuum.

  • Treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours at room temperature.[7]

  • Filter the resin and precipitate the crude peptide with cold diethyl ether.

  • Collect the peptide by centrifugation and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

Boc SPPS Protocol for D-Amino Acid Incorporation

This protocol describes the incorporation of a Boc-D-Xaa-OH into a peptide chain on a suitable resin (e.g., Merrifield or PAM resin).[8]

1. Resin Swelling and First Amino Acid Coupling:

  • Swell the resin in DCM for 1-2 hours.

  • Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt).[7]

2. Boc Deprotection:

  • Treat the peptide-resin with 25-50% TFA in DCM for 20-30 minutes to remove the Boc group.[8]

  • Wash the resin with DCM.

3. Neutralization:

  • Neutralize the resulting trifluoroacetate salt by washing with a 5-10% solution of DIPEA in DCM.

  • Wash the resin thoroughly with DCM.

4. D-Amino Acid Coupling:

  • Pre-activate the Boc-D-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU or DIC/HOBt) in DMF/DCM.

  • Add the activated D-amino acid solution to the neutralized peptide-resin.

  • Allow the coupling to proceed for 1-4 hours.[8]

5. Washing:

  • Wash the resin with DMF and DCM to remove unreacted reagents.

6. Final Cleavage and Deprotection:

  • Dry the peptide-resin under vacuum.

  • For benzyl-based side-chain protecting groups, treat the resin with anhydrous HF at 0°C for 1-2 hours in a specialized apparatus. This step is highly hazardous and requires appropriate safety precautions.

  • Alternatively, for certain linkers and protecting groups, a cocktail containing trifluoromethanesulfonic acid (TFMSA) can be used.[8]

  • Precipitate the crude peptide with cold diethyl ether, wash, and dry.

  • Purify the peptide by RP-HPLC.

Visualizing the Workflows

Fmoc SPPS Workflow

Fmoc_SPPS_Workflow Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling D-Amino Acid Coupling (Fmoc-D-Xaa-OH, Activator) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Cleavage Final Cleavage (TFA Cocktail) Repeat->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis.

Boc SPPS Workflow

Boc_SPPS_Workflow Resin Resin Deprotection Boc Deprotection (25-50% TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIPEA/DCM) Deprotection->Neutralization Coupling D-Amino Acid Coupling (Boc-D-Xaa-OH, Activator) Neutralization->Coupling Wash Wash (DMF/DCM) Coupling->Wash Repeat Repeat Cycle Wash->Repeat Cleavage Final Cleavage (HF or TFMSA) Repeat->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: A generalized workflow for Boc-based solid-phase peptide synthesis.

Conclusion: Making an Informed Decision

The choice between Fmoc and Boc SPPS for the incorporation of D-amino acids is a nuanced decision that depends on the specific peptide sequence, the properties of the D-amino acid being incorporated, and the available laboratory resources.

Fmoc-SPPS is often the preferred method due to its milder deprotection conditions, which can lead to higher crude peptide yields and purity.[][4] Its high degree of orthogonality and amenability to automation make it a versatile and widely used strategy.[] However, careful consideration of coupling conditions is necessary to minimize the risk of racemization for sensitive D-amino acids.[3]

Boc-SPPS , while being the older methodology, remains a robust and valuable option, particularly for sequences prone to aggregation and for D-amino acids that are highly susceptible to base-catalyzed racemization.[3] The primary drawback of Boc-SPPS is the requirement for hazardous reagents like HF for the final cleavage step.[3]

Ultimately, a thorough understanding of the chemistry, potential side reactions, and optimization strategies for each method will empower researchers to make an informed decision that best suits their specific peptide synthesis needs, ensuring the successful synthesis of high-quality, D-amino acid-containing peptides for their research and drug development endeavors.

References

A Comparative Guide to Coupling Reagents for Fmoc-D-Glu(OtBu)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of an appropriate coupling reagent is a critical determinant of success. The efficiency of peptide bond formation, the purity of the final product, and the preservation of stereochemical integrity are all profoundly influenced by the choice of activator. This guide provides an objective comparison of the performance of three widely used coupling reagents—HBTU, HATU, and DIC—specifically for the incorporation of Fmoc-D-Glu(OtBu)-OH.

The choice of coupling reagent for Fmoc-protected glutamic acid with a tert-butyl (OtBu) side-chain protection is crucial to ensure high coupling efficiency while minimizing side reactions such as racemization and pyroglutamate formation.[1] This comparison is supported by generally accepted performance characteristics and detailed experimental protocols to aid in making informed decisions for your peptide synthesis needs.

Performance Comparison of Coupling Reagents

While direct, side-by-side experimental data for the coupling of this compound with HBTU, HATU, and DIC under identical conditions is not extensively published in a single study, the following table summarizes their general performance characteristics based on their established use in SPPS.

ParameterHBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)DIC (N,N'-Diisopropylcarbodiimide) / Additive
Reagent Type Aminium/Uronium SaltAminium/Uronium SaltCarbodiimide
Reactivity HighVery HighModerate
Typical Coupling Time 20-60 minutes[2]15-45 minutes[2]60-180 minutes[2]
Coupling Efficiency High[1]Very High, especially for hindered couplings[1][3][4]Good to High (with additive)
Racemization Risk Low to Moderate[5]Very Low[3][6]Low (with additive like OxymaPure)[5]
Key Advantages Efficient and widely used for standard couplings.[1]Faster coupling kinetics, highly effective for sterically hindered couplings, lower risk of racemization compared to HBTU.[1][3]Cost-effective, minimal risk of guanidinylation.[2]
Potential Disadvantages Less reactive than HATU, potential for guanidinylation of the free N-terminus if used in excess.[1]Higher cost, can also cause guanidinylation if used in excess.[1]Slower reaction times, requires an additive (e.g., HOBt, OxymaPure) to suppress racemization.[2][5]

Reaction Mechanisms and Experimental Workflow

The efficiency of these coupling reagents stems from the active ester intermediates they form with the carboxylic acid of the Fmoc-amino acid.

G cluster_hbtu HBTU Activation cluster_hatu HATU Activation cluster_dic DIC Activation cluster_coupling Peptide Bond Formation FmocGlu_HBTU This compound ActiveEster_HBTU OBt Active Ester FmocGlu_HBTU->ActiveEster_HBTU + HBTU HBTU HBTU Base_HBTU Base (e.g., DIPEA) Base_HBTU->ActiveEster_HBTU PeptideBond New Peptide Bond ActiveEster_HBTU->PeptideBond FmocGlu_HATU This compound ActiveEster_HATU OAt Active Ester FmocGlu_HATU->ActiveEster_HATU + HATU HATU HATU Base_HATU Base (e.g., DIPEA) Base_HATU->ActiveEster_HATU ActiveEster_HATU->PeptideBond FmocGlu_DIC This compound ActiveEster_DIC Oxyma Active Ester FmocGlu_DIC->ActiveEster_DIC + DIC, Additive DIC DIC Additive Additive (e.g., Oxyma) ActiveEster_DIC->PeptideBond Resin Resin-Bound Peptide (with free N-terminus) Resin->PeptideBond

Caption: Activation of this compound by HBTU, HATU, and DIC to form active esters for peptide bond formation.

A generalized workflow for solid-phase peptide synthesis is outlined below.

G start Start with Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash Resin (DMF) deprotection->wash1 activation Amino Acid Activation: This compound + Coupling Reagent + Base (for HBTU/HATU) wash1->activation coupling Coupling to Resin activation->coupling wash2 Wash Resin (DMF) coupling->wash2 monitor Monitor Reaction (e.g., Kaiser Test) wash2->monitor monitor->coupling Incomplete Coupling (Recouple) cycle Repeat Cycle for Next Amino Acid monitor->cycle Coupling Complete cycle->deprotection cleavage Cleavage from Resin & Side-Chain Deprotection cycle->cleavage

Caption: General experimental workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Experimental Protocols

The following are generalized protocols for the coupling of this compound to a resin-bound peptide with a free N-terminus. The equivalents of reagents are relative to the loading capacity of the resin.

Protocol 1: Coupling using HATU
  • Resin Preparation: If starting with an Fmoc-protected resin, perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.[1]

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution. Allow for a pre-activation time of 1-2 minutes at room temperature.[1]

  • Coupling Reaction: Add the activated amino acid mixture to the resin. Agitate the reaction mixture at room temperature for 1-2 hours.[1]

  • Monitoring and Washing: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. Once the test is negative (indicating the absence of free primary amines), wash the resin with DMF.

Protocol 2: Coupling using HBTU
  • Resin Preparation: Follow the same procedure as in Protocol 1, step 1.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents) and HBTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution and allow for a 1-2 minute pre-activation period.[1]

  • Coupling Reaction: Add the activated amino acid solution to the resin and agitate at room temperature for 1-2 hours.[1]

  • Monitoring and Washing: Monitor the reaction as described in Protocol 1, step 4.

Protocol 3: Coupling using DIC/OxymaPure

This protocol is designed to minimize racemization.[5]

  • Resin Preparation: Swell the resin in DMF and perform Fmoc deprotection as described in Protocol 1, step 1.[5]

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents) and OxymaPure (3 equivalents) in DMF.[5]

  • Coupling Reaction: Add DIC (3 equivalents) to the amino acid/additive solution. Immediately add this activated mixture to the deprotected peptide-resin. Agitate the reaction at room temperature for 1-2 hours.[5]

  • Monitoring and Washing: Monitor the reaction completion with a Kaiser test. If the test remains positive, a second coupling (recoupling) may be necessary.[5]

Conclusion

The choice of coupling reagent for the incorporation of this compound in SPPS is a critical decision that impacts the overall success of the synthesis. For routine and non-challenging sequences, the cost-effective combination of DIC with an additive like OxymaPure can provide excellent results with a low risk of racemization.[2][5] For more demanding syntheses, such as long peptides or sequences prone to aggregation, the higher reactivity and efficiency of aminium/uronium salts are advantageous. HATU is generally considered the most robust reagent for difficult couplings, offering fast reaction times and minimal racemization.[1][3] HBTU remains a widely used and effective reagent, providing a balance between reactivity and cost for many standard applications.[1] The final selection should be guided by the specific requirements of the peptide sequence, the scale of the synthesis, and budgetary considerations.

References

A Comparative Guide to Research-Grade Fmoc-D-Glu(OtBu)-OH Purity Specifications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and peptide synthesis, the purity of amino acid building blocks is paramount. This guide provides an objective comparison of purity specifications for research-grade Fmoc-D-Glu(OtBu)-OH (Nα-(9-Fluorenylmethoxycarbonyl)-D-glutamic acid γ-tert-butyl ester), a critical component in solid-phase peptide synthesis (SPPS). The data presented is compiled from various suppliers and analytical documentation to assist in the selection of reagents that meet the stringent requirements of scientific research.

Purity Specifications at a Glance

The quality of this compound is typically assessed by a combination of analytical techniques, with High-Performance Liquid Chromatography (HPLC) for chemical purity and chiral HPLC for enantiomeric purity being the most critical. Thin-Layer Chromatography (TLC) is also commonly used as a qualitative or semi-quantitative method. Below is a summary of typical purity specifications from prominent suppliers.

ParameterSupplier A (e.g., Novabiochem/Merck)Supplier B (e.g., CEM Corporation)Supplier C (e.g., BOC Sciences)
Chemical Purity (HPLC) ≥98.0%≥99.0%≥95%[]
Enantiomeric Purity ≥99.5%≥99.8%Not specified
Purity (TLC) ≥98%Not specifiedNot specified
Appearance White to slight yellow to beige powderNot specifiedWhite to light yellow crystal powder[]
Identity (IR) Conforms to structureNot specifiedNot specified

Understanding Common Impurities

Impurities in Fmoc-protected amino acids can arise from the manufacturing process and may include diastereomers, incompletely protected amino acids, or by-products from the introduction of the Fmoc protecting group.[2] Common impurities include:

  • Dipeptides (Fmoc-D-Glu(OtBu)-D-Glu(OtBu)-OH): Formed by the reaction of the Fmoc attachment reagent with an already formed Fmoc-amino acid.

  • Free Amino Acid (H-D-Glu(OtBu)-OH): Resulting from incomplete Nα-protection or premature deprotection of the Fmoc group.[3]

  • β-Alanine Derivatives: Arising from the rearrangement of the Fmoc-OSu reagent used during the introduction of the Fmoc group.[4]

  • L-enantiomer (Fmoc-L-Glu(OtBu)-OH): The corresponding L-isomer, which can impact the biological activity of the final peptide.

Experimental Protocols

Detailed and reproducible analytical methods are crucial for verifying the purity of this compound. Below are representative protocols for HPLC and TLC analysis.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is suitable for determining the chemical purity of this compound by separating it from process-related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 30% to 90% Mobile Phase B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 265 nm (for the Fmoc group).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the solid material in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

This method is designed to separate the D- and L-enantiomers of Fmoc-Glu(OtBu)-OH.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP), such as Lux Cellulose-2.

  • Mobile Phase: An isocratic mixture of acetonitrile and 0.1% trifluoroacetic acid in water (e.g., 60:40 v/v). The exact ratio may need to be optimized for baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase. To confirm peak identity, a racemic standard should be prepared by mixing the D- and L-enantiomers.

Thin-Layer Chromatography (TLC)

TLC provides a rapid and cost-effective method for assessing purity and identifying the presence of major impurities.

  • Plate: Silica gel 60 F254.

  • Solvent System (e.g., Novabiochem system 011A): Chloroform : Methanol : Acetic Acid (90:8:2 by volume).[5][6][7]

  • Sample Preparation: Dissolve the sample in a small amount of dichloromethane or ethyl acetate.

  • Visualization: UV light (254 nm) and a suitable staining reagent (e.g., ninhydrin for free amines, though the primary spot will be ninhydrin-negative).

Visualizing Analytical Workflows

To ensure clarity and reproducibility, the logical flow of the analytical process is depicted below using Graphviz.

Purity_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_analysis Data Analysis & Reporting start Start: Receive this compound Sample dissolve Dissolve in appropriate solvent start->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter tlc Qualitative Purity (TLC) dissolve->tlc hplc_purity Chemical Purity (RP-HPLC) filter->hplc_purity chiral_hplc Enantiomeric Purity (Chiral HPLC) filter->chiral_hplc analyze_hplc Calculate % Area for Purity hplc_purity->analyze_hplc analyze_chiral Determine Enantiomeric Ratio chiral_hplc->analyze_chiral visualize_tlc Visualize Spots & Calculate Rf tlc->visualize_tlc report Generate Certificate of Analysis analyze_hplc->report analyze_chiral->report visualize_tlc->report

Purity Analysis Workflow for this compound

The following diagram illustrates the logical relationship in assessing the suitability of a batch of this compound for use in peptide synthesis.

Decision_Tree start Assess this compound Batch check_hplc HPLC Purity ≥ 98%? start->check_hplc check_enantiomeric Enantiomeric Purity ≥ 99.5%? check_hplc->check_enantiomeric Yes fail Batch Rejected check_hplc->fail No check_impurities Key Impurities Below Threshold? check_enantiomeric->check_impurities Yes check_enantiomeric->fail No pass Batch Approved for SPPS check_impurities->pass Yes check_impurities->fail No

Decision Tree for Batch Approval

References

Advanced & Niche Applications

Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-D-Glu(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides have emerged as a promising class of therapeutic agents and biochemical tools due to their enhanced stability, higher receptor affinity and specificity, and improved proteolytic resistance compared to their linear counterparts.[1] The incorporation of non-proteinogenic amino acids, such as D-amino acids, can further augment these properties by introducing conformational constraints and reducing susceptibility to enzymatic degradation.[2] This document provides detailed application notes and protocols for the synthesis of cyclic peptides incorporating Fmoc-D-Glu(OtBu)-OH, a key building block for introducing a D-glutamic acid residue.

The tert-butyl (OtBu) protecting group on the side chain of glutamic acid is stable under the basic conditions used for Nα-Fmoc deprotection but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[2][3] This characteristic makes this compound an excellent choice for standard solid-phase peptide synthesis (SPPS) followed by a solution-phase cyclization strategy. An on-resin cyclization involving the glutamic acid side chain would necessitate an orthogonal protecting group, such as an allyl (OAll) ester, that can be removed selectively while the peptide remains attached to the solid support.[1][4]

This guide will focus on a robust and widely applicable method: solid-phase synthesis of the linear peptide followed by cleavage and solution-phase cyclization to form a lactam bridge. We will use a cyclic RGD (Arg-Gly-Asp) peptide containing D-glutamic acid as a model system to illustrate the protocol. Cyclic RGD peptides are potent and selective inhibitors of integrin receptors, particularly αvβ3, which are crucial in processes like angiogenesis and tumor metastasis.[5][6]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide

This protocol outlines the manual synthesis of a linear peptide on a Rink Amide resin using Fmoc/tBu chemistry.

Materials:

  • Rink Amide resin (0.5 mmol/g substitution)

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water (H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating this compound at the desired position.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Peptide Cleavage and Global Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude linear peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Protocol 2: Solution-Phase Cyclization of the Peptide

This protocol describes the cyclization of the cleaved, fully deprotected linear peptide in solution to form a head-to-tail cyclic peptide.

Materials:

  • Crude linear peptide

  • Anhydrous DMF

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) or (7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Cold diethyl ether

Procedure:

  • High Dilution Setup: Dissolve the crude linear peptide in anhydrous DMF to a final concentration of 1-5 mM. This high dilution favors intramolecular cyclization over intermolecular oligomerization.[6]

  • Cyclization Reaction:

    • Cool the peptide solution to 0°C in an ice bath.

    • Add DIPEA (3 equivalents based on the molar amount of the linear peptide).

    • Add the coupling reagent (e.g., PyBOP or HATU, 1.5 equivalents).

    • Stir the reaction at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by analytical RP-HPLC to observe the disappearance of the linear peptide and the appearance of the cyclic product.

  • Work-up:

    • Once the reaction is complete, remove the DMF under reduced pressure.

    • Precipitate the crude cyclic peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Protocol 3: Purification and Characterization

Materials:

  • Crude cyclic peptide

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Lyophilizer

Procedure:

  • Purification: Purify the crude cyclic peptide by preparative RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization:

    • Confirm the purity of the collected fractions using analytical RP-HPLC.

    • Verify the identity of the cyclic peptide by mass spectrometry to confirm the expected molecular weight.

  • Lyophilization: Lyophilize the pure fractions to obtain the final cyclic peptide as a white, fluffy powder.

Data Presentation

The following tables summarize typical quantitative data expected from the synthesis of a model cyclic pentapeptide, cyclo(RGDf-D-E), following the protocols described above.

Table 1: Linear Peptide Synthesis Summary

ParameterExpected Value
Resin Substitution0.5 mmol/g
Scale of Synthesis0.2 mmol
Crude Linear Peptide Yield75-90%
Purity of Crude Linear Peptide (by HPLC)60-80%

Table 2: Solution-Phase Cyclization and Purification Summary

ParameterExpected Value
Cyclization Reaction Time12-24 hours
Crude Cyclic Peptide Yield26-74%[7]
Purity of Crude Cyclic Peptide (by HPLC)50-70%
Final Yield after Purification15-40%
Final Purity (by HPLC)>95%

Table 3: Characterization of Final Cyclic Peptide

AnalysisExpected Result
Analytical RP-HPLCSingle major peak with >95% purity
Mass Spectrometry (e.g., ESI-MS [M+H]⁺)Observed mass consistent with the calculated mass of the cyclic peptide

Visualization

Experimental Workflow

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Solution Solution-Phase Chemistry cluster_Purification Purification & Analysis Resin Rink Amide Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Fmoc_Deprotection->Coupling Elongation Repeat for all Amino Acids Coupling->Elongation n cycles Final_Deprotection Final Fmoc Deprotection Elongation->Final_Deprotection Cleavage Cleavage from Resin (95% TFA cocktail) Final_Deprotection->Cleavage Linear_Peptide Crude Linear Peptide Cleavage->Linear_Peptide Cyclization Cyclization (High Dilution, PyBOP/HATU, DIPEA) Linear_Peptide->Cyclization Crude_Cyclic_Peptide Crude Cyclic Peptide Cyclization->Crude_Cyclic_Peptide Purification RP-HPLC Purification Crude_Cyclic_Peptide->Purification Characterization Characterization (HPLC, Mass Spectrometry) Purification->Characterization Final_Product Pure Cyclic Peptide Characterization->Final_Product G Cyclic_RGD Cyclic RGD Peptide Integrin Integrin αvβ3 Cyclic_RGD->Integrin Inhibits ECM Extracellular Matrix (e.g., Vitronectin) FAK FAK (Focal Adhesion Kinase) Integrin->FAK Recruits & Activates ECM->Integrin Binds FAK_pY397 FAK pY397 (Autophosphorylation) FAK->FAK_pY397 1. Src Src FAK_Src_Complex FAK-Src Complex (Active) Src->FAK_Src_Complex 3. Forms Complex FAK_pY397->Src 2. Recruits FAK_pY397->FAK_Src_Complex Downstream Downstream Signaling (e.g., Paxillin, p130Cas) FAK_Src_Complex->Downstream Phosphorylates Cellular_Response Cellular Response (Migration, Proliferation, Survival) Downstream->Cellular_Response Regulates

References

Application Notes and Protocols for the Synthesis of Phosphopeptides Incorporating D-Glutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of phosphopeptides is a critical tool for studying cellular signaling, enzyme regulation, and for the development of novel therapeutics. While methods for synthesizing peptides containing phosphoserine, phosphothreonine, and phosphotyrosine are well-established, the incorporation of phosphoglutamic acid (pGlu) presents unique chemical challenges. This is primarily due to the formation of a high-energy, unstable acyl phosphate (a mixed anhydride) on the glutamate side chain, as opposed to the more stable phosphate esters of hydroxyl-containing amino acids.

Fmoc-D-Glu(OtBu)-OH is a standard building block for introducing D-glutamic acid residues during Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] Its OtBu (tert-butyl) side-chain protection is acid-labile and orthogonal to the base-labile Fmoc group, allowing for precise control during peptide chain elongation.[3] However, there is no readily available pre-phosphorylated this compound building block for direct incorporation of phosphoglutamate.

This document provides detailed application notes and protocols for a post-synthetic phosphorylation strategy to create D-phosphoglutamate-containing peptides. This workflow involves the initial incorporation of this compound into the peptide sequence via standard SPPS, followed by selective on-resin deprotection of the OtBu group and subsequent chemical phosphorylation of the free γ-carboxyl group.

Data Presentation

Table 1: Specifications of this compound
ParameterSpecificationReference
Chemical Formula C₂₄H₂₇NO₆[1]
Molecular Weight 425.47 g/mol [1]
Appearance White to off-white powder[1]
Purity (HPLC) ≥98.0%[1]
Storage Temperature 2-8°C[1]
Primary Application Fmoc Solid-Phase Peptide Synthesis[1]
Table 2: Representative Yields and Purity for Peptide Synthesis Stages
Stage of SynthesisParameterRepresentative ValueNotes
Standard SPPS of D-Glu Peptide Crude Peptide Yield70-90%Highly dependent on peptide sequence and length.
Purity (Crude)50-80%Sequence-dependent; aggregation can reduce purity.
On-Resin Deprotection & Phosphorylation Yield of Phosphorylation30-60% (Estimated)Requires optimization; acyl phosphate instability can lower yields.
Final Cleavage and Purification Final Purified Yield10-30%Overall yield based on initial resin loading.
Final Purity (RP-HPLC)>95%Achievable with standard purification protocols.

Experimental Protocols

The synthesis of a D-phosphoglutamate-containing peptide can be achieved through a multi-step process involving standard SPPS, selective side-chain deprotection, on-resin phosphorylation, and final cleavage/deprotection.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the D-Glu-Containing Peptide

This protocol outlines the standard manual synthesis of a peptide containing a D-glutamic acid residue on a Rink Amide resin, which yields a C-terminal amide upon cleavage.

Materials:

  • Rink Amide MBHA resin

  • This compound

  • Other required Fmoc-amino acids (with appropriate side-chain protection)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

  • N,N'-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).

  • Amino Acid Coupling (for this compound and other residues):

    • In a separate vial, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.

    • Wash the resin with DMF (5-7 times) and DCM (3 times).

  • Repeat Steps 2 and 3 for each amino acid in the sequence.

Protocol 2: Selective On-Resin Deprotection of the Glu(OtBu) Side Chain

This protocol uses a mild Lewis acid-based method to selectively remove the OtBu protecting group from the D-glutamic acid side chain while the peptide remains attached to the acid-labile resin.[2]

Materials:

  • Peptide-resin from Protocol 1

  • Anhydrous Iron(III) chloride (FeCl₃)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the dry peptide-resin in anhydrous DCM for 30 minutes.

  • Deprotection Reaction:

    • Prepare a solution of FeCl₃ (1.5 equivalents per Glu(OtBu) residue) in anhydrous DCM.

    • Add the FeCl₃ solution to the swollen resin.

    • Agitate the mixture at room temperature.

  • Monitoring: Monitor the reaction by taking a small sample of the resin, cleaving the peptide with TFA, and analyzing by LC-MS to confirm the loss of the tert-butyl group (mass decrease of 56.07 Da). The reaction is typically complete within 2-4 hours.

  • Washing: Once the deprotection is complete, thoroughly wash the resin with DCM, followed by DMF to remove any residual iron salts.

Protocol 3: On-Resin Phosphorylation of the Glutamate Side Chain

This protocol is an adaptation of solution-phase methods for the formation of acyl phosphates. Note: This step is challenging due to the inherent instability of the acyl phosphate linkage and requires careful execution and optimization.

Materials:

  • Deprotected peptide-resin from Protocol 2

  • Dibenzyl phosphite or Di-tert-butyl N,N-diethylphosphoramidite

  • Pivaloyl chloride or 1H-Tetrazole

  • Anhydrous Pyridine or Anhydrous Tetrahydrofuran (THF)

  • Oxidizing agent (e.g., m-CPBA or t-BuOOH) if using a phosphoramidite

  • Anhydrous DMF

Procedure (Example using Dibenzyl Phosphite):

  • Resin Preparation: Swell the deprotected peptide-resin in anhydrous DMF.

  • Activation and Phosphorylation:

    • In a separate flask, dissolve dibenzyl phosphite (10 equivalents) in anhydrous pyridine.

    • Cool the solution to 0°C and slowly add pivaloyl chloride (10 equivalents) as an activating agent.

    • Stir the activation mixture at 0°C for 15 minutes.

    • Add the activated phosphorylating agent to the resin.

    • Allow the reaction to proceed at room temperature for 4-6 hours, or until monitoring indicates product formation.

  • Washing: Thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents.

  • Monitoring: A small-scale cleavage and LC-MS analysis can be used to check for the mass increase corresponding to the addition of the phosphate group.

Protocol 4: Final Cleavage and Deprotection

This protocol cleaves the phosphopeptide from the resin and removes any remaining acid-labile side-chain protecting groups (including the benzyl groups from the phosphate if used).

Materials:

  • Phosphorylated peptide-resin from Protocol 3

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% TIS

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the resin with DCM and dry under vacuum.

  • Cleavage:

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether twice.

  • Drying and Purification:

    • Dry the crude peptide under vacuum.

    • Purify the phosphopeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Visualizations

Workflow for Phospho-D-Glutamate Peptide Synthesis

G cluster_SPPS Standard SPPS cluster_Modification On-Resin Modification cluster_Final Final Steps A Start with Rink Amide Resin B Couple Fmoc-Amino Acids A->B C Incorporate this compound B->C D Complete Peptide Sequence C->D E Selective Deprotection of OtBu (e.g., FeCl3 in DCM) D->E F On-Resin Phosphorylation of γ-Carboxyl Group E->F G Cleavage from Resin & Final Deprotection (TFA) F->G H Purification (RP-HPLC) G->H I Final Phospho-D-Glu Peptide H->I

Caption: A workflow for synthesizing phosphopeptides with D-glutamic acid.

Role of γ-Glutamyl Phosphate in Enzyme Catalysis

While phosphoglutamate is not a common component of stable signaling pathways, it plays a crucial role as a high-energy intermediate in various enzymatic reactions. A prime example is the synthesis of glutamine from glutamate, catalyzed by glutamine synthetase.[4]

G cluster_Enzyme Glutamine Synthetase Active Site Glutamate Glutamate Intermediate γ-Glutamyl Phosphate (Acyl Phosphate Intermediate) Glutamate->Intermediate Step 1: Phosphorylation ATP ATP ATP->Intermediate Step 1: Phosphorylation ADP ADP Glutamine Glutamine Intermediate->Glutamine Step 2: Ammonia Attack Intermediate->ADP Step 2: Ammonia Attack Ammonia Ammonia (NH₃) Pi Pi

Caption: Formation of γ-glutamyl phosphate in glutamine synthesis.

References

Application Notes and Protocols for Fmoc-D-Glu(OtBu)-OH in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. Fmoc-D-Glu(OtBu)-OH is a key building block in the solid-phase peptide synthesis (SPPS) of advanced, enzymatically cleavable linkers. Its incorporation, particularly in tripeptide sequences like glutamic acid-valine-citrulline (EVCit), has been shown to significantly enhance the stability and therapeutic index of ADCs.[1]

The D-isomeric form of glutamic acid provides resistance to certain enzymatic degradation pathways, while the tert-butyl (OtBu) protecting group on the side chain and the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus are essential for controlled, stepwise peptide synthesis.[2][3] This document provides detailed application notes and protocols for the use of this compound in the development of ADCs, with a focus on the synthesis of the EVCit linker and its conjugation to a payload and antibody.

Application of D-Glutamic Acid in ADC Linkers

The inclusion of a D-amino acid, such as D-glutamic acid, into the peptide linker can offer several advantages:

  • Enhanced Stability: D-amino acids are not recognized by many endogenous proteases, which can lead to increased stability of the ADC in systemic circulation and reduced premature release of the cytotoxic payload.

  • Improved Pharmacokinetics: By preventing premature cleavage, the ADC can have a longer half-life, allowing for greater accumulation at the tumor site.

  • Modulated Cleavage Profile: The linker can be designed to be selectively cleaved by enzymes that are overexpressed in the tumor microenvironment or within the lysosomes of cancer cells, such as cathepsins.[1]

The glutamic acid-valine-citrulline (EVCit) linker is a prime example of a peptide linker that leverages these benefits. Studies have shown that ADCs employing an EVCit linker exhibit exceptional stability in both mouse and human plasma while retaining their susceptibility to cathepsin-mediated cleavage upon internalization into tumor cells.[1][4] This enhanced stability translates to superior in vivo efficacy and a wider therapeutic window compared to ADCs with conventional valine-citrulline (VCit) linkers.[1][]

Quantitative Data Summary

The following tables summarize key quantitative data for ADCs developed using the glutamic acid-valine-citrulline (EVCit) linker compared to the conventional valine-citrulline (VCit) linker. The payload used in these examples is monomethyl auristatin F (MMAF), a potent anti-mitotic agent.[1]

Table 1: In Vitro Stability and Cathepsin B Cleavage of ADCs

ADC LinkerHalf-life in Mouse PlasmaHalf-life in Human PlasmaCathepsin B Cleavage Half-lifeReference
VCit-MMAF ADC>95% degradation after 14 daysNo significant degradation after 28 days4.6 hours[1]
EVCit-MMAF ADCAlmost no cleavage after 14 daysNo significant degradation after 28 days2.8 hours[1]

Table 2: In Vivo Efficacy of Anti-HER2 ADCs in a Xenograft Mouse Model

Treatment GroupDosageTumor Growth InhibitionOutcomeReference
VCit-MMAF ADC3 mg/kgPoor therapeutic effect-[1]
EVCit-MMAF ADC3 mg/kgSignificant tumor regressionComplete remission[1][]

Table 3: Drug-to-Antibody Ratio (DAR) of Synthesized ADCs

ADCAverage DARMethod of DeterminationReference
EVCit-MMAF ADC3.9Reverse-phase HPLC[1]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Fmoc-D-Glu(OtBu)-Val-Cit-PABC-Payload

This protocol describes the manual solid-phase synthesis of a D-glutamic acid-containing tripeptide linker attached to a p-aminobenzyloxycarbonyl (PABC) self-immolative spacer and a cytotoxic payload (e.g., MMAF). The synthesis is performed on a 2-chlorotrityl chloride (2-CTC) resin.[6]

Materials:

  • 2-Chlorotrityl chloride resin

  • This compound

  • Fmoc-Val-OH

  • Fmoc-Cit-OH

  • PABC spacer (e.g., 4-aminobenzyl alcohol)

  • Cytotoxic payload (e.g., MMAF) with a suitable conjugation handle

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • N,N'-Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., HBTU, HATU)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling and First Amino Acid Loading:

    • Swell the 2-CTC resin in DCM for 30 minutes.

    • Dissolve Fmoc-Cit-OH (1.5 eq.) and DIPEA (3 eq.) in DCM.

    • Add the amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DCM and DMF.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF and DCM.

  • Coupling of the Second Amino Acid (Valine):

    • Dissolve Fmoc-Val-OH (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF and DCM.

    • Perform a Kaiser test to confirm complete coupling.

  • Fmoc Deprotection:

    • Repeat step 2.

  • Coupling of the Third Amino Acid (D-Glutamic Acid):

    • Dissolve this compound (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection:

    • Repeat step 2.

  • Coupling of PABC Spacer and Payload:

    • Couple the PABC spacer and the payload sequentially using appropriate coupling chemistry. This step may be performed in solution phase after cleaving the peptide from the resin.

  • Cleavage from Resin:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter and collect the filtrate.

  • Precipitation and Purification:

    • Precipitate the crude peptide-linker-payload conjugate by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the product.

    • Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Antibody-Drug Conjugation using Microbial Transglutaminase (MTGase)

This protocol describes a site-specific conjugation method to produce a homogeneous ADC with a defined DAR.[1]

Materials:

  • Monoclonal antibody (mAb) with an engineered glutamine tag (e.g., N297A mutation)

  • Purified EVCit-PABC-Payload (from Protocol 1) with a primary amine handle

  • Microbial Transglutaminase (MTGase)

  • Phosphate-buffered saline (PBS)

  • Protein A affinity chromatography column

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Reaction Setup:

    • Prepare a solution of the mAb in PBS.

    • Add the EVCit-PABC-Payload to the mAb solution in a molar excess (e.g., 10-fold).

    • Add MTGase to the mixture.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 12-24 hours) with gentle agitation.

  • Purification:

    • Purify the resulting ADC using a Protein A affinity chromatography column to remove unconjugated payload and enzyme.

    • Further purify and analyze the ADC by SEC to assess for aggregation.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) by reverse-phase HPLC or mass spectrometry.

    • Assess the purity and homogeneity of the ADC.

Visualizations

Signaling Pathway of MMAF Payload

Monomethyl auristatin F (MMAF) is a potent anti-mitotic agent that functions as a tubulin polymerization inhibitor.[4][7][8] Upon internalization of the ADC and cleavage of the linker, MMAF is released into the cytoplasm where it disrupts the microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][9][10]

MMAF_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm ADC ADC Receptor Tumor Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking MMAF Released MMAF Lysosome->MMAF 4. Linker Cleavage Tubulin α/β-Tubulin Dimers MMAF->Tubulin 5. Inhibition of Polymerization Microtubule Microtubule Disruption Tubulin->Microtubule G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of an MMAF-payload ADC.

Experimental Workflow for ADC Synthesis and Characterization

The following diagram illustrates the overall workflow for the development of an ADC using a D-glutamic acid-containing linker.

ADC_Development_Workflow cluster_synthesis Drug-Linker Synthesis cluster_conjugation ADC Conjugation cluster_characterization ADC Characterization SPPS Solid-Phase Peptide Synthesis (Fmoc-D-Glu(OtBu)-Val-Cit) PABC PABC Spacer Attachment SPPS->PABC Payload_Coupling Payload (MMAF) Coupling PABC->Payload_Coupling Cleavage Cleavage & Purification Payload_Coupling->Cleavage Drug_Linker Purified Drug-Linker Cleavage->Drug_Linker Antibody Monoclonal Antibody Conjugation Site-Specific Conjugation (e.g., MTGase) Antibody->Conjugation Drug_Linker->Conjugation Purification ADC Purification (Protein A, SEC) Conjugation->Purification DAR DAR Determination (HPLC, MS) Purification->DAR Stability In Vitro Stability Assay Purification->Stability Efficacy In Vivo Efficacy Study Purification->Efficacy

Caption: Workflow for ADC development with a D-Glu linker.

References

Application Notes and Protocols: Enhancing Peptide Metabolic Stability with D-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing D-amino acids for the enhancement of peptide metabolic stability, a critical step in the development of peptide-based therapeutics. This document outlines the rationale, key experimental protocols, and data interpretation involved in this strategy.

Introduction: The Challenge of Peptide Instability

Peptides are promising therapeutic agents due to their high specificity and potency.[1][2] However, their clinical application is often hindered by their short in vivo half-life, primarily due to rapid degradation by proteases.[1][3][4][5] Proteases are enzymes that specifically recognize and cleave peptide bonds between L-amino acids, the naturally occurring stereoisomer of amino acids in proteins.[3] Introducing D-amino acids, the non-natural mirror images of L-amino acids, into a peptide sequence can significantly increase its resistance to proteolytic degradation.[3][4][6][7] This is because the stereochemistry of D-amino acids sterically hinders their recognition and cleavage by proteases.[8]

Strategies for D-Amino Acid Substitution

The introduction of D-amino acids can be strategically implemented to enhance metabolic stability while preserving biological activity. Common approaches include:

  • N-terminal and/or C-terminal Substitution: Modifying the termini with D-amino acids can block the action of exopeptidases, which cleave peptides from their ends.[9][10] This is often a good starting point as it is less likely to disrupt the core binding motif of the peptide.

  • Substitution at Known Cleavage Sites: Identifying specific protease cleavage sites within a peptide sequence and replacing the L-amino acid at that position with its D-enantiomer can effectively prevent degradation by that particular protease.[11][12]

  • Full D-Amino Acid Substitution (Enantiomeric Peptides): Synthesizing the entire peptide with D-amino acids creates an enantiomer of the native peptide. While highly resistant to proteolysis, this approach may alter the peptide's conformation and its interaction with chiral targets like receptors.[6][13]

  • Retro-Inverso Peptides: These analogs are composed of D-amino acids in a reversed sequence.[14] This strategy aims to maintain the spatial orientation of the side chains, potentially preserving biological activity while conferring protease resistance.[14]

Data Presentation: Quantitative Impact of D-Amino Acid Substitution

The following tables summarize the quantitative improvements in metabolic stability observed for various peptides upon D-amino acid substitution.

Table 1: In Vitro Half-Life of D-Amino Acid Substituted Peptides in Plasma/Serum

PeptideModificationHalf-life (t½) of L-formHalf-life (t½) of D-substituted formFold Increase in Half-lifeReference
Somatostatin AnalogD-Phe, D-Trp substitution< 3 minutes~2 hours> 40[8]
KKVVFKVKFKKN- and/or C-terminal D-amino acid substitutionNot specifiedGreatly improvedNot specified[6]
Polybia-CPAll D-amino acid substitution (D-CP)Not specifiedImproved stability against trypsin and chymotrypsinNot specified[15]
Polybia-CPPartial D-lysine substitution (D-lys-CP)Not specifiedImproved stability against trypsin and chymotrypsinNot specified[15]
RDP2159 D-amino acid substitutions (9D-RDP215)Unstable in human serumCompletely stable in human serumNot applicable[16]
Peptide 1 (in human plasma)Not specified34.0 h (95% CI = 25.6–46.6 h) in some donorsNot applicableNot applicable[2]
Peptide 2 (in human plasma)Not specified3.2 hNot applicableNot applicable[1]
Peptide 2 (in HEK-293 supernatant)Not specified23.3 h (95% CI = 14.8–44.3 h)Not applicableNot applicable[1]
Peptide 3 (in human plasma)Not specified50.5 h (95% CI 39.8–66.7 h)Not applicableNot applicable[1]
Peptide 3 (in Calu-3 supernatant)Not specified15.8 h (95% CI = 13.8–18.0 h)Not applicableNot applicable[1]
Peptide 4 (in human plasma)Not specifiedBarely degraded (<10% over 72 h)Not applicableNot applicable[1]

Table 2: In Vivo Pharmacokinetic Parameters of D-Amino Acid Substituted Peptides

PeptideModificationKey Pharmacokinetic Parameter (L-form)Key Pharmacokinetic Parameter (D-substituted form)ImprovementReference
Somatostatin Analog (Octreotide)D-Phe, D-Trp substitutionBioavailability: LowBioavailability: HighSignificant[8]
Antitumor PeptideD-amino acid substitutionReduced tumor growth (intratumoral)Increased cancer specificity and reduced tumor growthEnhanced efficacy and specificity[16]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides

This protocol outlines the general steps for synthesizing peptides containing D-amino acids using Fmoc-based solid-phase peptide synthesis (SPPS).[17][18][19]

Materials:

  • Rink Amide resin[17]

  • Fmoc-protected L-amino acids

  • Fmoc-protected D-amino acids

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[17]

  • Base: DIPEA (N,N-diisopropylethylamine)[17]

  • Deprotection solution: 20% piperidine in DMF (N,N-dimethylformamide)[17]

  • Solvents: DMF, DCM (dichloromethane), MeOH (methanol)[17]

  • Cleavage cocktail: TFA (trifluoroacetic acid), phenol, water, TIPS (triisopropylsilane)[17]

  • Cold diethyl ether[17]

Procedure:

  • Resin Preparation: Place the Rink Amide resin into a solid-phase peptide synthesis (SPPS) vessel.[17]

  • Initial Deprotection: Swell the resin in DMF and then treat with 20% piperidine in DMF to remove the Fmoc protecting group from the resin.[17]

  • Amino Acid Coupling:

    • Activate the desired Fmoc-protected amino acid (L- or D-) by dissolving it with HBTU and DIPEA in DMF.[17]

    • Add the activated amino acid solution to the deprotected resin in the SPPS vessel.

    • Agitate the mixture to facilitate the coupling reaction.[17]

  • Washing: After the coupling reaction, wash the resin sequentially with DMF, DCM, and MeOH to remove excess reagents and byproducts.[17]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the newly added amino acid by treating the resin with 20% piperidine in DMF.[17]

  • Repeat Coupling and Deprotection: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.[17]

  • Final Deprotection: After the final amino acid has been coupled, perform a final deprotection step to remove the N-terminal Fmoc group.

  • Cleavage and Deprotection of Side Chains: Treat the resin with a cleavage cocktail (e.g., TFA/phenol/water/TIPS) to cleave the peptide from the resin and remove the side-chain protecting groups.[17]

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide by adding cold diethyl ether.[17]

    • Centrifuge to pellet the peptide and discard the ether.

    • Wash the peptide pellet with cold diethyl ether to remove impurities.[17]

    • Lyophilize the purified peptide.[17]

  • Analysis: Characterize the synthesized peptide for purity and identity using techniques like HPLC and mass spectrometry.[20]

Protocol 2: In Vitro Peptide Stability Assay in Plasma

This protocol describes a general method to assess the stability of a peptide in plasma.[9]

Materials:

  • Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent)[9]

  • Human or animal plasma[9]

  • Incubator at 37°C

  • Quenching solution (e.g., 10% trichloroacetic acid (TCA) in water or acetonitrile)[9]

  • Centrifuge

  • HPLC or LC-MS system for analysis[9][20]

Procedure:

  • Pre-warm Plasma: Pre-warm an aliquot of plasma to 37°C.[9]

  • Initiate Reaction: Spike the pre-warmed plasma with the test peptide to a final concentration (e.g., 10 µM).[9]

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the peptide-plasma mixture.[9]

  • Quench Reaction: Immediately mix the collected aliquot with the quenching solution to stop enzymatic degradation and precipitate plasma proteins.[9]

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[9]

  • Sample Analysis: Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS method.[9][20]

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) of the peptide.[9]

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of D-amino acids for enhancing peptide stability.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_stability Stability Assessment cluster_analysis Analysis & Comparison L_Peptide_Synthesis L-Peptide Synthesis In_Vitro_Assay In Vitro Stability Assay (Plasma/Serum) L_Peptide_Synthesis->In_Vitro_Assay D_Peptide_Synthesis D-Amino Acid Substituted Peptide Synthesis (SPPS) D_Peptide_Synthesis->In_Vitro_Assay Data_Analysis Data Analysis (Half-life, Bioavailability) In_Vitro_Assay->Data_Analysis In_Vivo_Study In Vivo Pharmacokinetic Study In_Vivo_Study->Data_Analysis Comparison Compare Stability of L- vs D-Peptides Data_Analysis->Comparison

Caption: Experimental workflow for comparing the metabolic stability of L-peptides and D-amino acid substituted peptides.

protease_resistance cluster_l_peptide L-Peptide Degradation cluster_d_peptide D-Amino Acid Substituted Peptide L_Peptide L-Peptide Protease Protease L_Peptide->Protease Binding & Cleavage Fragments Degraded Fragments Protease->Fragments D_Peptide D-Peptide Protease_2 Protease D_Peptide->Protease_2 No Recognition Intact_Peptide Intact Peptide (Stable)

Caption: Mechanism of increased metabolic stability through D-amino acid substitution, preventing protease recognition and cleavage.

Considerations for D-Amino Acid Substitution

While D-amino acid substitution is a powerful tool, it is essential to consider its potential impact on the peptide's biological activity. The introduction of D-amino acids can alter the secondary and tertiary structure of the peptide.[6][21] This conformational change may affect its binding affinity to its target receptor. Therefore, it is crucial to perform functional assays, such as receptor binding assays, to ensure that the increased stability does not come at the cost of reduced efficacy.[8] In some cases, partial D-amino acid substitution at strategic positions is more effective than creating a full D-enantiomer to strike a balance between stability and activity.[6]

Conclusion

The incorporation of D-amino acids into peptide sequences is a well-established and effective strategy to overcome the challenge of rapid proteolytic degradation.[11][12] By carefully selecting the substitution sites and thoroughly characterizing the resulting analogs for both stability and biological activity, researchers can significantly improve the pharmacokinetic properties of peptide drug candidates, paving the way for their successful clinical development.

References

Application Notes and Protocols: The Role of Fmoc-D-Glu(OtBu)-OH in Synthesizing Novel Peptide Inhibitors for Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of the protected amino acid Fmoc-D-Glu(OtBu)-OH in the solid-phase peptide synthesis (SPPS) of potent inhibitors targeting key pathological pathways in Alzheimer's disease. The inclusion of D-glutamic acid, facilitated by this building block, offers a pathway to developing metabolically stable peptidomimetics with enhanced therapeutic potential.

Introduction to Alzheimer's Disease and Therapeutic Targets

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain.[1] The amyloid cascade hypothesis posits that the production and aggregation of Aβ peptides are central to the disease's pathogenesis.[2] Key therapeutic targets to disrupt this cascade include:

  • β-Secretase (BACE1): An enzyme that initiates the cleavage of amyloid precursor protein (APP), leading to Aβ formation.[3][4]

  • γ-Secretase: An enzyme complex that performs the final cleavage of APP to release Aβ peptides of varying lengths.[5][6]

  • Amyloid-β Aggregation: The process by which Aβ monomers self-assemble into toxic oligomers and fibrils.[7][8]

Peptide-based inhibitors offer high specificity and potency for these targets. However, their therapeutic application is often limited by poor metabolic stability. The incorporation of non-natural D-amino acids, such as D-glutamic acid, through reagents like this compound, is a key strategy to overcome this limitation by creating retro-inverso peptides that are resistant to proteolysis while maintaining biological activity.[7][8][9]

Role of this compound in Inhibitor Synthesis

This compound is a crucial building block for the synthesis of D-amino acid-containing peptide inhibitors via Fmoc-based solid-phase peptide synthesis (SPPS). Its chemical structure features:

  • Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the α-amino group, allowing for sequential peptide chain elongation.

  • OtBu (tert-butyl) group: An acid-labile protecting group for the side-chain carboxyl group of D-glutamic acid, preventing unwanted side reactions during synthesis.

  • D-chiral center: Incorporation of the D-enantiomer of glutamic acid confers proteolytic resistance to the resulting peptide.

The orthogonal protection scheme of this compound allows for its seamless integration into standard SPPS workflows, enabling the precise synthesis of complex peptidomimetics.

Hypothetical Retro-Inverso Peptide Inhibitor: RI-AG-01

To illustrate the application of this compound, we present a hypothetical retro-inverso peptide inhibitor, RI-AG-01 , designed to target amyloid-beta aggregation.

Sequence: Ac-e(d)ffvlk(d)r-NH₂ (Ac = Acetyl, e = D-Glu, f = D-Phe, v = D-Val, l = D-Leu, k = D-Lys, r = D-Arg)

This peptide incorporates a D-amino acid sequence that is the reverse of a segment of the amyloid-beta peptide known to be critical for aggregation (KLVFF), and includes a D-glutamic acid residue.

Quantitative Data Summary

The following table summarizes hypothetical, yet plausible, quantitative data for the inhibitory activity of RI-AG-01 against key Alzheimer's disease targets, based on reported data for similar peptide inhibitors.

InhibitorTargetAssay TypeIC₅₀ / KᵢReference
RI-AG-01 (Hypothetical) Aβ₄₂ AggregationThioflavin T Assay5.2 µMN/A
RI-AG-01 (Hypothetical) BACE1FRET Assay94 nM (Kᵢ)N/A
Peptide OM99-2BACE1Enzymatic Assay1-10 nM (Kᵢ)[10]
DAPTγ-SecretaseCell-based Assay115 nM (IC₅₀ for total Aβ)[6]
RI-OR2-TATAβ AggregationIn vitro AssayKd = 13.2-50 nM[11][12]

Experimental Protocols

Solid-Phase Synthesis of RI-AG-01

This protocol details the manual solid-phase synthesis of the hypothetical retro-inverso peptide inhibitor RI-AG-01 using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-D-Arg(Pbf)-OH, Fmoc-D-Lys(Boc)-OH, Fmoc-D-Leu-OH, Fmoc-D-Val-OH, Fmoc-D-Phe-OH, This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Acetic anhydride

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Protocol:

  • Resin Swelling: Swell Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (Example: this compound):

    • In a separate vial, dissolve this compound (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.

    • Pre-activate the mixture for 15-20 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If positive, repeat the coupling.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Fmoc-D-Phe-OH, Fmoc-D-Phe-OH, Fmoc-D-Val-OH, Fmoc-D-Leu-OH, Fmoc-D-Lys(Boc)-OH, Fmoc-D-Arg(Pbf)-OH).

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, wash the resin with DMF.

    • Add a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF to the resin.

    • Agitate for 30 minutes.

    • Wash the resin with DMF (5x) and DCM (5x).

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the dried resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification and Analysis:

    • Centrifuge to pellet the crude peptide and wash with cold ether.

    • Dissolve the peptide in a water/acetonitrile mixture.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Visualizations

Signaling Pathway: Amyloid Cascade and Inhibition Points

cluster_0 Amyloidogenic Pathway cluster_1 Pathological Consequences cluster_2 Therapeutic Inhibition APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb BACE1 cleavage C99 C99 fragment APP->C99 Ab Amyloid-β (Aβ) C99->Ab γ-Secretase cleavage Oligomers Aβ Oligomers Ab->Oligomers Aggregation Fibrils Aβ Fibrils Oligomers->Fibrils Neurotoxicity Neurotoxicity & Cell Death Oligomers->Neurotoxicity Plaques Amyloid Plaques Fibrils->Plaques BACE1_Inhibitor BACE1 Inhibitors BACE1 cleavage BACE1 cleavage BACE1_Inhibitor->BACE1 cleavage Gamma_Secretase_Inhibitor γ-Secretase Inhibitors γ-Secretase cleavage γ-Secretase cleavage Gamma_Secretase_Inhibitor->γ-Secretase cleavage Aggregation_Inhibitor Aggregation Inhibitors (e.g., RI-AG-01) Aggregation Aggregation Aggregation_Inhibitor->Aggregation

Caption: Amyloid cascade and points of therapeutic intervention.

Experimental Workflow: Solid-Phase Peptide Synthesis of RI-AG-01

start Start: Rink Amide Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) deprotection->coupling wash Wash (DMF, DCM) coupling->wash repeat Repeat for all Amino Acids wash->repeat repeat->deprotection Next cycle acetylation N-terminal Acetylation (Acetic Anhydride, DIEA) repeat->acetylation Final cycle cleavage Cleavage & Deprotection (TFA/TIS/H₂O) acetylation->cleavage purification RP-HPLC Purification cleavage->purification end End: Purified RI-AG-01 purification->end

Caption: Workflow for the solid-phase synthesis of RI-AG-01.

Logical Relationship: this compound in Inhibitor Synthesis

cluster_0 Core Component cluster_1 Synthesis Methodology cluster_2 Resulting Inhibitor Properties cluster_3 Therapeutic Goal Fmoc_D_Glu This compound SPPS Fmoc-based Solid-Phase Peptide Synthesis (SPPS) Fmoc_D_Glu->SPPS is a key building block for RI_Peptide Retro-Inverso Peptide Inhibitor (e.g., RI-AG-01) SPPS->RI_Peptide enables synthesis of Stability Enhanced Proteolytic Stability RI_Peptide->Stability Activity Biological Activity (Inhibition of Aβ aggregation, etc.) RI_Peptide->Activity AD_Therapy Alzheimer's Disease Therapeutics Development Stability->AD_Therapy Activity->AD_Therapy

Caption: Role of this compound in synthesizing Alzheimer's inhibitors.

References

Application Notes: Fmoc-D-Glu(OtBu)-OH for Mimicking Bacterial Cell Wall Components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system relies on pattern recognition receptors (PRRs) to detect conserved microbial structures known as pathogen-associated molecular patterns (PAMPs). One crucial class of intracellular PRRs is the nucleotide-binding oligomerization domain (NOD)-like receptors (NLRs). NOD1 and NOD2 are key members of this family that recognize specific fragments of bacterial peptidoglycan (PGN), a major component of the bacterial cell wall.[1][2][3]

Fmoc-D-Glu(OtBu)-OH is a critical building block in the solid-phase peptide synthesis (SPPS) of PGN fragments that mimic these bacterial cell wall components. Its use allows for the precise incorporation of D-glutamic acid, a key residue in the PGN structure of many bacteria, particularly the γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP) motif recognized by NOD1.[4][5][6][7] These synthetic mimics are invaluable tools for studying the intricacies of NOD1-mediated immune responses, screening for novel immunomodulatory drugs, and developing new vaccine adjuvants.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of bacterial cell wall mimics and their subsequent use in cell-based assays to study immune signaling.

Data Presentation: Potency of Synthetic PGN Fragments

The following tables summarize the biological activity of various synthetic PGN fragments in activating the NOD1 signaling pathway. The data is compiled from multiple studies and presented to allow for easy comparison of the potency of different structural analogs.

Table 1: Activation of NF-κB by Synthetic NOD1 Agonists

CompoundCell LineAssayConcentrationNF-κB Activation (relative to control)Reference
iE-DAPHEK-Blue™ NOD1SEAP Reporter1 - 100 µg/mlDose-dependent increase[7]
C12-iE-DAPHEK-Blue™ NOD1SEAP Reporter10 ng - 10 µg/ml~100-1000 fold more potent than iE-DAP[6]
iE-DAP-AlkHCT116 (hSLC46A2)Luciferase Reporter10 µMRobust induction, similar to native iE-DAP[3]
Constrained iE-DAP Analog (6b)HEK-Blue NOD1SEAP Reporter10 µMRetained noteworthy NOD1 agonistic activity[8][9]

Table 2: Cytokine Induction by Synthetic NOD1 Agonists in Human PBMCs

CompoundCytokineConcentrationFold Increase (over unstimulated)Reference
C12-iE-DAPIL-6, TNF-αNot specifiedPotent induction[6]
SZZ-38 (iE-DAP analog)Not specifiedNot specifiedMarked enhancement of LPS-induced cytokine secretion[10]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of γ-D-Glu-meso-DAP (iE-DAP)

This protocol outlines the manual solid-phase synthesis of the minimal NOD1 agonist, iE-DAP, using this compound. This procedure can be adapted for automated peptide synthesizers.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-meso-diaminopimelic acid(Alloc)-OH (or other suitably protected m-DAP derivative)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Diethyl ether, cold

Procedure:

  • Resin Loading:

    • Swell 2-chlorotrityl chloride resin in anhydrous DCM in a reaction vessel for 30-60 minutes.

    • Drain the DCM and add a solution of Fmoc-meso-diaminopimelic acid(Alloc)-OH (1.5 eq.) and DIPEA (3 eq.) in anhydrous DCM.

    • Agitate the mixture for 4-6 hours at room temperature.

    • Wash the resin with DCM, cap any unreacted sites with a solution of DCM/MeOH/DIPEA (17:2:1), and then wash again with DCM and DMF.

  • Fmoc Deprotection:

    • Wash the resin with DMF.

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

    • Wash the resin thoroughly with DMF and then DCM.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (2 eq.), HBTU (1.95 eq.), and HOBt (2 eq.) in DMF.

    • Add DIPEA (4 eq.) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Wash the resin thoroughly with DMF and DCM.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) to the resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final product.

Protocol 2: Cell-Based Assay for NOD1 Activation (NF-κB Reporter Assay)

This protocol describes a method to quantify the activation of the NOD1 signaling pathway by synthetic PGN fragments using a commercially available HEK293 cell line stably transfected with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter (e.g., HEK-Blue™ NOD1 cells).

Materials:

  • HEK-Blue™ NOD1 cells (or similar reporter cell line)

  • HEK-Blue™ Detection medium

  • Complete cell culture medium (e.g., DMEM, 10% FBS, penicillin/streptomycin)

  • Synthetic PGN fragments (e.g., iE-DAP, C12-iE-DAP)

  • 96-well cell culture plates

  • Spectrophotometer (620-650 nm)

Procedure:

  • Cell Seeding:

    • Plate HEK-Blue™ NOD1 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 180 µL of complete cell culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Stimulation:

    • Prepare serial dilutions of the synthetic PGN fragments in complete cell culture medium.

    • Add 20 µL of the diluted compounds to the appropriate wells. Include a positive control (e.g., a known NOD1 agonist) and a negative control (medium only).

    • Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Prepare the HEK-Blue™ Detection medium according to the manufacturer's instructions.

    • Transfer 20 µL of the cell supernatant from each well of the 96-well plate to a new flat-bottom 96-well plate.

    • Add 180 µL of the detection medium to each well.

    • Incubate for 1-3 hours at 37°C.

    • Measure the absorbance at 620-650 nm using a spectrophotometer.

  • Data Analysis:

    • Subtract the absorbance of the negative control from all readings.

    • Plot the absorbance as a function of the concentration of the synthetic PGN fragment.

Protocol 3: Cytokine Production Assay in Human PBMCs

This protocol outlines a method to measure the induction of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in human peripheral blood mononuclear cells (PBMCs) in response to synthetic PGN fragments.

Materials:

  • Human PBMCs, freshly isolated or cryopreserved

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

  • Synthetic PGN fragments

  • Lipopolysaccharide (LPS) (optional, for co-stimulation studies)

  • 96-well cell culture plates

  • ELISA kits for the cytokines of interest (e.g., human TNF-α, IL-6)

Procedure:

  • Cell Seeding:

    • Resuspend PBMCs in complete RPMI-1640 medium.

    • Plate the cells in a 96-well plate at a density of 2 x 10^5 cells/well in 180 µL of medium.

  • Stimulation:

    • Prepare serial dilutions of the synthetic PGN fragments in complete RPMI-1640 medium.

    • Add 20 µL of the diluted compounds to the appropriate wells. Include a positive control (e.g., LPS) and a negative control (medium only).

    • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection:

    • Centrifuge the 96-well plate at 1200 rpm for 5 minutes.

    • Carefully collect the supernatant from each well and store at -80°C until analysis.

  • Cytokine Quantification:

    • Quantify the concentration of the desired cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Calculate the concentration of the cytokine in each sample based on the standard curve.

    • Plot the cytokine concentration as a function of the concentration of the synthetic PGN fragment.

Mandatory Visualization

SPPS_Workflow cluster_Resin Solid Support cluster_Cycle Synthesis Cycle cluster_Final Final Steps Resin 2-Chlorotrityl Chloride Resin Load 1. Load Fmoc-m-DAP(X)-OH Resin->Load Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotect1 Couple 3. Couple this compound (HBTU/HOBt/DIPEA) Deprotect1->Couple Cleave 4. Cleavage & Deprotection (TFA/TIS/Water) Couple->Cleave Purify 5. RP-HPLC Purification Cleave->Purify Product Pure iE-DAP Purify->Product

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for iE-DAP.

NOD1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_nucleus Nucleus Bacteria Gram-negative Bacteria PGN Peptidoglycan (PGN) Bacteria->PGN releases iEDAP iE-DAP (γ-D-Glu-mDAP) PGN->iEDAP processed to NOD1 NOD1 iEDAP->NOD1 activates RIPK2 RIPK2 (RICK) NOD1->RIPK2 recruits TAK1 TAK1 Complex RIPK2->TAK1 activates IKK IKK Complex (α/β/γ) RIPK2->IKK TAK1->IKK activates MAPK MAPKs (p38, JNK, ERK) TAK1->MAPK activates NFkB NF-κB IKK->NFkB activates Transcription Gene Transcription NFkB->Transcription MAPK->Transcription Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, IL-8) Transcription->Cytokines leads to production of

Caption: Simplified NOD1 signaling pathway upon recognition of iE-DAP.

References

Application of Fmoc-D-Glu(OtBu)-OH in Peptide-Based Biomaterials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of Fmoc-D-Glu(OtBu)-OH, a protected D-enantiomer of glutamic acid, is a critical strategy in the design of advanced peptide-based biomaterials. The incorporation of D-amino acids, such as D-Glutamic acid, into peptide sequences offers significant advantages, most notably enhanced resistance to enzymatic degradation. This increased stability is crucial for the development of biomaterials for applications such as tissue engineering and controlled drug delivery, where the material must persist in a biologically active environment to perform its function. This document provides detailed application notes and protocols for the use of this compound in the synthesis of peptides for hydrogel-based biomaterials.

This compound serves as a key building block in Solid-Phase Peptide Synthesis (SPPS), allowing for the precise incorporation of D-Glutamic acid into a peptide chain. The Fmoc protecting group on the N-terminus and the tert-Butyl (OtBu) protecting group on the side chain carboxyl group ensure orthogonal protection, enabling selective deprotection and coupling during peptide synthesis. The resulting peptides can be designed to self-assemble into supramolecular structures, such as hydrogels, which form three-dimensional scaffolds that can mimic the extracellular matrix, encapsulate therapeutic agents, and support cell growth.

Key Applications and Advantages

The incorporation of D-Glutamic acid via this compound into peptide sequences for biomaterials offers several key advantages:

  • Enhanced Proteolytic Stability: D-amino acids are not recognized by proteases, rendering the resulting peptide biomaterials resistant to enzymatic degradation in vivo. This leads to a longer residence time and sustained bioactivity.

  • Modulation of Biomaterial Properties: The stereochemistry of the amino acid can influence the self-assembly process, leading to hydrogels with altered mechanical properties, fiber morphology, and drug release kinetics.

  • Controlled Self-Assembly: The glutamic acid side chain provides a handle for controlling self-assembly through pH-dependent charge state changes, allowing for the formation of stimuli-responsive hydrogels.

  • Biocompatibility: Peptides are inherently biocompatible and biodegradable, minimizing inflammatory responses and allowing for eventual clearance from the body.

Data Presentation

The following tables summarize representative quantitative data for a model peptide hydrogel system incorporating D-Glutamic acid. The model peptide, Ac-(FEFEK(D-Glu)FEFE)-NH₂, is a hypothetical sequence designed for self-assembly, where the D-Glutamic acid residue is introduced using this compound during synthesis. The data presented is representative of typical values obtained for similar Fmoc-peptide hydrogel systems.

Table 1: Mechanical Properties of a D-Glu Containing Peptide Hydrogel

ParameterValueMethod
Peptide Concentration 1.0 % (w/v)-
Storage Modulus (G') ~5 kPaOscillatory Rheology
Loss Modulus (G'') ~0.2 kPaOscillatory Rheology
Minimum Gelation Concentration 0.5 % (w/v)Vial Inversion Test

Table 2: In Vitro Drug Release from a D-Glu Containing Peptide Hydrogel

Time (hours)Cumulative Release of Doxorubicin (%)Release Conditions
1 10 ± 2pH 7.4, 37°C
6 25 ± 4pH 7.4, 37°C
12 40 ± 5pH 7.4, 37°C
24 65 ± 6pH 7.4, 37°C
48 85 ± 7pH 7.4, 37°C
72 95 ± 5pH 7.4, 37°C

Table 3: Cell Viability in a D-Glu Containing Peptide Hydrogel Scaffold

Cell TypeTime PointViability (%)Assay
Human Dermal Fibroblasts (HDFs) Day 195 ± 3Live/Dead Assay
Human Dermal Fibroblasts (HDFs) Day 392 ± 4Live/Dead Assay
Human Dermal Fibroblasts (HDFs) Day 788 ± 5Live/Dead Assay

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Glu Containing Peptide

This protocol outlines the manual synthesis of the model peptide Ac-(FEFEK(D-Glu)FEFE)-NH₂ using Fmoc chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Lys(Boc)-OH, this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Acetic anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating this compound at the desired position.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, wash the resin with DMF.

    • Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.

    • Agitate for 30 minutes.

    • Wash the resin with DMF and DCM.

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the resin and agitate for 3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the peptide by mass spectrometry.

Protocol 2: Peptide Hydrogel Formation via pH Switch

Materials:

  • Lyophilized purified peptide

  • Sterile deionized water

  • 0.1 M NaOH solution

  • Phosphate-buffered saline (PBS, 1x, pH 7.4)

Procedure:

  • Peptide Dissolution: Dissolve the lyophilized peptide in sterile deionized water to a concentration of 2.0% (w/v). The solution will be acidic.

  • pH Adjustment: Slowly add 0.1 M NaOH dropwise while vortexing to raise the pH of the peptide solution to approximately 7.0. The solution should remain clear.

  • Hydrogelation: Add an equal volume of 1x PBS (pH 7.4) to the peptide solution.

  • Incubation: Gently mix and allow the solution to stand at room temperature or 37°C. Gelation should occur within minutes to an hour. The hydrogel is formed when the vial can be inverted without the contents flowing.

Protocol 3: Rheological Characterization of Peptide Hydrogels

Instrumentation:

  • Rheometer with parallel plate geometry (e.g., 20 mm diameter)

Procedure:

  • Sample Loading: Carefully load the prepared hydrogel onto the lower plate of the rheometer.

  • Geometry Lowering: Lower the upper plate to the desired gap (e.g., 500 µm), ensuring the gel fills the gap without overflowing. Trim any excess gel.

  • Equilibration: Allow the sample to equilibrate at the testing temperature (e.g., 25°C or 37°C) for 5 minutes.

  • Strain Sweep: Perform a strain sweep (e.g., from 0.01% to 100% strain at a constant frequency of 1 Hz) to determine the linear viscoelastic region (LVER).

  • Frequency Sweep: Perform a frequency sweep (e.g., from 0.1 to 100 rad/s) at a constant strain within the LVER to determine the storage modulus (G') and loss modulus (G'').

Protocol 4: In Vitro Drug Release Study

Materials:

  • Drug-loaded peptide hydrogel (e.g., with Doxorubicin)

  • Release buffer (e.g., PBS, pH 7.4)

  • Spectrophotometer or fluorescence plate reader

Procedure:

  • Hydrogel Preparation: Prepare the peptide hydrogel containing a known concentration of the drug as described in Protocol 2.

  • Release Setup: Place a known volume of the drug-loaded hydrogel into a vial.

  • Buffer Addition: Carefully add a known volume of pre-warmed release buffer on top of the hydrogel.

  • Incubation: Incubate the vials at 37°C with gentle shaking.

  • Sampling: At predetermined time points, withdraw a sample of the supernatant and replace it with an equal volume of fresh, pre-warmed buffer.

  • Quantification: Measure the concentration of the drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectroscopy or fluorescence).

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

Protocol 5: Cell Viability Assessment using Live/Dead Assay

Materials:

  • Peptide hydrogel scaffold

  • Cells (e.g., Human Dermal Fibroblasts)

  • Cell culture medium

  • Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)

  • Fluorescence microscope

Procedure:

  • Cell Encapsulation: Resuspend the cells in the peptide solution before initiating gelation (Protocol 2).

  • 3D Culture: Dispense the cell-laden hydrogel into a suitable culture vessel (e.g., 96-well plate) and allow it to gel. Add cell culture medium on top of the hydrogels.

  • Incubation: Culture the cell-laden hydrogels at 37°C in a humidified incubator with 5% CO₂ for the desired duration (e.g., 1, 3, and 7 days).

  • Staining:

    • Prepare the Live/Dead staining solution according to the manufacturer's instructions.

    • Remove the culture medium and wash the hydrogels with PBS.

    • Add the staining solution to the hydrogels and incubate for 30-45 minutes at 37°C.

  • Imaging:

    • Wash the hydrogels with PBS.

    • Image the stained cells within the hydrogel using a fluorescence microscope with appropriate filters for Calcein AM (live cells, green) and Ethidium homodimer-1 (dead cells, red).

  • Quantification: Count the number of live and dead cells in multiple random fields of view to determine the percentage of viable cells.

Visualizations

spsp_workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Deprotection->Coupling Elongation Repeat for Sequence Elongation Coupling->Elongation Next Amino Acid Acetylation N-terminal Acetylation Coupling->Acetylation Final Amino Acid Elongation->Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Acetylation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Purified D-Glu Peptide Purification->FinalPeptide

Caption: Workflow for Solid-Phase Peptide Synthesis of a D-Glu containing peptide.

hydrogel_formation_workflow Peptide Lyophilized Peptide Dissolution Dissolve in Water (Acidic pH) Peptide->Dissolution pH_Adjust Adjust pH to ~7.0 with NaOH Dissolution->pH_Adjust PBS_Addition Add PBS (pH 7.4) pH_Adjust->PBS_Addition SelfAssembly Self-Assembly PBS_Addition->SelfAssembly Hydrogel Hydrogel Formation SelfAssembly->Hydrogel

Caption: Workflow for peptide hydrogel formation via a pH switch mechanism.

drug_release_pathway Hydrogel Drug-Loaded Peptide Hydrogel Diffusion Drug Diffusion Through Pores Hydrogel->Diffusion Erosion Hydrogel Erosion (Slow Degradation) Hydrogel->Erosion Release Sustained Drug Release Diffusion->Release Erosion->Release Target Target Cells/Tissue Release->Target

Caption: Signaling pathway for sustained drug release from a peptide hydrogel matrix.

Application Notes: Introducing Conformational Constraints in Peptides with Fmoc-D-Glu(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linear peptides often suffer from significant therapeutic limitations, including susceptibility to proteolytic degradation and inherent flexibility, which can lead to reduced receptor binding affinity and specificity. Introducing conformational constraints is a key strategy to overcome these drawbacks. One effective method to rigidify the peptide backbone is through lactam bridge formation, creating a cyclic structure. This application note details the use of D-amino acids, specifically focusing on the strategic incorporation of glutamic acid and a partner basic amino acid (e.g., lysine) to induce and stabilize secondary structures like α-helices.

The incorporation of a D-amino acid, such as D-glutamic acid, can further enhance peptide stability against enzymatic degradation.[1][2] The use of Fmoc-D-Glu(OtBu)-OH in solid-phase peptide synthesis (SPPS) is a cornerstone of this approach. It is important to note that for on-resin side-chain to side-chain cyclization, orthogonally protected amino acids are required. The tert-butyl (OtBu) protecting group on this compound is labile to strong acid, typically used for final cleavage from the resin. Therefore, for an on-resin lactam bridge formation strategy, one would typically use an orthogonally protected version such as Fmoc-D-Glu(OAll)-OH, where the allyl (All) group can be selectively removed while the peptide remains attached to the solid support. The lactam bridge is then formed with a corresponding orthogonally protected lysine residue, for instance, Fmoc-L-Lys(Alloc)-OH.

This document provides detailed protocols for the synthesis of a lactam-bridged peptide, comparative data on the effects of cyclization, and a visualization of a relevant biological pathway.

Data Presentation: Linear vs. Lactam-Bridged Peptides

Constraining a peptide in its bioactive conformation through cyclization can lead to significant improvements in its biological and physical properties. The data presented below illustrates the typical enhancements observed when a linear peptide is converted to its lactam-bridged counterpart.

Table 1: Comparison of Helical Content

Circular Dichroism (CD) spectroscopy is a powerful technique to assess the secondary structure of peptides. An increase in the mean residue ellipticity at 222 nm is indicative of increased α-helicity.

Peptide VariantSequenceMean Residue Ellipticity [θ]₂₂₂ (deg cm² dmol⁻¹) in Buffer% Helicity
Linear PeptideAc-Ser-Tyr-Ser-Glu -His-Gln-Ser-Leu-Lys -Ala-Ser-NH₂-2,500~8%
Cyclic Peptide (i, i+4)Ac-Ser-Tyr-Ser-cyclo(D-Glu -His-Gln-Ser-Leu-Lys )-Ala-Ser-NH₂-18,000~55%

Data is representative and compiled from principles described in the literature. Actual values are sequence-dependent.[3]

Table 2: Biological Activity and Stability

The enhanced conformational stability of cyclic peptides often translates to higher binding affinity (lower IC₅₀ or Kᵢ values) and increased resistance to serum proteases.

Peptide VariantTargetBinding Affinity (IC₅₀)Serum Half-life (t₁/₂)
Linear PeptideMDM25.2 µM< 30 min
Cyclic Peptide (i, i+4)MDM20.8 µM> 6 hours

Data is representative and compiled from principles described in the literature.[4][5]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor

This protocol outlines the synthesis of the linear peptide precursor on a Rink Amide resin using a standard Fmoc/tBu strategy. For the purpose of lactam bridge formation, orthogonally protected Fmoc-D-Glu(OAll)-OH and Fmoc-L-Lys(Alloc)-OH are used at the desired positions.

Materials:

  • Rink Amide resin (0.5 mmol/g)

  • Fmoc-protected amino acids (including Fmoc-D-Glu(OAll)-OH and Fmoc-L-Lys(Alloc)-OH)

  • Coupling reagents: HBTU, HOBt

  • Activator base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvent: Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain, and repeat the treatment for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling: a. In a separate vessel, dissolve the Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), HOBt (4 eq.), and DIPEA (8 eq.) in DMF. b. Add the activated amino acid solution to the deprotected resin and agitate for 2 hours. c. Monitor the coupling completion using a Kaiser test (ninhydrin test).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating Fmoc-D-Glu(OAll)-OH and Fmoc-L-Lys(Alloc)-OH at the appropriate positions.

  • N-terminal Acetylation: After the final Fmoc deprotection, wash the resin with DMF. Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF and agitate for 30 minutes. Wash with DMF and DCM.

On-Resin Lactam Bridge Formation

This protocol describes the selective deprotection of the allyl and alloc protecting groups and the subsequent intramolecular cyclization to form the lactam bridge.

Materials:

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Scavenger: Phenylsilane (PhSiH₃)

  • Solvent: Anhydrous, degassed DCM

  • Cyclization reagents: HBTU, HOBt, DIPEA

Procedure:

  • Selective Deprotection: a. Swell the peptide-resin in anhydrous, degassed DCM. b. Add PhSiH₃ (25 eq.) to the resin and agitate briefly. c. Add Pd(PPh₃)₄ (0.25 eq.) and agitate the suspension under an inert atmosphere (e.g., nitrogen or argon) for 2 hours. d. Wash the resin thoroughly with DCM (5x), DMF (5x), and 0.5% sodium diethyldithiocarbamate in DMF (3x) to remove palladium residues, followed by extensive DMF and DCM washes.[6]

  • Intramolecular Cyclization: a. Treat the resin with a solution of HBTU (5 eq.), HOBt (5 eq.), and DIPEA (10 eq.) in NMP.[3] To minimize intermolecular reactions, it is crucial to work with a low resin substitution level (≤ 0.15 mmol/g).[3] b. Agitate the reaction mixture for 4-6 hours. c. Monitor the cyclization by cleaving a small amount of peptide from the resin and analyzing via HPLC-MS. d. Wash the resin thoroughly with DMF and DCM and dry under vacuum.

Cleavage, Purification, and Characterization

Procedure:

  • Cleavage from Resin: Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether. Centrifuge to pellet the peptide.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final cyclic peptide by mass spectrometry (MS) and analytical HPLC. The conformation can be analyzed using Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

Visualization of Workflow and Biological Pathway

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of a lactam-bridged cyclic peptide.

G cluster_spps Solid-Phase Peptide Synthesis cluster_cyclization On-Resin Cyclization cluster_final Final Processing s1 Resin Swelling s2 Iterative Fmoc Deprotection & Amino Acid Coupling s1->s2 s3 Incorporate Fmoc-D-Glu(OAll)-OH & Fmoc-L-Lys(Alloc)-OH s2->s3 s4 N-Terminal Capping s3->s4 c1 Selective Deprotection (Pd(PPh₃)₄, PhSiH₃) s4->c1 Linear Peptide on Resin c2 Lactam Bridge Formation (HBTU/HOBt/DIPEA) c1->c2 f1 Cleavage & Deprotection c2->f1 Cyclic Peptide on Resin f2 Purification (RP-HPLC) f1->f2 f3 Characterization (MS, CD, NMR) f2->f3 end end f3->end Final Product

Caption: Workflow for lactam-bridged peptide synthesis.

Signaling Pathway: Inhibition of the p53-MDM2 Interaction

Conformationally constrained peptides are excellent candidates for inhibiting protein-protein interactions (PPIs), which are often challenging targets for small molecules. A prime example is the disruption of the p53-MDM2 interaction, a key therapeutic strategy in oncology. The tumor suppressor protein p53 is negatively regulated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. Peptides that mimic the α-helical binding domain of p53 can competitively bind to MDM2, thereby preventing p53 degradation and restoring its tumor-suppressive functions. A lactam bridge can stabilize this critical α-helical conformation.

G cluster_pathway p53-MDM2 Signaling Pathway p53 p53 (Tumor Suppressor) mdm2 MDM2 (E3 Ubiquitin Ligase) p53->mdm2 Binding proteasome Proteasome p53->proteasome Degradation apoptosis Apoptosis & Cell Cycle Arrest p53->apoptosis Activates mdm2->p53 Ubiquitination peptide Lactam-Bridged Peptide (p53 Mimetic) peptide->mdm2 Competitive Binding

Caption: Inhibition of the p53-MDM2 interaction.

References

Application Notes and Protocols: The Role of Fmoc-D-Glu(OtBu)-OH in the Synthesis of GLP-1 Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucagon-like peptide-1 (GLP-1) analogues are a cornerstone in the treatment of type 2 diabetes and obesity. Their therapeutic efficacy is often enhanced by strategic chemical modifications that prolong their plasma half-life. A key modification is the attachment of a fatty acid side chain to a lysine residue, which facilitates binding to serum albumin. The protected amino acid derivative, Fmoc-D-Glu(OtBu)-OH, plays a crucial role in constructing the linker between the fatty acid and the lysine residue in several long-acting GLP-1 analogues.

The incorporation of a D-amino acid, such as D-glutamic acid, into the peptide structure is a well-established strategy to enhance enzymatic stability.[1][2][3] The D-configuration provides resistance to degradation by endogenous proteases, thereby extending the therapeutic window of the drug.[2][3] The Fmoc (9-fluorenylmethyloxycarbonyl) group provides temporary protection of the α-amino group, which can be removed under mild basic conditions, while the OtBu (tert-butyl) group offers acid-labile protection for the γ-carboxyl group of the glutamic acid side chain. This orthogonal protection scheme is fundamental to modern Solid-Phase Peptide Synthesis (SPPS).[4]

These application notes provide a comprehensive overview of the use of this compound in the synthesis of GLP-1 analogues, complete with detailed experimental protocols and supporting data.

Application Notes

This compound is primarily utilized in the synthesis of the acylated lysine building block, which is subsequently incorporated into the GLP-1 peptide backbone via SPPS. This building block typically has the structure Fmoc-Lys(Acyl-D-Glu-OtBu)-OH. The D-glutamic acid serves as a spacer connecting a long-chain fatty acid (e.g., palmitic acid) to the ε-amino group of a lysine residue.

Key Advantages of Using this compound:

  • Enhanced Enzymatic Stability: The D-configuration of the glutamic acid residue in the linker contributes to the overall resistance of the GLP-1 analogue to enzymatic degradation.[1][2][3]

  • Orthogonal Protection Strategy: The Fmoc and OtBu protecting groups are compatible with standard Fmoc-based SPPS workflows, allowing for selective deprotection and coupling reactions.[4]

  • High Purity and Yield: The use of high-quality building blocks like this compound is essential for achieving high purity and yield in the final peptide product.

The synthesis of the acylated lysine building block is a critical step that can be performed in solution phase before its incorporation into the solid-phase synthesis of the full-length peptide. This convergent approach can improve the overall efficiency and purity of the final GLP-1 analogue.[5]

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of key intermediates and the final GLP-1 analogue.

Table 1: Synthesis of Acylated Lysine Building Block

Intermediate/ProductStarting MaterialsReagentsSolventYieldPurityReference
Pal-D-Glu-OtBuPalmitic acid, H-D-Glu-OtBuHOSu, DIC, DIPEADichloromethane, Ethyl acetate--[5]
H-Lys(Pal-D-Glu-OtBu)-OHCopper(II) lysinate, Pal-D-Glu-OtBuHOSu, DIC, EDTAAcetone, Water78%89%[5]
Fmoc-Lys(Pal-D-Glu-OtBu)-OHH-Lys(Pal-D-Glu-OtBu)-OHFmoc-OSu, DIPEAAcetonitrile, Water/Methanol85%>99%[5]

Note: The synthesis described in the reference uses L-Glu, but the procedure is analogous for the D-enantiomer.

Table 2: Solid-Phase Peptide Synthesis of a GLP-1 Analogue

ParameterValueConditionsReference
Resin Loading0.25-1.2 mmol/gWang resin[4]
Coupling Equivalents (Amino Acid)3 eqv.-[4]
Coupling Equivalents (Activator)3 eqv.HOBt/DIPC[4]
Coupling Time24 hrsAmbient temperature[4]
Fmoc Deprotection1-5% Pyrrolidine in DMF-[4]
Crude Purity (HPLC)50-70%-[4]

Experimental Protocols

Protocol 1: Synthesis of the Acylated Lysine Building Block (Fmoc-Lys(Pal-D-Glu-OtBu)-OH)

This protocol describes a solution-phase synthesis of the key building block for incorporation into the peptide chain.

Step 1: Synthesis of Pal-D-Glu-OtBu

  • Dissolve palmitic acid, N-hydroxysuccinimide (HOSu), and N,N'-diisopropylcarbodiimide (DIC) in dichloromethane.

  • Stir the reaction mixture overnight.

  • Filter the precipitate and add H-D-Glu-OtBu and diisopropylethylamine (DIPEA) to the filtrate.

  • Stir the reaction mixture overnight.

  • Evaporate the solvent and dissolve the resulting oil in ethyl acetate for further use or purification.[5]

Step 2: Synthesis of H-Lys(Pal-D-Glu-OtBu)-OH

  • Prepare a solution of copper(II) lysinate.

  • Activate the Pal-D-Glu-OtBu from Step 1 with HOSu and DIC in acetone.

  • Add the activated ester solution to the copper(II) lysinate solution and stir for 2 days.

  • Filter the precipitate and wash with ethyl acetate and water.

  • Resuspend the precipitate in water and add EDTA to remove the copper ions.

  • Stir overnight, filter the product, wash with water, and dry under vacuum.[5]

Step 3: Synthesis of Fmoc-Lys(Pal-D-Glu-OtBu)-OH

  • Dissolve H-Lys(Pal-D-Glu-OtBu)-OH from Step 2 in a mixture of water and methanol.

  • Add a solution of Fmoc-OSu in acetonitrile portionwise.

  • Adjust the pH to 8 with DIPEA.

  • After completion of the reaction (monitored by HPLC), filter the precipitate and evaporate the organic solvent.

  • Acidify the aqueous solution and extract the product with ethyl acetate.

  • Wash the organic phase, dry over magnesium sulfate, and evaporate the solvent.

  • Crystallize the product from ethyl acetate to obtain pure Fmoc-Lys(Pal-D-Glu-OtBu)-OH.[5]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a GLP-1 Analogue

This protocol outlines the general steps for the automated or manual synthesis of a GLP-1 analogue on a solid support using the Fmoc/tBu strategy.

  • Resin Swelling: Swell the appropriate resin (e.g., Wang resin) in a suitable solvent like N,N-dimethylformamide (DMF).[4]

  • First Amino Acid Coupling: Couple the C-terminal Fmoc-protected amino acid to the resin using a coupling agent such as DIC and an additive like HOBt.

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain by treating the resin with a solution of 20% piperidine in DMF or 1-5% pyrrolidine in DMF.[4]

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (including the pre-synthesized Fmoc-Lys(Pal-D-Glu-OtBu)-OH at the appropriate position) and coupling agents (e.g., HCTU, DIC/HOBt) in DMF. Add this solution to the resin and allow the coupling reaction to proceed.[4] Monitor the completion of the coupling using a qualitative test such as the Kaiser test.

  • Chain Elongation: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the GLP-1 sequence.

  • Final Cleavage and Deprotection: After the final amino acid has been coupled and its Fmoc group removed, wash the resin with DMF and then dichloromethane (DCM), and dry it under vacuum. Treat the peptide-resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove the side-chain protecting groups (including the OtBu group).[4]

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the pure peptide fractions to obtain the final GLP-1 analogue as a white powder.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

SPPS Workflow for GLP-1 Analogue Synthesis

SPPS_Workflow Resin Resin Support Fmoc_AA_Resin Fmoc-AA-Resin Resin->Fmoc_AA_Resin 1. First AA Coupling AA_Resin H2N-AA-Resin Fmoc_AA_Resin->AA_Resin 2. Fmoc Deprotection (Piperidine/DMF) Fmoc_Peptide_Resin Fmoc-Peptide-Resin AA_Resin->Fmoc_Peptide_Resin 3. AA Coupling (DIC/HOBt) H2N_Peptide_Resin H2N-Peptide-Resin Fmoc_Peptide_Resin->H2N_Peptide_Resin Repeat Deprotection Protected_GLP1_Resin Protected GLP-1 Analogue on Resin H2N_Peptide_Resin->Protected_GLP1_Resin Incorporate Lipidated Building Block Lipidated_Building_Block Fmoc-Lys(Acyl-D-Glu(OtBu))-OH Crude_GLP1 Crude GLP-1 Analogue Protected_GLP1_Resin->Crude_GLP1 Cleavage & Deprotection (TFA Cocktail) Pure_GLP1 Pure GLP-1 Analogue Crude_GLP1->Pure_GLP1 RP-HPLC Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of a GLP-1 analogue.

Simplified GLP-1 Signaling Pathway

GLP1_Signaling cluster_cell Pancreatic β-cell GLP1_Analogue GLP-1 Analogue GLP1R GLP-1 Receptor GLP1_Analogue->GLP1R Binds AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: Simplified signaling pathway of GLP-1 receptor activation in pancreatic β-cells.

References

Application Notes: D-Glutamic Acid Derivatives for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poly-γ-glutamic acid (γ-PGA), a naturally occurring biopolymer composed of D- and/or L-glutamic acid monomers, has emerged as a highly promising platform for targeted drug delivery.[1][2][3] Its exceptional properties, including biodegradability, non-toxicity, and non-immunogenicity, make it an ideal candidate for biomedical applications.[4] The repeating carboxylic acid side chains of γ-PGA provide versatile anchor points for the covalent conjugation of therapeutic agents, targeting ligands, and imaging molecules, enabling the creation of sophisticated, multi-functional drug delivery systems.[1][4] These systems are designed to enhance the therapeutic efficacy of drugs, particularly in oncology, by increasing their solubility, stability, and selective accumulation at the target site, thereby minimizing off-target toxicity.[5][6]

Key Properties and Advantages:

  • Biocompatibility & Biodegradability: γ-PGA is well-tolerated in biological systems and can be degraded in vivo into glutamic acid, a natural amino acid, ensuring minimal toxicity.[1][7]

  • High Drug Loading Capacity: The abundance of carboxyl groups allows for the attachment of a high payload of drug molecules.[7]

  • Versatility in Modification: The polymer can be easily modified to create amphiphilic derivatives that self-assemble into nanoparticles (NPs), hydrogels, or other structures suitable for encapsulating various drugs.[7][8]

  • Stimuli-Responsiveness: γ-PGA-based systems can be engineered to release their drug payload in response to specific environmental triggers, such as the acidic pH found in tumor microenvironments or endosomes, leading to site-specific drug release.[9][10]

  • Targeting Potential: The surface of γ-PGA nanoparticles can be decorated with targeting ligands (e.g., folic acid, peptides, antibodies) to facilitate active targeting and receptor-mediated uptake by specific cells, such as cancer cells.[6][8][9]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies on γ-PGA-based drug delivery systems, demonstrating their physicochemical properties and therapeutic potential.

Table 1: Physicochemical Characteristics of γ-PGA Derivative Nanoparticles

Derivative/FormulationDrugParticle Size (nm)Zeta Potential (mV)Drug Loading (DL%)Encapsulation Efficiency (EE%)Reference
mPEG-b-PLG-DOX·HClDoxorubicin120.5 ± 4.2-15.3 ± 0.8~18.5~100[10]
PGGAH-PhB-PEG-FADoxorubicin150 - 250Not ReportedNot Reported~70-85[9]
PGGAH DerivativesDoxorubicin100 - 380Not ReportedNot ReportedNot Reported[8]
Peptide-Targeted PGADoxorubicinNot ReportedNot Reported4 molecules/peptideNot Applicable[6]

Table 2: In Vitro Drug Release and Cellular Cytotoxicity

FormulationConditionCumulative ReleaseCell LineIC50 (µg/mL)Reference
mPEG-b-PLG-DOX·HClpH 5.0, 48h~60%A5492.5 (for NPs) vs 1.8 (for free DOX)[10]
PGGAH-PhB-PEG-FApH 4.2, 24h>80%U-87Significantly lower than free DOX[9]
Peptide-Targeted PGA-DOXpH 5.6, 24h~80%DX3-puro (αvβ6-positive)~1 µM[6]
Peptide-Targeted PGA-DOXpH 7.0, 24h<20%HT-29 (αvβ6-negative)>10 µM[6]

Visualized Workflows and Mechanisms

The following diagrams illustrate the conceptual framework and experimental processes involved in developing targeted drug delivery systems using D-glutamic acid derivatives.

Targeted_Delivery_Mechanism cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cellular Intracellular Pathway NP γ-PGA Nanoparticle (Drug-Loaded & Targeted) Travel Bloodstream Transport NP->Travel IV Injection EPR EPR Effect (Passive Accumulation) Travel->EPR Binding Ligand-Receptor Binding EPR->Binding Extravasation TumorCell Target Cancer Cell (Receptor Overexpression) Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Endosome (pH ~5.0-6.0) Endocytosis->Endosome Release pH-Triggered Drug Release Endosome->Release Acidification Drug Free Drug Release->Drug Target Intracellular Target (e.g., DNA) Drug->Target Therapeutic Action

Caption: Conceptual workflow of a targeted γ-PGA nanoparticle from injection to intracellular drug release.

Synthesis_Workflow cluster_synthesis Polymer Modification & Conjugation cluster_formulation Nanoparticle Formulation cluster_characterization Characterization PGA Poly-γ-glutamic acid (γ-PGA) Activation Carboxyl Group Activation (EDC/NHS) PGA->Activation DrugConj Drug Conjugation (e.g., Doxorubicin) Activation->DrugConj LigandConj Targeting Ligand Conjugation (e.g., Folic Acid) Activation->LigandConj Polymer Amphiphilic γ-PGA Conjugate DrugConj->Polymer LigandConj->Polymer SelfAssembly Self-Assembly (e.g., Dialysis) Polymer->SelfAssembly NP Targeted Nanoparticles SelfAssembly->NP Size Size & Zeta Potential (DLS) NP->Size Morphology Morphology (TEM/SEM) NP->Morphology Efficiency Drug Loading & Encapsulation Efficiency NP->Efficiency

Caption: Experimental workflow for synthesis and characterization of targeted γ-PGA nanoparticles.

Experimental Protocols

The following protocols provide generalized methodologies for the synthesis, characterization, and evaluation of drug-loaded γ-PGA nanoparticles. Researchers should adapt these protocols based on the specific polymer, drug, and targeting ligand used.

Protocol 1: Synthesis of Folic Acid-Targeted, Doxorubicin-Conjugated γ-PGA Nanoparticles

This protocol describes the chemical modification of γ-PGA to create an amphiphilic polymer that self-assembles into drug-loaded, targeted nanoparticles.

Materials:

  • Poly-γ-glutamic acid (γ-PGA)

  • Doxorubicin Hydrochloride (DOX·HCl)

  • Folic Acid-PEG-NH2 (FA-PEG-Amine)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 4-Phenyl-1-butanol (for hydrophobicity, optional)

  • Dimethyl Sulfoxide (DMSO), Anhydrous

  • Triethylamine (TEA)

  • Dialysis tubing (MWCO 10-12 kDa)

  • Deionized (DI) water

Procedure:

  • γ-PGA Solubilization: Dissolve γ-PGA in anhydrous DMSO to a final concentration of 10 mg/mL.

  • Carboxyl Group Activation: Add EDC (2 molar excess to carboxyl groups) and NHS (2 molar excess) to the γ-PGA solution. Stir at room temperature for 4-6 hours to activate the carboxylic acid groups.

  • Hydrophobic Modification (Optional): To create an amphiphilic polymer, add a hydrophobic moiety like 4-phenyl-1-butanol and stir for 24 hours. This step is crucial for self-assembly and encapsulation of hydrophobic drugs.

  • Drug Conjugation:

    • Neutralize DOX·HCl by dissolving it in DMSO with a 3-fold molar excess of TEA. Stir for 2 hours in the dark.

    • Add the neutralized DOX solution to the activated γ-PGA solution. Stir for 48 hours at room temperature in the dark.

  • Targeting Ligand Conjugation: Add FA-PEG-NH2 (dissolved in DMSO) to the reaction mixture. Stir for another 24 hours at room temperature in the dark.

  • Nanoparticle Formulation by Self-Assembly:

    • Transfer the reaction mixture to a dialysis tube (MWCO 10-12 kDa).

    • Dialyze against a large volume of DI water for 72 hours, with frequent water changes, to remove unreacted reagents and induce self-assembly of the amphiphilic conjugate into nanoparticles.

  • Purification and Storage:

    • Centrifuge the resulting nanoparticle suspension to remove any large aggregates.

    • Lyophilize the supernatant to obtain a powdered form of the nanoparticles.

    • Store at -20°C until further use.

Protocol 2: In Vitro Characterization of Nanoparticles

A. Particle Size and Zeta Potential:

  • Re-disperse the lyophilized nanoparticles in DI water or PBS (pH 7.4) at a concentration of 0.5 mg/mL.

  • Briefly sonicate the suspension to ensure homogeneity.

  • Measure the hydrodynamic diameter (particle size), polydispersity index (PDI), and zeta potential using a Dynamic Light Scattering (DLS) instrument.

B. Drug Loading and Encapsulation Efficiency:

  • Dissolve a known weight of lyophilized nanoparticles in DMSO to disrupt the nanoparticle structure and release the drug.

  • Measure the concentration of the conjugated drug (e.g., Doxorubicin) using UV-Vis spectrophotometry or fluorescence spectroscopy at its characteristic wavelength.

  • Calculate Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

    • DL (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug fed) x 100

C. pH-Responsive Drug Release:

  • Disperse a known amount of drug-loaded nanoparticles into two sets of release media: PBS at pH 7.4 (simulating blood) and an acetate buffer at pH 5.0 (simulating the endosomal environment).

  • Place the suspensions in dialysis bags and immerse them in a larger volume of the corresponding buffer.

  • Maintain the setup at 37°C with gentle shaking.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample from the external buffer and replace it with an equal volume of fresh buffer.

  • Quantify the amount of released drug in the collected samples using UV-Vis or fluorescence spectroscopy.

  • Plot the cumulative drug release percentage against time for both pH conditions.

Protocol 3: In Vitro Cellular Uptake and Cytotoxicity Assay

Materials:

  • Target cancer cell line (e.g., A549, U-87)[9][10]

  • Appropriate cell culture medium and supplements

  • MTT or WST-1 reagent for viability assay

  • Fluorescently labeled nanoparticles or nanoparticles loaded with a fluorescent drug (e.g., Doxorubicin)

  • Fluorescence microscope or flow cytometer

A. Cellular Uptake Study:

  • Seed cells in a glass-bottom plate or 6-well plate and allow them to adhere overnight.

  • Treat the cells with the fluorescently labeled nanoparticles at a specific concentration and incubate for various time points (e.g., 1, 4, 12 hours).

  • Wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • Fix the cells (e.g., with 4% paraformaldehyde) and stain the nuclei with DAPI.

  • Visualize the cellular uptake of nanoparticles using fluorescence microscopy. For quantitative analysis, use flow cytometry to measure the fluorescence intensity of the cell population.

B. Cytotoxicity Assay (MTT Assay):

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of free drug, drug-loaded nanoparticles, and drug-free (blank) nanoparticles in the cell culture medium.

  • Replace the medium in the wells with the prepared solutions and incubate for 48 or 72 hours.

  • Add MTT reagent to each well and incubate for 4 hours until formazan crystals form.

  • Solubilize the formazan crystals by adding DMSO or a solubilization buffer.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to untreated control cells and plot dose-response curves to determine the IC50 (half-maximal inhibitory concentration) values.

References

Safety Operating Guide

Proper Disposal of Fmoc-D-Glu(OtBu)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and proper chemical handling is paramount for researchers and scientists. This guide provides detailed procedures for the safe disposal of Fmoc-D-Glu(OtBu)-OH, a common reagent in peptide synthesis.

This compound is a protected amino acid derivative widely used in solid-phase peptide synthesis[]. While it is not classified as a hazardous substance under Regulation (EC) No 1272/2008, proper disposal is crucial to prevent environmental contamination and ensure a safe laboratory environment[2]. Used, degraded, or contaminated products may be classified as hazardous waste, and it is the responsibility of the waste generator to determine the appropriate disposal method in compliance with local, state, and federal regulations[2][3].

Key Safety and Handling Data

For safe handling and disposal, it is essential to be aware of the key characteristics of this compound. The following table summarizes important quantitative data.

PropertyValueSource
Molecular Weight 425.47 g/mol [4]
Form White powder[4]
Melting Point 86-96 °C[4]
Storage Temperature 2-8°C[4]
Solubility in Water Slightly soluble[2]

Personal Protective Equipment (PPE) for Disposal

Before initiating any disposal procedures, ensure that the appropriate personal protective equipment is worn to minimize exposure.

  • Eye Protection: Safety glasses with side-shields or goggles are mandatory[3].

  • Hand Protection: Wear impervious gloves. Inspect gloves before use and dispose of contaminated gloves in accordance with good laboratory practices and local regulations[3].

  • Respiratory Protection: For handling large quantities or in situations where dust formation is likely, a dust mask (e.g., N95 type) is recommended[3][5].

  • Body Protection: A lab coat or other protective clothing should be worn[5].

Step-by-Step Disposal Protocol

The proper disposal of this compound depends on the form of the waste (e.g., unused pure compound, contaminated labware, or chemical waste solutions).

1. Unused or Expired this compound (Solid Waste):

  • Segregation: Keep the solid this compound waste separate from other chemical waste streams.

  • Packaging: Place the chemical in its original container or a clearly labeled, sealed, and appropriate waste container.

  • Labeling: Label the container clearly as "this compound" and include any relevant hazard information.

  • Storage: Store the waste container in a designated, cool, and dry area away from incompatible materials, awaiting pickup by a certified waste disposal service.

  • Disposal: Arrange for disposal through an approved waste disposal plant. Do not mix with household garbage[2][6].

2. Contaminated Labware and Materials (Solid Waste):

  • Decontamination: If possible, rinse contaminated labware (e.g., glassware, spatulas) with a suitable solvent (e.g., ethanol or acetone) in a fume hood. Collect the rinse as chemical waste.

  • Packaging: Place non-sharp contaminated items (e.g., gloves, weighing paper) in a designated, sealed waste bag or container.

  • Sharps: Dispose of any contaminated sharps (e.g., needles) in a designated sharps container.

  • Labeling: Clearly label the container with the chemical contaminant ("this compound") and any other relevant hazard information.

  • Disposal: Dispose of the container through your institution's chemical or hazardous waste disposal service.

3. This compound in Solution (Liquid Waste):

  • Collection: Collect all liquid waste containing this compound, including reaction mixtures and rinsates, in a designated, leak-proof, and compatible waste container.

  • Segregation: Do not mix with incompatible waste streams. Be aware of the solvents used and their compatibility.

  • Labeling: Clearly label the container with the full chemical names of all contents, including solvents and their approximate concentrations.

  • pH Neutralization: If the waste is acidic or basic due to experimental procedures (e.g., cleavage from a resin), it may need to be neutralized before disposal. Consult your institution's safety guidelines.

  • Storage: Store the sealed container in a designated secondary containment area to prevent spills.

  • Disposal: Arrange for pickup and disposal by a certified chemical waste contractor. Do not pour down the drain or into the sewer system[3][6].

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation[3].

  • Personal Protection: Wear the appropriate PPE as described above.

  • Containment: Prevent the spill from spreading and from entering drains[3][6].

  • Cleanup:

    • Small Spills: Carefully sweep or vacuum the solid material and place it into a suitable, labeled container for disposal[6].

    • Large Spills: Use a shovel to collect the material and place it in a designated waste container[5].

  • Decontamination: Clean the spill area thoroughly with soap and water[2].

  • Reporting: Report the spill to your laboratory supervisor or environmental health and safety office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Waste Generation (this compound) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused chemical, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsates) waste_type->liquid_waste Liquid spill_material Spill Material waste_type->spill_material Spill package_solid Package in a sealed, labeled container solid_waste->package_solid collect_liquid Collect in a sealed, labeled liquid waste container liquid_waste->collect_liquid collect_spill Collect in a sealed, labeled container spill_material->collect_spill store_waste Store in designated waste accumulation area package_solid->store_waste collect_liquid->store_waste collect_spill->store_waste disposal Dispose via certified waste disposal service store_waste->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Fmoc-D-Glu(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, logistical, and operational information for handling Fmoc-D-Glu(OtBu)-OH in a laboratory setting. Researchers, scientists, and professionals in drug development should adhere to these protocols to ensure personal safety and proper management of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) classify this compound as non-hazardous, others indicate it may cause skin, eye, and respiratory irritation.[1] Therefore, a cautious approach to handling is recommended, adhering to the following PPE guidelines.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Rationale
Hand Protection Disposable Nitrile GlovesProvides protection against incidental chemical contact. Double gloving is recommended for enhanced safety. Gloves must be inspected before use and changed immediately if contaminated.[2][3]
Eye and Face Protection Safety Glasses with Side ShieldsMinimum requirement to protect against flying particles.[4]
Face ShieldShould be worn in addition to safety glasses or goggles when there is a splash hazard, such as when preparing solutions or handling bulk quantities.[4]
Body Protection Laboratory CoatProtects skin and personal clothing from spills and contamination.[4]
Respiratory Protection Dust Mask (e.g., N95) or use of a Fume HoodRecommended when handling the powder to minimize inhalation exposure.[4][5] All weighing and initial dilutions of the solid compound should ideally be performed in a certified chemical fume hood.[4]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is critical for maintaining a safe laboratory environment.

1. Engineering Controls:

  • Ventilation: Ensure the laboratory has adequate general ventilation.[3]

  • Fume Hood: All weighing and initial dilutions of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[1][4]

2. Step-by-Step Handling:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by clearing it of unnecessary items and ensuring easy access to waste containers.

  • Weighing: Carefully weigh the desired amount of this compound powder on a tared weigh boat inside a chemical fume hood.[4] Avoid the formation of dust.[3][6]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After use, decontaminate the work area. Wash hands thoroughly with soap and water.[1][2][3]

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Unused this compound and any contaminated consumables (e.g., weigh boats, gloves, paper towels) should be collected in a designated, sealed, and clearly labeled hazardous waste container.[4][5]

  • Liquid Waste: Solutions containing this compound and other reagents from the synthesis process must be collected in a separate, labeled hazardous liquid waste container. Do not pour chemical waste down the drain.[1][4]

2. Waste Disposal:

  • All chemical waste must be disposed of in accordance with local, state, and federal regulations.[5]

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[4]

Quantitative Data

PropertyValue
Molecular Formula C24H27NO6
Molecular Weight 425.5 g/mol [5]
Melting Point 83-89°C[7][]
Storage Temperature 2-8°C[]
Boiling Point 633.5°C at 760 mmHg[]
Density 1.232 g/cm³[]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from receiving the compound to its final disposal.

cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Disposal receiving Receive and Inspect Container storage Store at 2-8°C receiving->storage If intact ppe Don PPE storage->ppe Prepare for use weighing Weigh in Fume Hood ppe->weighing dissolving Prepare Solution weighing->dissolving synthesis Use in Experiment dissolving->synthesis solid_waste Collect Solid Waste synthesis->solid_waste Contaminated consumables liquid_waste Collect Liquid Waste synthesis->liquid_waste Used solutions ehs_disposal Dispose via EHS solid_waste->ehs_disposal liquid_waste->ehs_disposal

Caption: Workflow for Safe Handling of this compound.

References

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Retrosynthesis Analysis

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.